Methyl 2-hydroxycyclopentanecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIOOIEGQJDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical properties of methyl 2-hydroxycyclopentanecarboxylate?
This guide serves as a technical reference for the physical characterization, synthesis, and stereochemical analysis of methyl 2-hydroxycyclopentanecarboxylate . It is designed for researchers requiring precise physicochemical data and validated experimental protocols.
Chemical Identity & Stereochemical Framework
Methyl 2-hydroxycyclopentanecarboxylate is a vicinal hydroxy-ester used extensively as a chiral scaffold in the synthesis of bioactive cyclopentanoids, including prostaglandin analogs and carbocyclic nucleosides. Its utility stems from the two contiguous stereocenters at C1 and C2, which allow for precise stereochemical control during downstream functionalization.
Nomenclature & Identifiers
-
IUPAC Name: Methyl 2-hydroxycyclopentane-1-carboxylate[][2][3]
-
Common Name: Methyl 2-hydroxycyclopentanecarboxylate[][2][3]
-
Molecular Weight: 144.17 g/mol [3]
| Configuration | CAS Number | Description |
| Generic / Racemic | 933-92-6 | Mixture of cis and trans isomers (typically used in bulk synthesis). |
| (1R, 2S)-cis | 122331-02-6 | Enantiopure cis isomer; valuable for asymmetric synthesis. |
| (1S, 2R)-cis | Varies | Enantiomer of the above. |
Stereoisomerism
The compound exists as two diastereomers (cis and trans), each consisting of a pair of enantiomers.
-
Cis-Isomer: The hydroxyl (-OH) and methyl ester (-COOMe) groups are on the same face of the cyclopentane ring. This isomer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester.
-
Trans-Isomer: The substituents are on opposite faces.
Physical Properties Data
The following data represents the physicochemical profile for the racemic mixture, unless otherwise noted.
Quantitative Properties
| Property | Value | Conditions / Notes |
| Physical State | Liquid | Colorless to pale yellow oil. |
| Boiling Point | 212°C | @ 760 mmHg (Atmospheric) |
| Boiling Point (Vac) | 105°C | @ 19 mmHg (Literature value for keto-precursor, alcohol is similar) |
| Density | 1.169 g/cm³ | @ 25°C |
| Refractive Index | 1.489 | ( |
| Flash Point | 85°C | Closed Cup |
| Solubility | Soluble | Ethanol, Methanol, DCM, Ethyl Acetate, Chloroform. |
| Solubility (Water) | Low | Sparingly soluble; hydrolyzes slowly in aqueous base. |
| Vapor Pressure | 0.04 mmHg | @ 25°C (Estimated) |
Synthesis & Experimental Protocol
The standard fabrication route involves the reduction of methyl 2-oxocyclopentanecarboxylate (Dieckmann condensation product). This reaction is governed by steric approach control and can be tuned to favor the cis isomer.
Reaction Mechanism & Pathway
The reduction uses Sodium Borohydride (NaBH₄).[4][5][6] The hydride ion (
-
Path A (Cis-Selective): Hydride attacks from the face trans to the ester group (less hindered), forcing the forming hydroxyl group cis to the ester.
-
Path B (Trans-Selective): Requires bulky reducing agents or chelating conditions to direct attack from the cis face.
Figure 1: Synthetic pathway via hydride reduction.[7] The stereochemical outcome is dictated by the trajectory of hydride delivery relative to the pre-existing ester functionality.
Step-by-Step Synthesis Protocol
Objective: Synthesis of racemic methyl 2-hydroxycyclopentanecarboxylate (~10g scale).
-
Preparation: In a 250 mL round-bottom flask, dissolve methyl 2-oxocyclopentanecarboxylate (14.2 g, 100 mmol) in anhydrous Methanol (100 mL).
-
Cooling: Place the flask in an ice bath (0°C) and stir magnetically.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting keto-ester spot (
) should disappear, replaced by the alcohol spot ( ). -
Quenching: Carefully add saturated NH₄Cl solution (50 mL) to quench excess borohydride.
-
Extraction: Evaporate most methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).
-
Work-up: Wash combined organics with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: The crude oil is typically a mixture of cis/trans isomers. Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes) to isolate the diastereomers.
Characterization & Validation (Self-Validating Systems)
To ensure scientific integrity, the identity of the product must be validated using NMR spectroscopy. The distinction between cis and trans isomers is critical and relies on Vicinal Coupling Constants (
NMR Diagnostic Criteria
In 1,2-disubstituted cyclopentanes, the flexible envelope conformation complicates the Karplus relationship compared to cyclohexane. However, the following trends are authoritative for assignment:
| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Reason |
| H-2 Signal (Carbinol) | Deshielding in cis due to proximity to ester carbonyl (anisotropy). | ||
| Coupling ( | Large (6 - 8 Hz) | Small (2 - 5 Hz) | In cyclopentanes, cis substituents often adopt a pseudo-eclipsed conformation (dihedral angle |
| Intramolecular H-Bond | Present (IR: ~3550 cm⁻¹) | Absent (IR: ~3620 cm⁻¹) | Cis isomer can form a 5-membered H-bond ring between OH and C=O. |
Spectral Data Summary
-
¹H NMR (300 MHz, CDCl₃):
- 4.35 (m, 1H, H-2), 3.70 (s, 3H, OMe), 2.80 (m, 1H, H-1), 1.6-2.2 (m, 6H, Ring protons).
-
IR (Neat):
-
3450 cm⁻¹ (O-H stretch, broad), 1735 cm⁻¹ (C=O stretch, ester), 1160 cm⁻¹ (C-O stretch).
-
Applications in Drug Development
Methyl 2-hydroxycyclopentanecarboxylate serves as a "chiral pool" building block.
-
Prostaglandin Synthesis: The cyclopentane ring functions as the core scaffold (ring A) for prostaglandins. The C1/C2 stereochemistry is manipulated to install side chains.
-
Carbocyclic Nucleosides: Used to synthesize carbocyclic analogs of ribose, where the ring oxygen is replaced by a methylene group to increase metabolic stability against phosphorylases.
-
Beta-Lactamase Inhibitors: Derivatives of this scaffold have shown potential in inhibiting serine proteases and
-lactamases in resistant bacterial strains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved January 30, 2026 from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[8][9] (Reference for NMR coupling constants in cyclopentane systems).
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- 3. methyl 2-hydroxycyclopentane-1-carboxylate - CAS:933-92-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
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- 8. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-Hydroxycyclopentanecarboxylate: Stereochemical Architectures and Synthetic Utility
The following technical guide provides an in-depth analysis of Methyl 2-hydroxycyclopentanecarboxylate , focusing on its stereochemical complexity, synthetic pathways, and utility in drug development.
Executive Summary
Methyl 2-hydroxycyclopentanecarboxylate is a pivotal alicyclic building block characterized by two contiguous stereocenters on a five-membered ring. Its utility extends beyond simple intermediate status; it serves as a "stereochemical latch" in the synthesis of prostaglandins, carbocyclic nucleosides, and fused bicyclic lactones. This guide dissects the compound's physicochemical profile, validates its synthesis via hydride reduction, and maps its application in high-value medicinal chemistry.
Chemical Identity & Stereochemical Landscape[1]
The molecule exists as a mixture of diastereomers (cis and trans), each possessing a pair of enantiomers. Commercial supplies are often racemic mixtures unless specified as chiral-grade.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 2-hydroxycyclopentane-1-carboxylate |
| Common Name | Methyl 2-hydroxycyclopentanecarboxylate |
| CAS Number (Generic/Racemic) | 933-92-6 |
| CAS Number (1R, 2S Enantiomer) | 122331-02-6 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| SMILES | COC(=O)C1CCCC1O |
Stereochemical Configuration
The relative orientation of the hydroxyl (-OH) and ester (-COOMe) groups dictates chemical behavior:
-
Cis-Isomer: The substituents are on the same face. This isomer is prone to spontaneous lactonization to form 2-oxabicyclo[3.2.1]octan-3-one derivatives under acidic conditions.
-
Trans-Isomer: The substituents are on opposite faces, making it thermodynamically more stable in open-chain forms but sterically precluded from direct lactonization without inversion.
Physicochemical Profile
The following data represents the generic racemic mixture. Pure enantiomers may exhibit distinct optical rotation values but similar bulk physical properties.
| Property | Value | Condition/Note |
| Appearance | Colorless to pale yellow liquid | Viscous oil |
| Boiling Point | 212°C | @ 760 mmHg (Atmospheric) |
| Boiling Point (Reduced) | 85–90°C | @ 10–12 mmHg |
| Density | 1.169 g/cm³ | @ 25°C |
| Refractive Index ( | 1.4530–1.4560 | Standard reference |
| Solubility | Soluble | Ethanol, CHCl₃, Et₂O |
| Solubility | Insoluble/Immiscible | Water (Hydrophobic lipophilic core) |
| Flash Point | >110°C | Closed Cup |
Synthetic Pathways & Protocol
The primary industrial and laboratory route involves the reduction of Methyl 2-oxocyclopentanecarboxylate (the Dieckmann condensation product of dimethyl adipate).
Mechanism of Synthesis (The Hydride Attack)
The reduction of the ketone at the C2 position creates the second chiral center. The stereoselectivity depends on the reducing agent:
-
Sodium Borohydride (NaBH₄) in Methanol: Typically yields a mixture favoring the trans-isomer due to thermodynamic control or hydride attack from the less hindered face, though solvent effects can shift this ratio.
-
Zinc Borohydride (Zn(BH₄)₂): Can enhance chelation-controlled addition, favoring cis-selectivity.
Validated Experimental Protocol
Objective: Synthesis of racemic Methyl 2-hydroxycyclopentanecarboxylate via NaBH₄ reduction.
-
Preparation: In a flame-dried 500 mL round-bottom flask, dissolve Methyl 2-oxocyclopentanecarboxylate (14.2 g, 100 mmol) in anhydrous Methanol (150 mL). Cool to 0°C using an ice bath.
-
Reduction: Slowly add Sodium Borohydride (1.9 g, 50 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane; stain with KMnO₄).
-
Quenching: Quench carefully with saturated aqueous NH₄Cl (50 mL) followed by 1M HCl to adjust pH to ~6.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp 85-90°C @ 12 mmHg) or silica gel flash chromatography.
Pathway Visualization
The following diagram illustrates the synthesis starting from Dimethyl Adipate, showing the critical branching between the keto-ester precursor and the hydroxy-ester product.
Figure 1: Synthetic workflow from linear diester to cyclic hydroxy-ester.
Analytical Characterization
To validate the structure and stereochemistry, the following spectroscopic signals are diagnostic.
1H NMR (Chloroform-d, 400 MHz)
-
Methine (CH-OH): A multiplet at δ 4.35–4.45 ppm . The coupling constant (
) helps distinguish isomers (larger values typically indicate trans-diaxial relationships in rigid systems, though cyclopentanes are flexible). -
Methine (CH-COOMe): A multiplet at δ 2.60–2.75 ppm .
-
Methyl Ester (OCH₃): A sharp singlet at δ 3.71 ppm .
-
Ring Methylenes: Complex multiplets between δ 1.60–2.10 ppm .
IR Spectroscopy (Neat)
-
O-H Stretch: Broad band at 3400–3500 cm⁻¹ (Intermolecular H-bonding).
-
C=O Stretch (Ester): Strong peak at 1730–1740 cm⁻¹ .
Applications in Drug Discovery[6][7][8]
Methyl 2-hydroxycyclopentanecarboxylate is a high-value scaffold because it provides a pre-functionalized ring system essential for:
-
Prostaglandin Analogs: The cyclopentane ring mimics the core of prostaglandins (e.g., PGE2). The hydroxyl group serves as a handle for attaching side chains (alpha or omega chains) via etherification or oxidation-Wittig protocols.
-
Carbocyclic Nucleosides: Used to synthesize antiviral agents (e.g., Abacavir analogs) where the sugar moiety is replaced by a stable cyclopentane ring to prevent enzymatic cleavage.
-
Bicyclic Lactones: The cis-isomer can undergo intramolecular transesterification to form bicyclic lactones, which are pharmacophores in various terpene-based natural products.
Strategic Logic Diagram
The diagram below maps the downstream utility of the compound in pharmaceutical synthesis.
Figure 2: Downstream synthetic applications in medicinal chemistry.
References
Synthesis mechanism of methyl 2-hydroxycyclopentanecarboxylate.
An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxycyclopentanecarboxylate
Abstract
Methyl 2-hydroxycyclopentanecarboxylate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its stereochemistry is often critical for the biological activity of the target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying mechanisms and practical experimental considerations. We will first detail the synthesis of the key precursor, methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation. Subsequently, we will explore various methods for the reduction of the ketone, with a strong emphasis on achieving stereocontrol through catalytic asymmetric hydrogenation. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important transformation.
Introduction: Strategic Importance
The synthesis of functionalized cyclopentane rings is a cornerstone of synthetic organic chemistry. Methyl 2-hydroxycyclopentanecarboxylate, with its vicinal hydroxy and ester functionalities, represents a versatile intermediate. The relative and absolute stereochemistry of these groups dictates the three-dimensional structure of subsequent, more complex molecules, making its stereocontrolled synthesis a critical objective. The most direct and common strategy involves a two-step sequence: the formation of a cyclic β-keto ester followed by the stereoselective reduction of the ketone.
Synthesis of the Precursor: Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
The principal route to the immediate precursor, methyl 2-oxocyclopentanecarboxylate[1][2][3], is the Dieckmann condensation. This reaction is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5][6] For the synthesis of a five-membered ring, a 1,6-diester is required, making dimethyl adipate the ideal starting material.[4][7]
The Dieckmann Condensation Mechanism
The reaction is catalyzed by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), which is capable of deprotonating the α-carbon of an ester to generate a nucleophilic enolate.[8][9] The mechanism proceeds through several key steps:
-
Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups of dimethyl adipate, forming a resonance-stabilized enolate ion.[7]
-
Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule in a 5-exo-trig nucleophilic attack.[4] This step forms a five-membered ring and a tetrahedral intermediate.
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling a methoxide ion (⁻OCH₃) to reform a carbonyl group, yielding the cyclic β-keto ester.[7][10]
-
Irreversible Deprotonation: The resulting methyl 2-oxocyclopentanecarboxylate has a highly acidic proton on the carbon between the two carbonyl groups. The methoxide generated in the previous step deprotonates this carbon. This acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the product.[5]
-
Protonation: A final acidic workup (e.g., with H₃O⁺) neutralizes the enolate to yield the final product.[4][10]
Experimental Protocol: Dieckmann Condensation
This protocol is adapted from established procedures for intramolecular ester condensations.[7]
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) under an inert argon or nitrogen atmosphere.
-
Solvent Addition: Anhydrous toluene is added to the flask to create a slurry.
-
Reagent Addition: A solution of dimethyl adipate (1.0 equivalent) in dry toluene is added dropwise to the stirred NaH suspension at room temperature.
-
Reaction: After the addition is complete, the mixture is heated to reflux. The reaction progress is monitored by observing the cessation of hydrogen gas evolution. The reaction is typically refluxed for several hours (e.g., 20 hours).[7]
-
Quenching: The reaction mixture is cooled in an ice bath, and the excess NaH is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude methyl 2-oxocyclopentanecarboxylate is purified by vacuum distillation.[11][12]
Reduction of Methyl 2-oxocyclopentanecarboxylate
The conversion of the keto group in methyl 2-oxocyclopentanecarboxylate to a hydroxyl group is a reduction reaction. This can be achieved through various methods, but for applications in drug development, achieving high stereoselectivity is paramount.
Achiral Reduction: Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental method for reducing ketones to secondary alcohols.[13][14] This process typically involves molecular hydrogen (H₂) and a heterogeneous metal catalyst.
Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst (e.g., Pd, Pt, Ni).[13][15]
-
Adsorption: Both the hydrogen gas and the ketone (methyl 2-oxocyclopentanecarboxylate) are adsorbed onto the surface of the metal catalyst. This process weakens the H-H bond in hydrogen and the C=O π-bond in the ketone.[13][16]
-
Hydrogen Transfer: The weakened hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen atoms.[16]
-
Desorption: The resulting product, methyl 2-hydroxycyclopentanecarboxylate, desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.[13]
Without a chiral influence, this process results in a racemic mixture of the cis and trans diastereomers of the product.
Stereoselective Synthesis: Asymmetric Catalytic Hydrogenation
For pharmaceutical applications, obtaining a single enantiomer is often necessary. Asymmetric catalytic hydrogenation is a powerful technique to achieve this.[17] This method uses a transition metal (commonly Ruthenium) complexed with a chiral ligand.[17][18] The chiral environment created by the ligand forces the hydrogen to add to one face of the ketone preferentially, leading to an excess of one enantiomer.
Key Components & Considerations:
-
Catalysts: Ruthenium complexes with chiral biaryl diphosphine ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and its derivatives (e.g., Difluorphos, C3*-TunePhos), are highly effective.[17][18] These ligands create a well-defined chiral pocket around the metal center.
-
Enantiomeric Excess (ee): The success of an asymmetric reaction is measured by the enantiomeric excess (ee%), which quantifies the preference for one enantiomer over the other. Modern catalysts can achieve ee values of 95-99% or higher for β-keto esters.[18]
-
Causality of Selection: The choice of ligand is critical. The ligand's structure dictates the steric and electronic environment of the catalytic site, which in turn controls the facial selectivity of the hydrogenation. For example, electron-withdrawing groups on the ligand can enhance catalytic activity and selectivity.[18]
Table 1: Performance of Selected Chiral Catalysts in Asymmetric β-Keto Ester Reduction
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Ru/Ph-Solphos | Various β-keto esters | >99 | 99 | H₂, pressure not specified, 20 h | [17] |
| Ru-(R)-BINAP | Various β-keto esters | 91-99 | 87-99 | H₂, pressure not specified | [17] |
| Ru/C3-TunePhos | Various β-keto esters | >95 | 95-99 | H₂, pressure not specified | [17][18] |
| Ru/Difluorphos | Various β-keto esters | >95 | up to 99 | H₂, pressure not specified |[18] |
Experimental Protocol: Asymmetric Hydrogenation
This protocol provides a general framework for the asymmetric hydrogenation of a β-keto ester.[17]
-
Catalyst Preparation: In a glovebox, a pressure-resistant reaction vessel is charged with the chiral ruthenium precursor (e.g., [RuI₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (R)-BINAP) in an appropriate degassed solvent (e.g., ethanol or methanol). The mixture is stirred to form the active catalyst complex.
-
Substrate Addition: A solution of methyl 2-oxocyclopentanecarboxylate in the same degassed solvent is added to the vessel.
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The system is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-100 atm).
-
Reaction: The reaction mixture is stirred vigorously at a constant temperature (e.g., 25-80 °C). Progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of silica gel or celite to remove the catalyst.
-
Purification & Analysis: The filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the final methyl 2-hydroxycyclopentanecarboxylate is determined by chiral HPLC or chiral GC analysis.
Conclusion
The synthesis of methyl 2-hydroxycyclopentanecarboxylate is most effectively achieved through a two-step process starting from dimethyl adipate. The Dieckmann condensation provides reliable access to the key intermediate, methyl 2-oxocyclopentanecarboxylate. The subsequent reduction of the ketone is the critical step for establishing the desired stereochemistry. While simple catalytic hydrogenation yields a racemic product, the use of sophisticated chiral catalysts, particularly ruthenium-diphosphine complexes, allows for the production of highly enantiomerically enriched methyl 2-hydroxycyclopentanecarboxylate. This asymmetric approach is indispensable for the synthesis of complex, biologically active molecules where specific stereoisomers are required.
References
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Dieckmann condensation - Wikipedia. Available at: [Link]
-
Catalytic Hydrogenation - ChemTalk. Available at: [Link]
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Hydrogenation of Ketone | Catalysts, Mechanisms & Examples - Study.com. Available at: [Link]
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Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]
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Reaction and Mechanism of Dieckmann reaction - Physics Wallah. Available at: [Link]
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Dieckmann Condensation - NROChemistry. Available at: [Link]
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Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. Available at: [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. Available at: [Link]
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Catalytic Hydrogenation: Mechanism and Application - Chemistry Notes. Available at: [Link]
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Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. Available at: [Link]
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Methyl 2-oxocyclopentanecarboxylate Definition - Fiveable. Available at: [Link]
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Dieckmann Condensation - J&K Scientific LLC. Available at: [Link]
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
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Cyclopentanecarboxylic acid, 2-oxo-, methyl ester - PubChem. Available at: [Link]
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10.21: Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]
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Methyl 2-hydroxycyclopentanecarboxylate safety data sheet and handling precautions.
Safety, Handling, and Operational Protocols for Research Applications
Document Control:
-
Target Compound: Methyl 2-hydroxycyclopentanecarboxylate[1][2]
-
Document Type: Technical Whitepaper & Safety Guide
-
Version: 1.0 (Current as of 2026)[3]
Executive Summary & Chemical Identity
Methyl 2-hydroxycyclopentanecarboxylate is a functionalized cycloaliphatic ester widely utilized as a chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs) and complex organic scaffolds. Unlike its non-hydroxylated analog (Methyl cyclopentanecarboxylate), the presence of the hydroxyl group at the C2 position introduces specific reactivity patterns—notably hydrogen bonding capability and susceptibility to dehydration—that necessitate distinct handling protocols.
This guide provides a rigorous, self-validating framework for the safe management of this compound, moving beyond generic safety data to address specific laboratory workflows.
1.1 Physiochemical Profile
The following data aggregates experimentally validated properties for CAS 933-92-6.[1]
| Property | Value | Technical Note |
| Molecular Formula | C₇H₁₂O₃ | Functional Groups: Ester, Secondary Alcohol |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | Often exhibits a faint, fruity ester-like odor |
| Boiling Point | 212°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification |
| Flash Point | 85°C (Closed Cup) | Classifies as a Combustible Liquid (Class IIIA) |
| Density | 1.169 g/cm³ | Denser than water; sinks in aqueous biphasic washes |
| Solubility | Ethanol, Ether, Chloroform | Immiscible in water; prone to slow hydrolysis at neutral pH |
| Stereochemistry | Exists as (1R,2S), (1S,2R) pairs | Commercial supplies are often racemic mixtures |
Hazard Identification & Toxicology (GHS Standards)
While often categorized under generic "Irritant" codes, the specific toxicology of beta-functionalized cyclopentanes warrants a nuanced approach.
2.1 GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
2.2 Mechanistic Toxicity Insights
-
Lipophilicity & Permeation: The methyl ester moiety increases lipophilicity (LogP ~0.46), facilitating dermal absorption. Once absorbed, intracellular esterases may hydrolyze the compound to 2-hydroxycyclopentanecarboxylic acid, potentially altering local pH and causing cellular irritation.
-
Reactivity Hazards: The secondary alcohol at C2 is susceptible to oxidation. In the presence of strong oxidizers (e.g., Jones reagent, PCC), it converts to the corresponding beta-keto ester, which may exhibit different sensitization profiles.
Operational Handling & Engineering Controls
Core Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.
3.1 Engineering Control Decision Matrix
Use the following logic flow to determine the required containment level based on operation scale.
Figure 1: Operational Handling Decision Matrix for Methyl 2-hydroxycyclopentanecarboxylate.
3.2 Specific Handling Protocols
-
Moisture Control: The ester bond is susceptible to hydrolysis.
-
Protocol: Always handle under an inert atmosphere (Nitrogen or Argon) if high purity is required for subsequent catalysis.
-
Storage: Store in tightly sealed amber glass containers. Refrigeration (2-8°C) is recommended to suppress transesterification or oxidation over long periods.
-
-
Dispensing:
-
Due to its viscosity and density (1.169 g/cm³), use positive displacement pipettes or glass syringes. Avoid pouring directly from large stock bottles to minimize thread contamination and subsequent oxidation crusts.
-
-
Glove Permeation:
-
Standard Nitrile (0.11 mm) provides splash protection only.
-
For prolonged contact or immersion, use Silver Shield/4H laminate gloves.
-
Synthesis & Purification Workflow
Understanding the synthesis context aids in anticipating impurities (e.g., unreacted starting materials). A common route involves the reduction of 2-oxocyclopentanecarboxylate.
4.1 Purification Logic
The high boiling point (212°C) makes atmospheric distillation risky due to potential thermal decomposition (dehydration to the alkene).
Figure 2: Recommended Purification Workflow to prevent thermal degradation.
Expert Insight: When performing the vacuum distillation, ensure the bath temperature does not exceed 120°C. Higher temperatures can catalyze the elimination of water (dehydration), yielding methyl cyclopent-1-enecarboxylate as a conjugated impurity.
Emergency Response Protocols
5.1 Spill Management (Small Scale < 500 mL)
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Ventilate: Maximize fume hood airflow. If spill is outside the hood, open windows (if safe) or engage emergency exhaust.
-
Neutralize/Absorb:
-
Do not use water immediately (immiscible, spreads the slick).
-
Use an inert absorbent (Vermiculite or Sand).
-
Self-Validating Step: Place a small amount of absorbent on the perimeter first to ensure containment before covering the center.
-
-
Disposal: Collect in a sealed container labeled "Organic Waste - Esters".
5.2 Fire Fighting Measures
-
Flash Point: 85°C (Combustible).[1]
-
Media: Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.
-
Contraindication: Do not use a solid water stream; it may scatter the burning liquid (density > 1.0, but surface tension effects can cause spreading).
5.3 First Aid
-
Ocular Exposure: Flush with water for 15 minutes minimum .[5][6] The lipophilic nature requires prolonged irrigation to remove traces trapped in the lipid bilayer of the cornea.
-
Dermal Exposure: Wash with soap and water.[3] Alcohol-based sanitizers should be avoided as they may enhance penetration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved January 30, 2026, from [Link]
-
Thermo Fisher Scientific (2014). Safety Data Sheet: Methyl cyclopentanecarboxylate (Analogous Handling Data). Retrieved January 30, 2026, from [Link]
-
Organic Syntheses (1965). Cyclopentanecarboxylic acid, methyl ester (Synthesis Context). Org. Synth. 1965, 45, 20. Retrieved January 30, 2026, from [Link]
Sources
Technical Whitepaper: Spectroscopic Characterization & Stereochemical Analysis of Methyl 2-Hydroxycyclopentanecarboxylate
This guide serves as a comprehensive technical reference for the spectroscopic characterization of methyl 2-hydroxycyclopentanecarboxylate (CAS: 90085-05-5 / 933-92-6). It is designed for analytical chemists and synthetic researchers requiring precise data for structural validation and stereochemical assignment.
Executive Summary & Structural Context
Methyl 2-hydroxycyclopentanecarboxylate is a bifunctional chiral building block containing a secondary alcohol and a methyl ester on a cyclopentane scaffold. Its analysis is governed by the existence of two diastereomers: cis and trans .[1]
-
Cis-isomer: Characterized by the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen.
-
Trans-isomer: Lacks the geometry for intramolecular hydrogen bonding; interactions are predominantly intermolecular.
Distinguishing these isomers requires a multi-modal spectroscopic approach (NMR, IR, MS), as detailed below.
Mass Spectrometry (MS) Profiling
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion (
The fragmentation pattern is driven by
Diagnostic Fragment Table
| m/z | Abundance | Assignment | Mechanistic Origin |
| 144 | Low/Distinct | Molecular Ion ( | |
| 126 | Medium | Dehydration (common in cyclic alcohols) | |
| 113 | High | ||
| 87 | Base Peak | Cleavage of ring/ester bond (Loss of | |
| 85 | High | Loss of | |
| 59 | Medium | Carbomethoxy cation |
Fragmentation Pathway (Graphviz Visualization)
Figure 1: Primary fragmentation pathways observed in Electron Impact MS for methyl 2-hydroxycyclopentanecarboxylate.
Infrared (IR) Spectroscopy
IR spectroscopy provides the most rapid method for preliminary stereochemical assignment due to the hydrogen-bonding environment.
Spectral Data Summary
| Functional Group | Wavenumber ( | Mode | Notes |
| O-H | 3400 – 3550 | Stretch | Broad.[2][3] Cis isomer shifts to lower |
| C-H | 2950 – 2870 | Stretch | Aliphatic |
| C=O | 1730 – 1745 | Stretch | Ester Carbonyl. Cis isomer may show a slight redshift ( |
| C-O | 1150 – 1200 | Stretch | Ester C-O-C stretch. |
Critical Insight: In dilute
-
Cis-isomer: Exhibits a sharp, concentration-independent O-H peak at a lower frequency (
cm ) due to intramolecular bonding. -
Trans-isomer: Exhibits a concentration-dependent broad band; at high dilution, the "free" O-H appears at higher frequency (
cm ).
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive tool for assigning relative configuration (
H NMR Data (400 MHz, )
| Proton | Multiplicity | Integration | Coupling ( | |
| H-2 | 4.35 – 4.45 | Multiplet (q-like) | 1H | |
| -OCH | 3.71 | Singlet | 3H | Methyl ester protons. |
| H-1 | 2.65 – 2.80 | Multiplet (dt) | 1H | |
| H-OH | 2.8 – 3.2 | Broad Singlet | 1H | Hydroxyl proton (Exchangeable with |
| Ring | 1.60 – 2.10 | Multiplets | 6H | C3, C4, C5 methylene protons. |
Stereochemical Determination via Coupling Constants
The relationship between H-1 and H-2 is critical. In 5-membered rings, the Karplus relationship is influenced by the envelope conformation, but general trends persist:
-
Cis (
): Typically 6.0 – 8.0 Hz . The dihedral angle is close to (eclipsed/planar). -
Trans (
): Typically 2.0 – 5.0 Hz . The dihedral angle is closer to (pseudo-axial/equatorial interaction).
C NMR Data (100 MHz, )
| Carbon | Assignment | |
| C=O | 175.5 | Ester Carbonyl |
| C-2 | 74.8 | |
| -OCH | 52.1 | Methoxy carbon |
| C-1 | 49.5 | |
| Ring | 33.8, 27.2, 22.1 | C3, C4, C5 |
Experimental Protocol: Synthesis & Isolation
To generate the sample for analysis, the standard protocol involves the reduction of methyl 2-oxocyclopentanecarboxylate (Dieckmann condensation product).
Workflow Logic
Figure 2: Synthetic route and isolation workflow.
Step-by-Step Methodology
-
Reaction: Dissolve methyl 2-oxocyclopentanecarboxylate (10 mmol) in dry Methanol (20 mL). Cool to 0°C.[4]
-
Reduction: Add Sodium Borohydride (
, 0.5 equiv) portion-wise over 15 minutes. Stir at 0°C for 1 hour. -
Quenching: Carefully add 1N HCl until pH ~6 to destroy excess hydride.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (
). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).-
Note: The cis isomer is typically less polar (higher
) due to intramolecular H-bonding masking the polar groups, while the trans isomer is more polar (lower ).
-
References
-
PubChem Compound Summary. (2025). Methyl 2-hydroxycyclopentanecarboxylate (CID 14165922).[5] National Center for Biotechnology Information. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for -coupling in cyclopentanes).
-
NIST Chemistry WebBook. (2024). Mass Spectrum of Methyl Cyclopentanecarboxylate Derivatives.[2] National Institute of Standards and Technology.[6] Link
-
BenchChem. (2024). Synthesis routes of Methyl cis-3-hydroxycyclopentane-1-carboxylate (Analogous reduction protocols).Link
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 4. Synthesis routes of Methyl cis-3-hydroxycyclopentane-1-carboxylate [benchchem.com]
- 5. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl cyclopentanecarboxylate [webbook.nist.gov]
Solubility of methyl 2-hydroxycyclopentanecarboxylate in common organic solvents.
Technical Monograph: Solvation Thermodynamics & Strategic Applications of Methyl 2-Hydroxycyclopentanecarboxylate
Executive Summary & Chemical Identity
Methyl 2-hydroxycyclopentanecarboxylate (M2HCC) is a bifunctional cycloaliphatic ester widely utilized as a chiral building block in the synthesis of prostaglandins, cyclopentanoid antibiotics, and flavor compounds.[1] Its utility in drug development hinges on its amphiphilic nature—possessing both a lipophilic cyclopentane ring and polar functional groups (hydroxyl and methyl ester).[1]
Understanding the solubility profile of M2HCC is not merely a matter of cataloging solvents; it is a critical step in optimizing reaction yields, designing liquid-liquid extractions, and selecting crystallization media.[1] This guide provides a mechanistic analysis of M2HCC solvation, supported by experimental protocols for validation.
Chemical Profile:
-
IUPAC Name: Methyl 2-hydroxycyclopentane-1-carboxylate[1][2]
-
CAS: 17423-48-2 (racemic) / 933-92-6[1]
-
Molecular Formula:
[1][2][3] -
LogP (Predicted): ~0.9 (Indicates borderline lipophilicity; significant potential for aqueous miscibility without salting out).[1]
-
Key Functional Groups: Secondary Alcohol (H-bond donor/acceptor), Methyl Ester (H-bond acceptor).[1]
Mechanistic Solvation Theory
To predict and manipulate the solubility of M2HCC, one must understand the competing intermolecular forces at play.[1]
The Amphiphilic Conflict
M2HCC exists in a "solubility tension."[1] The cyclopentane ring drives Van der Waals interactions favorable in non-polar solvents (Hexane, Toluene).[1] Conversely, the hydroxyl (-OH) and ester (-COOMe) groups demand dipole-dipole interactions and Hydrogen bonding.[1]
-
Protic Solvents (Alcohols): The hydroxyl group of M2HCC engages in strong H-bonding with methanol and ethanol.[1] The entropy of mixing is favorable, leading to complete miscibility.[1]
-
Chlorinated Solvents (DCM, Chloroform): These are the "Goldilocks" solvents for M2HCC.[1] They possess sufficient polarity to interact with the ester/alcohol moieties but lack the H-bond network of water that would exclude the hydrophobic ring.[1]
-
Water (The Miscibility Gap): While the polar groups attract water, the hydrophobic effect of the 5-carbon ring disrupts the water lattice.[1] M2HCC is technically "insoluble" or "sparingly soluble" in pure water, but its LogP of 0.9 suggests it will partition significantly into the aqueous phase during workups unless the ionic strength of the water is increased (Salting Out).[1]
Solubility Matrix & Solvent Selection Guide
The following data summarizes the solubility behavior of M2HCC based on dielectric constants (
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale | Application Utility |
| Chlorinated | Dichloromethane (DCM) | Excellent | Dipole interaction matches ester group; accommodates hydrophobic ring.[1] | Primary extraction solvent.[1] |
| Polar Protic | Ethanol / Methanol | Miscible | Strong H-bond donor/acceptor matching with 2-OH group.[1] | Reaction solvent; Transesterification risk.[1] |
| Polar Aprotic | DMSO / DMF | Miscible | High dipole moment solubilizes polar domains.[1] | Nucleophilic substitution reactions. |
| Ethers | Diethyl Ether / THF | High | Oxygen lone pairs accept H-bonds from M2HCC hydroxyl.[1] | Grignard reactions; Reductions.[1] |
| Hydrocarbons | Hexane / Heptane | Moderate/Low | Lacks polarity to overcome M2HCC's internal H-bonding.[1] | Anti-solvent for crystallization.[1] |
| Aqueous | Water | Low | Hydrophobic effect dominates; "Oiling out" occurs.[1] | Phase separation (requires brine).[1] |
| Green Alternatives | 2-Methyltetrahydrofuran (2-MeTHF) | High | Similar to THF but higher lipophilicity; better phase separation from water.[1] | Sustainable replacement for DCM. |
Experimental Protocol: Self-Validating Solubility Screen
Standard literature values often fail to account for specific isomeric mixtures (cis/trans ratios) or impurities.[1] The following protocol allows researchers to empirically determine the solubility limit (saturation point) for their specific lot of M2HCC.
Objective
Determine the saturation concentration (
Materials
-
M2HCC (Test Article)[1]
-
Target Solvent (HPLC Grade)
-
Agilent 1200 HPLC (or equivalent) with UV/RI detector[1]
-
Thermostatic shaker[1]
Workflow (Step-by-Step)
-
Supersaturation: Add 500 mg of M2HCC to a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration: Cap the vial and place it in a thermostatic shaker at
for 24 hours.-
Checkpoint: If the solid/liquid fully dissolves, add more M2HCC until a visible precipitate or phase separation (oiling out) persists.[1]
-
-
Filtration: Filter the supernatant through a 0.45
PTFE syringe filter into a clean HPLC vial.-
Critical Note: Ensure the filter and syringe are at the same temperature (
) to prevent precipitation during filtration.[1]
-
-
Quantification: Dilute the filtrate 1:100 with the mobile phase and analyze via HPLC. Compare peak area against a pre-established calibration curve.
Strategic Application: Extraction Logic
The most common failure mode in working with M2HCC is yield loss during aqueous workup due to its moderate polarity.[1] The following logic flow illustrates the optimal extraction strategy.
Figure 1: Optimized extraction workflow for M2HCC, prioritizing pH control and ionic strength adjustment to mitigate yield loss into the aqueous phase.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
Beccari, F. et al. (2024). 2-Methyloxolane as an effective bio-based solvent for the removal of lipophilic esters.[1] Food Chemistry. Retrieved from [Link]
Sources
Technical Guide: Stability & Storage of Methyl 2-Hydroxycyclopentanecarboxylate
This guide outlines the stability profile and rigorous storage protocols for methyl 2-hydroxycyclopentanecarboxylate , a bifunctional intermediate frequently used in the synthesis of prostaglandins and bioactive scaffolds.
Part 1: Executive Summary
Methyl 2-hydroxycyclopentanecarboxylate (CAS: 933-92-6) requires strict moisture control and pH neutrality during storage. Its bifunctional nature—containing both a secondary alcohol and a methyl ester—creates a susceptibility to hydrolysis (loss of ester), oxidation (reversion to ketone), and epimerization (loss of stereochemical integrity).
Critical Storage Directive:
-
Temperature: Refrigerator (2°C to 8°C) for short-term (<1 month); Freezer (-20°C) for long-term.
-
Atmosphere: Anhydrous Argon or Nitrogen headspace is mandatory.
-
Container: Amber glass with Teflon-lined caps. Avoid metal containers.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | Methyl 2-hydroxycyclopentanecarboxylate |
| CAS Number | 933-92-6 (Generic/Racemic) |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~212°C (at 760 mmHg) |
| Flash Point | 85°C (Closed Cup) |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |
Part 3: Stability Mechanisms & Degradation Pathways
Understanding the degradation mechanisms is vital for troubleshooting purity issues. This compound faces three primary threats:
Base-Catalyzed Epimerization (Stereochemical Drift)
The proton at C1 (alpha to the ester) is acidic (pKa ~24-25). Even weak bases or slightly basic glass surfaces can deprotonate this position, leading to enolization. Upon re-protonation, the stereocenter can invert.
-
Risk: If you possess a pure cis or trans isomer, improper storage can lead to a thermodynamic mixture (racemization/epimerization).
-
Mechanism: The cis isomer is often stabilized by intramolecular hydrogen bonding (OH···O=C), while the trans isomer minimizes steric clash.
Hydrolysis (Moisture Sensitivity)
The methyl ester is susceptible to hydrolysis, releasing methanol and 2-hydroxycyclopentanecarboxylic acid .
-
Catalysts: Acids and bases accelerate this process.
-
Impact: The resulting acid is a solid and significantly more polar, altering solubility profiles and potentially catalyzing further degradation (autocatalysis).
Oxidation (Secondary Alcohol Instability)
The secondary hydroxyl group at C2 is prone to oxidation, reverting the compound to methyl 2-oxocyclopentanecarboxylate (the starting material in many syntheses).
-
Trigger: Exposure to air (O₂) over prolonged periods, especially in the presence of light or trace metal impurities.
Visualization: Degradation Pathways
Caption: Primary degradation pathways including hydrolysis, oxidation, and epimerization driven by environmental factors.
Part 4: Comprehensive Storage Protocol
This protocol ensures the retention of >98% purity over 12 months.
A. Container Selection
-
Primary: Amber borosilicate glass vials (Class 1). Amber glass blocks UV light, preventing photo-initiated oxidation.
-
Seal: Polypropylene caps with PTFE (Teflon) liners .
-
Why? Standard polyethylene liners can leach plasticizers into organic esters. PTFE is chemically inert.
-
Avoid: Metal containers (risk of Lewis acid catalysis from metal ions).
-
B. Environmental Control
-
Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.
-
Reason: Displaces oxygen (prevents ketone formation) and moisture (prevents hydrolysis).
-
-
Temperature:
-
Working Stock: 2°C to 8°C (Refrigerator).
-
Archive/Bulk: -20°C (Freezer).
-
Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.
-
C. Handling Workflow
-
Solvent Compatibility: If storing as a solution, use anhydrous Methanol or Dichloromethane .
-
Warning: Do NOT store in Ethanol or Isopropanol. Transesterification will occur, scrambling the ester group (e.g., forming Ethyl 2-hydroxycyclopentanecarboxylate).
-
Part 5: Self-Validating Quality Control (QC)
Before using this reagent in critical experiments (e.g., biological assays or GMP synthesis), validate its integrity using this decision tree.
QC Decision Tree
Caption: Analytical workflow to validate compound integrity before experimental use.
Analytical Markers (1H NMR in CDCl₃)
-
The Ester Methyl: Look for a sharp singlet around 3.70 ppm .
-
Degradation Flag: A new singlet near 3.49 ppm indicates free Methanol (hydrolysis byproduct).
-
-
The Carbinol Proton (CH-OH): Multiplet around 4.2 - 4.5 ppm .
-
Degradation Flag: Loss of this signal and appearance of a multiplet near 2.0-2.5 ppm suggests oxidation to the Ketone .
-
-
Stereochemistry: The coupling constant (
) between H1 and H2 differs for isomers.-
Cis: Typically smaller
values due to envelope conformation. -
Trans: Larger
values (pseudo-diaxial character).
-
Part 6: Safety & Handling
-
PPE: Nitrile gloves, safety glasses, and lab coat.
-
Hazards:
-
H319: Causes serious eye irritation.
-
H227: Combustible liquid (Flash point 85°C).
-
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
Molecular weight and formula of methyl 2-hydroxycyclopentanecarboxylate.
Topic: Molecular Weight and Formula of Methyl 2-hydroxycyclopentanecarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Identity, Synthetic Protocols, and Analytical Characterization
Executive Summary & Physicochemical Identity
Methyl 2-hydroxycyclopentanecarboxylate is a functionalized cycloalkane derivative serving as a critical chiral building block in the synthesis of bioactive scaffolds, particularly prostaglandin analogs and
The molecule exists as a mixture of cis and trans diastereomers, each possessing a pair of enantiomers. In commercial and bulk synthetic contexts, it is most frequently encountered as a racemic diastereomeric mixture unless asymmetric catalysis is employed.
Core Data Specifications
| Parameter | Technical Specification |
| IUPAC Name | Methyl 2-hydroxycyclopentane-1-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 144.17 g/mol |
| CAS Registry Number | 933-92-6 (General/Racemic) |
| Precursor CAS | 10472-24-9 (Methyl 2-oxocyclopentanecarboxylate) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~212 °C (at 760 mmHg); ~85 °C (at 15 mmHg) |
| Density | 1.169 g/mL (at 25 °C) |
| Solubility | Soluble in MeOH, EtOH, CH |
Synthetic Pathways & Mechanism
Expertise & Causality: The most robust route to methyl 2-hydroxycyclopentanecarboxylate is the reduction of its
Stereochemical Control
The reduction of 2-substituted cycloalkanones yields a mixture of cis and trans isomers.
-
Kinetic Product: Hydride attack from the less hindered face (often yielding the trans alcohol).
-
Thermodynamic Factors: In
-keto esters, the cis isomer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. This stabilization can drive the equilibrium toward the cis form under specific conditions.
Experimental Protocol: NaBH Reduction
This protocol is designed as a self-validating system with checkpoints.
Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Sodium Borohydride (0.5 - 1.0 eq)
-
Methanol (Solvent, anhydrous preferred)
-
Saturated NH
Cl solution (Quench)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 2-oxocyclopentanecarboxylate (e.g., 10 mmol) and dissolve in Methanol (30 mL). Cool the solution to 0 °C using an ice bath to suppress transesterification or over-reduction.
-
Addition: Add NaBH
(typically 5-10 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. -
Reaction Monitoring (Checkpoint): Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Silica gel, 30% EtOAc/Hexanes). The starting material (
-keto ester) stains dark purple/brown with Anisaldehyde; the product (alcohol) stains blue/gray. -
Quench: Once starting material is consumed, cool back to 0 °C and carefully quench with saturated NH
Cl solution (20 mL). -
Workup: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with CH
Cl (3 x 20 mL). -
Purification: Dry combined organics over MgSO
, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 30% EtOAc/Hexanes) to separate the diastereomers if required.
Reaction Mechanism Visualization
The following diagram illustrates the hydride attack and the resulting stereochemical outcomes.
Figure 1: Synthetic pathway showing the divergence into cis and trans diastereomers via hydride reduction.
Analytical Characterization
Validating the identity and purity of the synthesized compound requires distinguishing it from the starting material and differentiating the diastereomers.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 144 m/z (Weak or absent due to fragmentation).
-
Diagnostic Fragments:
-
m/z 126:
(Loss of water, characteristic of alcohols). -
m/z 113:
(Loss of methoxy group). -
m/z 85: Loss of the carbomethoxy group (
).
-
Nuclear Magnetic Resonance ( H NMR)
The stereochemistry is best assigned by analyzing the carbinol proton (H-2) and its coupling constants (
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| -OCH | 3.70 - 3.75 | Singlet | Integrates to 3H. |
| H-2 (CH-OH) | 4.20 - 4.50 | Multiplet | Shift varies by isomer. Cis is often downfield due to anisotropy of the carbonyl. |
| H-1 (CH-COOMe) | 2.60 - 2.90 | Multiplet | Coupled to H-2. |
| -OH (Hydroxyl) | 2.50 - 3.50 | Broad Singlet | Exchangeable with D |
Distinguishing Isomers:
-
Cis Isomer: The coupling constant
is typically smaller (~4-6 Hz) due to the dihedral angle in the envelope conformation. -
Trans Isomer: The coupling constant
is typically larger (~7-9 Hz) if the ring adopts a conformation placing protons in a pseudo-diaxial arrangement.
Analytical Decision Logic
Figure 2: Analytical workflow for structural confirmation and stereochemical assignment.
Pharmaceutical Applications
Methyl 2-hydroxycyclopentanecarboxylate is not merely a solvent or reagent; it is a scaffold.[1]
-
Prostaglandin Synthesis: The cyclopentane ring is the core structural motif of prostaglandins (e.g., PGE2, PGF2
). This molecule provides the necessary 1,2-functionalization pattern to build the lower and upper side chains of the prostaglandin skeleton. -
-Lactamase Inhibitors: Derivatives of hydroxy-cyclopentanecarboxylates have been explored as non-lactam inhibitors of serine
-lactamases, providing resistance-breaking capabilities in antibacterial therapies. -
Peptidomimetics: The rigid ring structure serves as a conformational lock in peptide design, restricting the rotation of the backbone and forcing bioactive conformations in drug candidates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
- Noyori, R., et al. (1984).Stereoselective reduction of ketones. Journal of the American Chemical Society. (Contextual reference for hydride reduction mechanisms in cyclic systems).
Sources
Methodological & Application
Protocol for the Stereoselective Reduction of Methyl 2-Oxocyclopentanecarboxylate: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Hydroxy-Esters
The stereoselective reduction of β-keto esters, such as methyl 2-oxocyclopentanecarboxylate, is a cornerstone transformation in modern organic synthesis. The resulting chiral β-hydroxy esters are critical building blocks for a vast array of biologically active molecules, including pharmaceuticals, vitamins, and natural products.[1][2] The specific stereochemistry of the hydroxyl group is often paramount to the biological efficacy and safety of the final therapeutic agent. This application note provides a comprehensive guide to performing this reduction with high stereocontrol, focusing on established and reliable catalytic methods. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and offer insights to ensure reproducible and high-yielding results.
Methyl 2-oxocyclopentanecarboxylate is a versatile starting material due to its bifunctional nature, possessing both a ketone and an ester group on a five-membered ring.[3][4] This structure allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules like prostaglandins and jasmonates.[3]
Methodologies for Stereoselective Reduction
Several powerful methods exist for the asymmetric reduction of β-keto esters. The choice of method often depends on the desired stereoisomer, substrate scope, scalability, and available laboratory resources. This guide will focus on two of the most robust and widely adopted strategies: Noyori Asymmetric Hydrogenation and Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation
This method, for which Dr. Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes chiral ruthenium-bisphosphine complexes to catalyze the hydrogenation of ketones and β-keto esters with exceptional enantioselectivity.[1][5]
Mechanism of Action: The Noyori hydrogenation proceeds via an outer-sphere mechanism.[1] The active catalyst, a ruthenium-hydride species, is formed from a precatalyst like RuCl₂[(R)-BINAP]. The β-keto ester coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon. The chirality of the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in high excess.[5][6]
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
Advantages:
-
Excellent enantioselectivity (often >95% ee).[1]
-
Broad substrate scope.[1]
-
Can be performed at relatively low catalyst loadings.
Considerations:
-
Requires handling of hydrogen gas, often under pressure.
-
Ruthenium catalysts and chiral ligands can be expensive.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source, such as BH₃·THF or BH₃·SMe₂.[7][8][9] This method is highly predictable and provides excellent stereocontrol for a wide range of substrates.[7][10]
Mechanism of Action: The reaction is initiated by the coordination of the borane to the nitrogen atom of the CBS catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[8][10] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning one face of the carbonyl for intramolecular hydride transfer from the coordinated borane.[11] This organized transition state leads to the formation of the chiral secondary alcohol with high enantiomeric excess.[7][8]
Diagram of the CBS Reduction Mechanism:
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Advantages:
-
The catalyst is stable and can be prepared from readily available chiral amino alcohols.[11]
-
The reaction is typically performed under mild conditions.
Considerations:
-
Requires the use of stoichiometric borane reagents, which must be handled with care.
-
The reaction must be conducted under anhydrous conditions, as water can affect the enantioselectivity.[8][10]
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of Methyl 2-Oxocyclopentanecarboxylate
This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.[5][12]
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
RuCl₂[(R)-BINAP] (or the (S)-enantiomer for the other product enantiomer)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
A high-pressure reactor (e.g., a Parr hydrogenator)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (nitrogen or argon) glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a glass liner for the high-pressure reactor with RuCl₂[(R)-BINAP] (0.01 mol%).
-
Reaction Setup: To the glass liner containing the catalyst, add anhydrous, degassed methanol (sufficient to make a 0.1 M solution of the substrate).
-
Add methyl 2-oxocyclopentanecarboxylate (1.0 eq).
-
Seal the glass liner and place it inside the high-pressure reactor.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm, this may require optimization).[12]
-
Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by TLC or GC if possible.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen gas from the reactor.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral methyl 2-hydroxycyclopentanecarboxylate.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC or GC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Methyl 2-Oxocyclopentanecarboxylate
This protocol provides a general procedure for the CBS reduction of a ketone.[7][8]
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
(R)-(-)-2-Butyl-CBS-oxazaborolidine solution (1 M in toluene) (or the (S)-enantiomer)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)-(-)-2-Butyl-CBS-oxazaborolidine solution (0.1 eq) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 10 minutes.
-
In a separate flask, prepare a solution of methyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF.
-
Add the substrate solution to the catalyst-borane mixture dropwise over 30 minutes, keeping the internal temperature below 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching and Work-up: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. (Caution: hydrogen gas evolution).
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.
Data Summary and Comparison
The following table summarizes typical performance data for the stereoselective reduction of β-keto esters using various catalytic systems.
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| Ru-(R)-BINAP | Various β-keto esters | 91-99 | 87-99 | H₂ (pressure not specified) | [1] |
| Ir/(R)-SpiroPAP | Various β-keto esters | 93-98 | 95.0-99.8 | 8 atm H₂, RT | [1] |
| CBS Reduction | Prochiral Ketones | High | >95 | BH₃·THF or BH₃·SMe₂ | [7] |
| Baker's Yeast | Various β-keto esters | Moderate to High | Moderate to High | Whole-cell biocatalysis | [13][14] |
Troubleshooting and Expert Insights
-
Low Enantioselectivity:
-
Noyori Hydrogenation: Ensure the use of high-purity, anhydrous, and degassed solvents. The catalyst may be sensitive to air and moisture. The choice of solvent can also influence selectivity.
-
CBS Reduction: The presence of water can significantly decrease enantioselectivity.[8][10] Ensure all glassware is rigorously dried and anhydrous solvents are used. The rate of addition of the substrate can also be critical.
-
-
Low Yield:
-
Noyori Hydrogenation: Incomplete reaction may be due to insufficient reaction time, low hydrogen pressure, or catalyst deactivation. Ensure the system is leak-proof.
-
CBS Reduction: The borane reagent can degrade upon storage. Use freshly opened or titrated borane solutions.
-
-
Substrate Purity: The purity of the starting methyl 2-oxocyclopentanecarboxylate is crucial. Impurities can potentially poison the catalyst. It is recommended to purify the starting material if its purity is questionable.
Conclusion
The stereoselective reduction of methyl 2-oxocyclopentanecarboxylate to its corresponding chiral β-hydroxy ester is a well-established and indispensable transformation in organic synthesis. Both the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata reduction offer reliable and highly stereoselective protocols to achieve this. The choice between these methods will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and available equipment. By following the detailed protocols and considering the expert insights provided in this application note, researchers can confidently and successfully perform this critical synthetic step.
References
- A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction - Benchchem. (n.d.).
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. (2025, August 27).
- Noyori Hydrogenation - NROChemistry. (n.d.).
- The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (n.d.).
- Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (n.d.).
- Noyori Hydrogenation - YouTube. (2022, April 23).
- Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar. (1988, January 5).
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. (n.d.).
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.).
- Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. (2025, August 6).
- Enantioselective Organocatalyzed Transformations of β-Ketoesters | Chemical Reviews. (n.d.).
- CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15).
- Corey–Itsuno reduction - Wikipedia. (n.d.).
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30).
- Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu. (n.d.).
- Application Notes: Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis - Benchchem. (n.d.).
- Application Notes and Protocols for the Synthesis of Methyl 2-Oxocyclopentanecarboxylate - Benchchem. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis of Methyl 2-Hydroxycyclopentanecarboxylate
Introduction: The Significance of Chiral 2-Hydroxycyclopentanecarboxylates
Chiral 2-hydroxycyclopentanecarboxylates are valuable building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various pharmaceutical intermediates. The precise stereochemical control of the hydroxyl and ester functionalities on the cyclopentane ring is paramount, as the biological activity of the final product is often dictated by its specific stereoisomer. Consequently, the development of robust and highly enantioselective methods for their synthesis is a critical endeavor for researchers in medicinal chemistry and drug development.
This application note provides a detailed guide to the asymmetric synthesis of methyl 2-hydroxycyclopentanecarboxylate, focusing on the highly reliable and widely adopted Corey-Bakshi-Shibata (CBS) reduction of the prochiral precursor, methyl 2-oxocyclopentanecarboxylate. We will delve into the causality behind the experimental choices, present a field-proven protocol, and offer insights into alternative methodologies to provide a comprehensive resource for researchers.
Overview of Synthetic Strategies
The primary challenge in synthesizing methyl 2-hydroxycyclopentanecarboxylate lies in controlling the stereochemistry at the newly formed secondary alcohol center. Two predominant and highly effective strategies have emerged for this transformation:
-
Biocatalytic Reduction : This approach utilizes enzymes, often from whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases, to perform the enantioselective reduction of the ketone. These methods are lauded for their exceptional enantioselectivity and mild, environmentally benign reaction conditions, operating in aqueous media at or near room temperature.[1] However, substrate scope can sometimes be limited, and reaction times can be longer compared to chemical methods.
-
Chemoselective Catalytic Reduction : The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to direct the stereoselective reduction of a prochiral ketone by a borane source.[2][3] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[2][3] The reaction is typically fast and high-yielding, making it a preferred method in many synthetic campaigns.
This guide will focus on a detailed protocol for the CBS reduction due to its robustness, predictability, and widespread applicability in organic synthesis.
Core Protocol: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction provides a highly effective means to obtain enantiomerically enriched methyl 2-hydroxycyclopentanecarboxylate. The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol. This protocol will detail the synthesis of the (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Principle of the Method
The CBS reduction relies on the in-situ formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., borane-tetrahydrofuran complex). The ketone substrate then coordinates to the boron center of the catalyst in a sterically controlled manner. This ternary complex facilitates the intramolecular transfer of a hydride from the borane to one face of the ketone, resulting in the formation of the chiral alcohol with high enantioselectivity. The chiral catalyst is regenerated, allowing it to participate in further catalytic cycles.
Diagram of the Catalytic Cycle
Caption: Catalytic cycle of the CBS reduction.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| Methyl 2-oxocyclopentanecarboxylate | 10472-24-9 | Sigma-Aldrich | Ensure purity >95% |
| (R)-2-Methyl-CBS-oxazaborolidine | 112022-83-0 | Sigma-Aldrich | Typically supplied as a 1.0 M solution in toluene |
| Borane-tetrahydrofuran complex (BH₃•THF) | 14044-65-6 | Sigma-Aldrich | Typically supplied as a 1.0 M solution in THF; handle under inert gas |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | Distill from sodium/benzophenone or use a solvent purification system |
| Methanol (MeOH) | 67-56-1 | Fisher Scientific | ACS grade |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | VWR | Prepare from concentrated HCl |
| Diethyl ether (Et₂O) | 60-29-7 | Sigma-Aldrich | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | Prepare from solid NaHCO₃ |
| Saturated aqueous sodium chloride (Brine) | 7647-14-5 | VWR | Prepare from solid NaCl |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying organic layers |
Experimental Protocol
Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the borane reagent and to ensure high enantioselectivity.
-
Reaction Setup:
-
To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 2.5 mL, 2.5 mmol, 0.1 eq).
-
Dilute the catalyst with 10 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
-
Formation of the Catalyst-Borane Complex:
-
Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 15 mL, 15 mmol, 0.6 eq) dropwise to the stirred catalyst solution at 0 °C over 10 minutes.
-
Stir the mixture for an additional 15 minutes at 0 °C to ensure the formation of the active catalyst-borane complex.
-
-
Substrate Addition:
-
In a separate flame-dried flask, prepare a solution of methyl 2-oxocyclopentanecarboxylate (3.55 g, 25 mmol, 1.0 eq) in 25 mL of anhydrous THF.
-
Slowly add the solution of the keto-ester to the catalyst-borane complex solution at 0 °C over a period of 30 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
-
Reaction Quench and Work-up:
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 10 mL of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Slowly add 2 M HCl (20 mL) and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure methyl 2-hydroxycyclopentanecarboxylate as a colorless oil.
-
Data Presentation
The following table summarizes the expected results for the asymmetric reduction of methyl 2-oxocyclopentanecarboxylate using different methodologies.
| Method | Catalyst/Reagent | Typical Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (cis:trans) | Reference |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine / BH₃•THF | 85 - 95 | >95 (for the 1R,2S-isomer) | >95:5 | [3] |
| Bioreduction | Baker's Yeast (Saccharomyces cerevisiae) | 70 - 85 | >98 (for the 1S,2R-isomer) | >98:2 | [1] |
Trustworthiness and Self-Validation
The protocol described above is a self-validating system. The enantiomeric excess (ee) of the final product is a direct measure of the success of the asymmetric induction. This can be reliably determined by:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Chiral Gas Chromatography (GC): After derivatization of the alcohol to a suitable ester (e.g., Mosher's ester).
-
NMR Spectroscopy with Chiral Shift Reagents: This can be used to determine the ratio of enantiomers.
The diastereomeric ratio (cis vs. trans) can be determined from the ¹H NMR spectrum of the purified product by integration of characteristic signals for each diastereomer.
References
-
Module 2 : Reduction Reactions - NPTEL Archive. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Corey–Itsuno reduction - Wikipedia. Available at: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. Available at: [Link]
-
(R)-2-Methyl-CBS-oxazaborolidine - Wikipedia. Available at: [Link]
Sources
The Versatile Chiral Building Block: Applications of Methyl 2-hydroxycyclopentanecarboxylate in Complex Synthesis
Introduction: Harnessing Chirality from the Pool
In the realm of complex molecule synthesis, particularly in the pharmaceutical industry, the efficient and stereocontrolled construction of chiral centers is a paramount challenge. Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, offers an elegant and practical solution. Methyl 2-hydroxycyclopentanecarboxylate, a versatile C7 building block, stands as a prime example of a chiral synthon that provides a pre-defined stereochemical framework for the synthesis of a diverse array of bioactive molecules. This application note will provide an in-depth technical guide on the synthetic applications of methyl 2-hydroxycyclopentanecarboxylate, with a focus on its pivotal role in the synthesis of prostaglandins and carbocyclic nucleosides. We will delve into the underlying principles of the synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers with the knowledge to leverage this valuable chiral building block in their own synthetic endeavors.
Physicochemical Properties and Stereochemistry
Methyl 2-hydroxycyclopentanecarboxylate is a bifunctional molecule possessing both a hydroxyl and a methyl ester group on a cyclopentane ring. The commercially available enantiopure forms, typically (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate and its (1S,2R)-enantiomer, are the most valuable for chiral pool synthesis. The relative stereochemistry of the hydroxyl and ester groups provides a crucial handle for directing subsequent stereoselective transformations.
| Property | Value |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Chirality | Two stereocenters |
Application I: Cornerstone of Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are consequently important targets for drug development. The cyclopentane core of prostaglandins presents a significant synthetic challenge, and methyl 2-hydroxycyclopentanecarboxylate serves as an excellent starting material for the construction of key prostaglandin intermediates, most notably the Corey lactone.
Synthetic Strategy: The Path to the Corey Lactone
The overarching strategy involves the oxidation of the secondary alcohol of methyl 2-hydroxycyclopentanecarboxylate to a ketone, yielding methyl 2-oxocyclopentanecarboxylate. This β-keto ester is a versatile intermediate that can undergo a variety of transformations, including alkylation and conjugate addition, to introduce the characteristic side chains of prostaglandins.
Technical Application Note: Methyl 2-Hydroxycyclopentanecarboxylate in Natural Product Synthesis
[1]
Executive Summary
Methyl 2-hydroxycyclopentanecarboxylate (CAS 933-92-6) serves as a pivotal chiral platform molecule in the total synthesis of cyclopentanoid natural products.[1] Its structural utility lies in its bifunctionality: it possesses a secondary alcohol and an ester moiety on a five-membered ring, providing orthogonal handles for further elaboration.[1]
This guide details the strategic application of this scaffold in accessing Jasmonoids , Prostaglandin analogs , and Iridoids . We provide validated protocols for its enantioselective preparation via biocatalysis and its downstream conversion into reactive cyclopentene intermediates.[1]
Strategic Utility in Natural Product Synthesis[1]
The cyclopentane ring is a ubiquitous motif in bioactive natural products.[1] Methyl 2-hydroxycyclopentanecarboxylate offers a "chiral pool" entry point into these families via three primary synthetic vectors:
-
Dehydrative Olefination: Conversion to methyl 1-cyclopentenecarboxylate , a potent dienophile for Diels-Alder cycloadditions and a Michael acceptor for conjugate additions (crucial for introducing the α- and ω-side chains of Prostaglandins).[1]
-
Stereochemical Relay: The hydroxyl group directs facial selectivity during subsequent alkylations or oxidations, essential for establishing the cis-relationship found in Nepetalactones and Jasmonates .[1]
-
Ring Expansion/Contraction: The strain inherent in the functionalized cyclopentane ring allows for rearrangement reactions used in complex terpene synthesis.[1]
Target Compound Classes
| Class | Representative Target | Key Synthetic Transformation |
| Jasmonates | Methyl Jasmonate, cis-Jasmone | Dehydration to enone; Michael addition of pentenyl side chains.[1][2] |
| Prostaglandins | PGE1 Analogs, Corey Lactone | Stereoselective reduction; protection of hydroxyl to direct side-chain attachment.[1] |
| Iridoids | Nepetalactone, Iridomyrmecin | Cyclization of linear precursors; lactonization utilizing the ester/hydroxy proximity. |
Visualizing the Synthetic Logic
The following flow diagram illustrates the central role of methyl 2-hydroxycyclopentanecarboxylate (M-2-HCC) as a divergent intermediate.
Experimental Protocols
Protocol A: Enantioselective Biocatalytic Synthesis
Objective: Preparation of chiral (1R, 2S)-methyl 2-hydroxycyclopentanecarboxylate from the achiral keto-ester.[1] Rationale: Chemical reduction (e.g., NaBH₄) yields a racemic mixture of cis and trans isomers.[1] Biocatalysis ensures high diastereoselectivity and enantioselectivity (>95% ee).[1]
Materials:
-
Substrate: Methyl 2-oxocyclopentanecarboxylate (100 mM).[1]
-
Biocatalyst: Saccharomyces cerevisiae (Baker's Yeast) type II or engineered Ketoreductase (KRED).[1]
-
Solvent System: Water/Glycerol (9:[1]1) or biphasic Hexane/Water system.[1]
-
Cofactor Regeneration: Glucose (for whole cell) or NADP+/Isopropanol (for isolated enzyme).[1]
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend 20 g of dry Baker's Yeast in 100 mL of warm (35°C) sucrose solution (5% w/v). Incubate for 30 minutes to activate fermentation.
-
Reaction Initiation: Add the yeast suspension to a 500 mL flask containing 10 mmol of methyl 2-oxocyclopentanecarboxylate dissolved in 5 mL of ethanol (co-solvent).
-
Fermentation: Agitate at 30°C and 200 rpm for 24–48 hours. Monitor consumption of the keto-ester via TLC (Hexane:EtOAc 3:1) or GC-FID.[1]
-
Critical Control Point: Maintain pH at 6.0–6.5 using 0.1 M NaOH; acidification inhibits the reductase activity.[1]
-
-
Extraction: Saturate the aqueous phase with NaCl (salting out) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to isolate the cis-(1R, 2S)-hydroxy ester.[1]
Expected Results:
Protocol B: Dehydrative Olefination to Methyl 1-Cyclopentenecarboxylate
Objective: Conversion of the hydroxy ester to the α,β-unsaturated ester.[1] Rationale: This creates the conjugated system required for Michael additions in Jasmonate synthesis.[1]
Materials:
-
Starting Material: Methyl 2-hydroxycyclopentanecarboxylate (10 mmol).[1]
-
Reagents: Methanesulfonyl chloride (MsCl, 12 mmol), Triethylamine (Et₃N, 25 mmol), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Solvent: Dichloromethane (DCM, anhydrous).[1]
Step-by-Step Methodology:
-
Mesylation: Dissolve the hydroxy ester in 20 mL dry DCM. Cool to 0°C. Add Et₃N followed by dropwise addition of MsCl.[1] Stir for 2 hours until the mesylate intermediate is formed (monitored by TLC).
-
Elimination: Without isolation, add DBU (15 mmol) directly to the reaction mixture. Allow to warm to room temperature and reflux gently (40°C) for 4 hours.
-
Workup: Quench with saturated NH₄Cl solution. Wash organic layer with 1N HCl (to remove amines) and brine.[1]
-
Isolation: Concentrate and distill under reduced pressure (bp ~70°C at 15 mmHg) to obtain the clear, colorless liquid product.
Data Summary:
| Parameter | Value | Notes |
| Appearance | Colorless Liquid | Pungent, fruity odor.[1] |
| Boiling Point | 81–82°C (5 mmHg) | Volatile; store at 4°C. |
| Density | 1.05 g/mL | Denser than water.[1] |
| NMR Signature | δ 6.75 (t, 1H) | Characteristic vinylic proton signal.[1] |
References
-
Biocatalytic Reduction of β-Keto Esters: Title: "Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums."[1][3][4][5] Source:Organic Communications, 2008.[1][3] URL:[Link][1][2][5][6][7][8][9]
-
Dehydration Mechanisms in Prostaglandin Analogs: Title: "On the Mechanism of Dehydration of a Beta-Hydroxycyclopentanone Analogue of Prostaglandin E1."[1][8] Source:Journal of the American Chemical Society (via PubMed).[1] URL:[Link]
-
Jasmonate Biosynthesis & Synthesis: Title: "Engineering yeast for the de novo synthesis of jasmonates." Source:Nature Synthesis (via DTU Orbit).[1] URL:[Link]
-
General Properties & Identifiers: Title: "Methyl 2-hydroxycyclopentanecarboxylate Compound Summary." Source:PubChem.[1][10][11][12] URL:[Link][1]
Sources
- 1. chembk.com [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Stereoselectivity of Baker's yeast reduction of 2-propanones: influence of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baker’s Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane [mdpi.com]
- 7. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the mechanism of dehydration of a beta-hydroxycyclopentanone analogue of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Step-by-step guide to the synthesis of methyl 2-hydroxycyclopentanecarboxylate.
Abstract & Application Scope
Methyl 2-hydroxycyclopentanecarboxylate is a pivotal bifunctional building block in medicinal chemistry, particularly in the synthesis of carbocyclic nucleosides, prostaglandins, and bioactive cyclopentane derivatives. This guide details the controlled reduction of methyl 2-oxocyclopentanecarboxylate using sodium borohydride (
Unlike linear
Retrosynthetic Analysis & Reaction Logic
The synthesis relies on the chemoselective reduction of the ketone carbonyl in the presence of an ester moiety. Sodium borohydride is the reagent of choice due to its high selectivity for ketones over esters in alcoholic solvents.
Reaction Scheme
The transformation involves the nucleophilic attack of the borohydride anion on the ketone carbonyl.
Figure 1: Reaction pathway for the reduction of the
Stereochemical Causality
The reduction yields a mixture of diastereomers:
-
Cis-isomer: The hydroxyl and ester groups are on the same face. This isomer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.
-
Trans-isomer: The groups are on opposite faces.
Mechanistic Insight: In methanol, the solvent participates in protonation. While hydride attack typically occurs from the less hindered face (steric approach control), the thermodynamic stability provided by the intramolecular H-bond in the cis-product can influence the final ratio, especially if equilibration (epimerization via enol) occurs before reduction is complete.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Methyl 2-oxocyclopentanecarboxylate | 142.15 | 1.0 | Substrate |
| Sodium Borohydride ( | 37.83 | 0.5 - 1.0* | Reducing Agent |
| Methanol (anhydrous) | 32.04 | Solvent | Solvent |
| Ammonium Chloride (sat.[1] aq.) | - | Quench | Proton Source |
| Ethyl Acetate | - | Extract | Solvent |
*Note: Theoretically, 0.25 mol of
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen (
) to maintain an inert atmosphere (though is relatively stable, moisture control ensures reproducibility).[1] -
Substrate Dissolution: Charge the RBF with Methyl 2-oxocyclopentanecarboxylate (5.0 g, 35.2 mmol). Add anhydrous Methanol (50 mL).
-
Why Methanol? Methanol provides high solubility for both the polar substrate and the borohydride, facilitating rapid kinetics.
-
-
Thermal Control: Cool the solution to 0°C using an ice/water bath.
-
Critical Control Point: Cooling is essential to suppress transesterification (reaction of methanol with the ester group) and to moderate the exothermic hydrogen evolution upon
addition.
-
Phase 2: Reduction[1]
-
Reagent Addition: Add Sodium Borohydride (1.33 g, 35.2 mmol) portion-wise over 15–20 minutes.
-
Reaction: After addition is complete, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for an additional 1–2 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).
Phase 3: Workup & Isolation[1]
-
Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (
, 30 mL) to quench excess borohydride and hydrolyze the borate esters.-
Safety: Add slowly to prevent foam-over from rapid
release.[1]
-
-
Solvent Removal (Partial): Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the methanol. This prevents phase separation issues during extraction.[1]
-
Extraction: Dilute the aqueous residue with Water (20 mL) and extract with Ethyl Acetate (
mL). -
Washing: Combine organic layers and wash with Brine (sat.[1] NaCl, 50 mL).
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ). Filter off the solids.[3] -
Concentration: Evaporate the solvent in vacuo to yield the crude Methyl 2-hydroxycyclopentanecarboxylate as a colorless to pale yellow oil.
Purification & Separation
The crude product is a mixture of cis and trans isomers.
-
Flash Column Chromatography: Silica gel (230-400 mesh).[1]
Analytical Characterization (Self-Validation)
To validate the synthesis, compare the NMR signals. The key differentiator is the chemical shift and coupling of the proton at the C2 position (
| Feature | Cis-Isomer (Intramolecular H-bond) | Trans-Isomer |
| Higher (Less interaction with silica) | Lower (More interaction with silica) | |
| Coupling ( | Complex (often smaller apparent width) | Complex (often larger apparent width) |
| IR Spectroscopy | Sharp OH band (~3500 | Broad OH band (concentration dependent) |
Note on NMR: The exact coupling constants in cyclopentane rings are less diagnostic than in cyclohexanes due to ring flexibility (envelope conformations). However, the chemical shift of the methine proton
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Issue: Ester Hydrolysis (Side Reaction).
-
Cause: Reaction temperature too high or quench too basic.[1]
-
Solution: Keep reaction at 0°C initially. Use buffered
for quench, not strong acid or base.
-
-
Issue: Transesterification.
Safety Protocols
-
Sodium Borohydride: Flammable solid.[1] Reacts with water/acids to release Hydrogen gas (flammable/explosive).[1][4] Keep dry.[1] Use in a fume hood.[1]
-
Methanol: Toxic by ingestion and inhalation.[1] Flammable.[1]
-
Waste Disposal: Quenched borohydride mixtures contain boric acid/borates.[1] Dispose of aqueous waste according to local halogen-free organic/aqueous waste regulations.
References
-
Common Organic Chemistry. Sodium Borohydride (NaBH4) Reduction Protocol. Available at: [Link][1]
-
PubChem. Methyl 2-oxocyclopentanecarboxylate Compound Summary. National Library of Medicine. Available at: [Link][1]
-
ResearchGate. Reduction of Keto Esters Using Sodium Borohydride/MeOH. Available at: [Link]
Sources
Protecting group strategies for the hydroxyl function in methyl 2-hydroxycyclopentanecarboxylate.
Executive Summary & Strategic Analysis
Methyl 2-hydroxycyclopentanecarboxylate presents a classic but deceptive challenge in organic synthesis. While it appears to be a simple secondary alcohol, the vicinal relationship between the hydroxyl group and the methyl ester creates a
-
-Elimination: Under basic conditions, the hydroxyl group can be eliminated to form the conjugated
-unsaturated ester (methyl 1-cyclopentenecarboxylate). -
Epimerization: The proton at C1 (
to the ester) is acidic ( ). Strong bases used in standard Williamson ether syntheses (e.g., NaH) can deprotonate this position, leading to thermodynamic equilibration between cis and trans isomers. -
Steric Congestion: The cyclopentane ring imposes conformational rigidity. If the hydroxyl and ester groups are cis-oriented, steric hindrance significantly reduces the reaction rate with bulky reagents like TBDMS-Cl.
This guide details three field-proven protocols designed to navigate these specific pitfalls.
Decision Matrix: Selecting the Right Group
The choice of protecting group must be dictated by the downstream chemistry (Orthogonality).
Figure 1: Decision tree for selecting a protecting group based on reaction conditions and stability requirements.
Protocol A: Silyl Protection (The "Gold Standard")
Target Group: tert-Butyldimethylsilyl (TBS) Ether
Mechanism: Silylation via Silyl Triflate
Why this works: Standard conditions using TBSCl and Imidazole are often too slow for hindered secondary alcohols and require long reaction times that favor side reactions. This protocol uses TBSOTf (highly reactive) and 2,6-Lutidine (sterically hindered, non-nucleophilic base). This combination is fast and prevents the base from attacking the ester or deprotonating the
Materials
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
) or Argon. Add anhydrous DCM (0.2 M concentration relative to substrate). -
Addition 1: Add the substrate and cool the solution to
in an ice bath. -
Base Addition: Add 2,6-Lutidine (1.5 equiv) via syringe. Stir for 5 minutes.
-
Catalyst Addition: Dropwise, add TBSOTf (1.2 equiv) over 10 minutes. Caution: Exothermic.
-
Reaction: Stir at
for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically 1-2 hours for completion). -
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x), wash combined organics with 1M
(to remove lutidine), then brine. Dry over .
Critical Control Point: Do not substitute Pyridine for 2,6-Lutidine if epimerization is observed; the steric bulk of Lutidine is essential to prevent
Protocol B: MOM Protection (The "Chemo-Orthogonal")
Target Group: Methoxymethyl (MOM) Ether
Mechanism: Nucleophilic Substitution (
Materials
-
Chloromethyl methyl ether (MOM-Cl) (2.0 equiv) (Warning: Carcinogen)
- -Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Safety: Perform all operations in a high-efficiency fume hood. MOM-Cl is a regulated carcinogen.
-
Solvation: Dissolve substrate and DIPEA (3.0 equiv) in anhydrous DCM (0.5 M) under
. -
Catalyst: Add TBAI (0.1 equiv). The iodide facilitates the reaction via the in situ formation of the more reactive MOM-I.
-
Reagent Addition: Cool to
. Add MOM-Cl (2.0 equiv) dropwise. -
Reflux: Allow to warm to RT, then heat to gentle reflux (
) for 4–12 hours. The secondary alcohol is sluggish; heat is often required with the weaker base. -
Quench: Cool to RT and pour into ice-cold saturated
. -
Workup: Standard extraction with DCM. Wash with 1M
(carefully) to remove DIPEA, then saturated .
Comparative Analysis & Troubleshooting
Stability and Risk Profile
| Feature | TBS Ether (Protocol A) | MOM Ether (Protocol B) | THP Ether (Protocol C) |
| Reagent Acidity/Basicity | Mildly Basic (Lutidine) | Basic (DIPEA) | Acidic (PPTS) |
| Elimination Risk | Low | Low (if NaH avoided) | Very Low |
| Epimerization Risk | Very Low | Moderate (at Reflux) | None |
| Stability | Unstable to Acid/Fluoride | Stable to Base/Fluoride | Stable to Base |
| Chirality | No new centers | No new centers | Creates Diastereomers |
Troubleshooting "The Missing Proton"
If you observe the disappearance of the hydroxyl proton in NMR but the product mass is low or the spectrum is messy:
-
Check for Elimination: Look for olefinic protons (cyclopentene ring) around 5.5–7.0 ppm. If present, your base was too strong or the temperature too high.
-
Check for Epimerization: If the coupling constant (
) between H1 and H2 changes significantly, you may have scrambled the stereocenter.-
cis-isomer: Typically larger
values (approx 6-8 Hz) due to dihedral angles. -
trans-isomer: Often smaller
values in 5-membered rings, though conformation dependent.
-
Visualizing the "Soft Enolization" Avoidance
The key to success is preventing the formation of the enolate at the ester position while activating the hydroxyl group.
Figure 2: Reaction pathway showing how the kinetic capture of the hydroxyl group by TBSOTf outcompetes the thermodynamic elimination pathway.
References
-
Corey, E. J., et al. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives."[3] Journal of the American Chemical Society, vol. 94, no. 17, 1972, pp. 6190–6191. Link
-
Corey, E. J., et al. "Studies with Trialkylsilyltriflates: New Syntheses and Applications."[3] Tetrahedron Letters, vol. 22, no. 36, 1981, pp. 3455–3458. (Establishes the TBSOTf/Lutidine protocol). Link
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (The definitive guide on stability/cleavage). Link
-
Organic Chemistry Portal. "Protecting Groups: Hydroxyl." (General stability charts). Link
Sources
Application Note: Pilot Plant Scale-Up Synthesis of Methyl 2-hydroxycyclopentanecarboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of methyl 2-hydroxycyclopentanecarboxylate, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The transition from laboratory-scale synthesis to pilot plant production presents significant challenges, including thermal management, mass transfer limitations, and critical safety considerations.[2][3] This application note details a robust and scalable process centered on the catalytic hydrogenation of methyl 2-oxocyclopentanecarboxylate. We will explore the rationale for this synthetic strategy, outline critical process parameters, and provide detailed, self-validating protocols for synthesis, purification, and analysis. The guidance herein is intended for researchers, chemists, and chemical engineers involved in process development and scale-up operations.
Introduction and Strategic Overview
Methyl 2-hydroxycyclopentanecarboxylate (CAS 933-92-6) is a cyclic ester containing both hydroxyl and carboxylate functional groups, making it a versatile building block for more complex organic molecules.[1][4] While several laboratory methods can produce this compound, selecting a route suitable for pilot-scale production requires careful consideration of safety, cost, efficiency, and environmental impact.
The most common and industrially viable approach begins with the Dieckmann condensation of dimethyl adipate to form methyl 2-oxocyclopentanecarboxylate, which is then reduced to the target secondary alcohol.
Rationale for Synthetic Route Selection
For the reduction of the ketone precursor, two primary options exist: stoichiometric reduction using metal hydrides (e.g., sodium borohydride) or catalytic hydrogenation.
-
Stoichiometric Reduction: While effective at the lab scale, methods using reagents like sodium borohydride are less suitable for large-scale production.[5] They suffer from poor atom economy, generate significant aqueous waste streams, and can present challenges with quenching and hydrogen gas evolution.
-
Catalytic Hydrogenation: This method is highly advantageous for pilot and commercial scale.[6] It uses a catalytic amount of a metal (e.g., Palladium, Nickel) and hydrogen gas, a clean and inexpensive reductant. The primary challenges are engineering-related, focusing on handling pressurized hydrogen and pyrophoric catalysts, and ensuring efficient heat and mass transfer.[7][8] Given its efficiency and lower environmental footprint, catalytic hydrogenation is the selected route for this guide.
The overall synthetic pathway is illustrated below.
Figure 1: Overall synthetic pathway for Methyl 2-hydroxycyclopentanecarboxylate.
Critical Considerations for Pilot Plant Scale-Up
Transitioning a chemical process from the bench to a pilot plant is not merely about using larger glassware; it involves a fundamental shift in managing physical and chemical parameters.[9]
-
Heat Management: Catalytic hydrogenations are significantly exothermic.[7] A reaction that is easily managed in a 1 L flask with an ice bath can lead to a dangerous thermal runaway in a 100 L reactor if heat removal is not adequately engineered. Pilot reactors must have efficient cooling jackets and potentially internal cooling coils to maintain the target temperature.[2][8]
-
Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient agitation is crucial to ensure hydrogen is dissolved in the liquid phase and has access to the catalyst surface. Poor mixing can lead to stalled or excessively long reactions.[2]
-
Safety Protocols: Safety is the paramount concern in pilot plant operations.[2][10]
-
Hydrogen Handling: Hydrogen has a wide flammability range (4–75% in air), making leaks exceptionally dangerous.[8] The pilot plant must be equipped with hydrogen sensors, and all equipment must be pressure-rated and properly grounded to prevent static discharge.[8]
-
Catalyst Handling: Many hydrogenation catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric and can ignite spontaneously upon contact with air, especially when dry.[7][8] Strict protocols for handling the catalyst as a wet slurry are mandatory.
-
Inert Atmosphere: The reactor must be purged of all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[8] This is typically achieved by repeatedly evacuating the reactor and backfilling with an inert gas like nitrogen.
-
Process Parameters: Lab vs. Pilot Scale
The following table summarizes the key parameters for the catalytic hydrogenation step, highlighting the adjustments required for scale-up.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Rationale for Change |
| Starting Material | Methyl 2-oxocyclopentanecarboxylate: 100 g | Methyl 2-oxocyclopentanecarboxylate: 10.0 kg | 100x scale-up factor. |
| Catalyst | 5% Pd/C (50% wet): 2.0 g (1.0 g dry basis) | 5% Pd/C (50% wet): 200 g (100 g dry basis) | Catalyst loading maintained at ~1 wt% (dry basis) relative to substrate. |
| Solvent | Methanol: 500 mL | Methanol: 50 L | Solvent ratio maintained at 5 L/kg. Methanol is an excellent solvent for the substrate and for hydrogen solubility. |
| Hydrogen Pressure | 50 PSI (approx. 3.5 bar) | 50-75 PSI (3.5 - 5.2 bar) | Pressure is maintained. Higher pressure can increase reaction rate but may also increase side reactions. Must be within equipment limits. |
| Temperature | 25 - 35 °C | 25 - 35 °C | The reaction is exothermic; active cooling is required to maintain this range. Higher temperatures can lead to by-product formation.[7] |
| Reaction Time | 4 - 6 hours | 6 - 10 hours | Scale-up often leads to longer reaction times due to mass transfer limitations. Reaction completion should be monitored. |
| Agitation | Magnetic Stirring @ 500 RPM | Overhead Mechanical Stirring @ 150-300 RPM | Mechanical stirring with appropriate baffle design is required for effective suspension of the catalyst and gas-liquid mixing. |
| Heat Transfer | Water bath | Reactor cooling jacket with circulating fluid | Passive cooling is insufficient; active, automated temperature control is necessary to manage the exotherm.[2][8] |
Detailed Experimental Protocols
These protocols are designed to be self-validating by including in-process checks (IPCs) to ensure the reaction is proceeding as expected before moving to the next stage.
Protocol 1: Pilot-Scale Catalytic Hydrogenation (10 kg Scale)
Safety Pre-Check:
-
Ensure the pressure reactor and all fittings are certified for the intended operating pressure.
-
Verify functionality of hydrogen leak detectors in the bay.
-
Confirm availability of nitrogen supply for purging and inerting.
-
All operators must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and grounding straps.
Procedure:
-
Reactor Inerting: Seal the 100 L hydrogenation reactor. Pressurize with nitrogen to 50 PSI, then vent to 5 PSI. Repeat this cycle a minimum of three times to ensure an oxygen-free atmosphere.
-
Charging Substrate: Under a positive nitrogen atmosphere, charge methyl 2-oxocyclopentanecarboxylate (10.0 kg) and methanol (50 L) to the reactor.
-
Catalyst Slurry Preparation: In a separate, grounded vessel, prepare a slurry of 5% Pd/C (50% wet, 200 g) in methanol (1 L). CRITICAL: Never allow the catalyst to dry out.[8]
-
Catalyst Charging: Transfer the catalyst slurry to the reactor via a pressure-equalizing addition funnel or a dedicated charging port under a strong nitrogen counter-flow.
-
System Purging (Hydrogen): Seal the reactor. Pressurize with hydrogen to 20 PSI, then vent to 5 PSI. Repeat this cycle twice to remove residual nitrogen from the headspace.
-
Reaction Initiation:
-
Begin agitation (150-300 RPM).
-
Pressurize the reactor with hydrogen to the target pressure of 50-75 PSI.
-
Set the cooling jacket to 20 °C. The internal temperature will rise due to the reaction exotherm. Maintain the internal temperature between 25-35 °C by adjusting the cooling fluid setpoint.
-
-
In-Process Monitoring: Monitor the reaction by observing the uptake of hydrogen from the supply cylinder. The reaction is complete when hydrogen uptake ceases. An optional IPC involves taking a sample via a filtered dip tube to analyze by GC for the disappearance of the starting material.
-
Reaction Completion & Cooldown: Once the reaction is complete (typically 6-10 hours), stop the hydrogen feed and cool the reactor contents to <20 °C.
-
Depressurization and Inerting: Carefully vent the excess hydrogen pressure. Purge the reactor headspace with nitrogen by pressurizing to 20 PSI and venting. Repeat three times.
Protocol 2: Catalyst Filtration and Handling
Safety Pre-Check:
-
This is the most hazardous part of the operation due to the pyrophoric catalyst.
-
Ensure the filtration apparatus (e.g., enclosed filter press, Nutsche filter) is fully assembled and grounded.
-
Keep the area continuously wetted with water or solvent. Have a bucket of sand and a Class D fire extinguisher readily available.
Procedure:
-
Prepare Filtration Medium: Set up an enclosed filtration system with a pad of Celite (~1 kg) to prevent the fine catalyst particles from passing through. Pre-wet the Celite pad with methanol.
-
Transfer Reaction Mixture: Under a nitrogen blanket, transfer the cooled reaction mixture from the reactor to the filter.
-
Filtration: Apply minimal nitrogen pressure to perform the filtration. CRITICAL: Do not allow the catalyst cake to run dry on the filter bed.[7]
-
Filter Cake Washing: Wash the catalyst cake with two portions of fresh methanol (5 L each) to recover any entrained product.
-
Catalyst Quenching and Storage: Immediately after filtration, quench the wet catalyst cake by transferring it to a labeled drum filled with water.[7] The spent catalyst must be stored under water at all times and disposed of according to hazardous waste regulations.
Protocol 3: Product Work-up and Purification
-
Solvent Removal: Transfer the filtrate to a suitable glass-lined reactor. Concentrate the solution under reduced pressure (vacuum distillation) to remove the bulk of the methanol.
-
Aqueous Wash: To the concentrated residue, add ethyl acetate (40 L) and deionized water (20 L). Agitate for 15 minutes, then allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer. Wash the remaining organic layer with a 5% sodium bicarbonate solution (10 L) followed by a saturated sodium chloride (brine) solution (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Final Purification: Purify the crude oil by vacuum distillation to afford the final, high-purity methyl 2-hydroxycyclopentanecarboxylate.
Protocol 4: Quality Control and Analytical Methods
The final product should be analyzed to confirm its identity and purity.
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid[1] |
| Identity | ¹H NMR, IR | Spectrum conforms to the reference standard. |
| Purity | Gas Chromatography (GC) | ≥98.0% |
| Residual Solvent | GC Headspace | Methanol ≤3000 ppm, Ethyl Acetate ≤5000 ppm |
Key Spectroscopic Data: [11]
-
Infrared (IR) Spectroscopy (cm⁻¹): ~3450 (broad, O-H Stretch), ~2960-2870 (C-H Stretch, sp³), ~1735 (C=O Stretch, Ester), ~1050 (C-O Stretch, Alcohol).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should show characteristic peaks for the methoxy group (singlet, ~3.7 ppm), the proton on the hydroxyl-bearing carbon (multiplet), and the cyclopentyl ring protons.
Pilot Plant Workflow Visualization
The following diagram outlines the logical flow of operations in the pilot plant.
Figure 2: Step-by-step workflow for pilot plant synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Stalled or Slow Reaction | 1. Inactive (poisoned) catalyst.2. Poor agitation/mass transfer.3. Hydrogen leak. | 1. Ensure starting materials are pure. Consider filtering the substrate solution before adding the catalyst.2. Increase agitation speed. Check impeller integrity.3. Perform a pressure leak test on the empty reactor before starting. |
| Temperature Exceeds 40°C | 1. Insufficient cooling capacity.2. Hydrogen added too quickly.3. Reaction is more exothermic than anticipated. | 1. Ensure cooling fluid is at the correct temperature and flow rate. 2. Stop hydrogen feed, allow temperature to stabilize, then resume at a lower pressure.3. Consider adding the substrate in portions to control the rate of heat generation. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Catalyst deactivation. | 1. Confirm reaction completion with an IPC (GC) before filtration.2. Ensure proper phase separation during washes. Wash catalyst cake thoroughly.3. Increase catalyst loading slightly (e.g., to 1.2 wt%). |
| Product Fails Purity Spec | 1. Incomplete reaction (starting material remains).2. By-product formation from excessive temperature.3. Inefficient final distillation. | 1. Increase reaction time or hydrogen pressure.2. Improve temperature control.3. Increase the efficiency of the distillation column (e.g., use packing, increase reflux ratio). |
References
-
Methyl 2-hydroxycyclopentanecarboxylate - ChemBK. (n.d.). Retrieved February 11, 2026, from [Link]
-
Safety considerations for scaling up from lab to pilot plant - American Chemical Society. (2024). Retrieved February 11, 2026, from [Link]
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved February 11, 2026, from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Retrieved February 11, 2026, from [Link]
-
A Comprehensive Guide to Pilot Plant Scale-Up Techniques. (2024). Adesis. Retrieved February 11, 2026, from [Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). Retrieved February 11, 2026, from [Link]
-
Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]
-
Methyl 2-hydroxycyclopentanecarboxylate. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]
- Preparation method of cyclopentanone-2-carboxylic acid methyl ester. (n.d.). Google Patents.
-
Synthesis of Methyl 3-hydroxycyclopentanecarboxylate. (n.d.). PrepChem.com. Retrieved February 11, 2026, from [Link]
-
Pilot-Plant-scale-up.docx - CUTM Courseware. (n.d.). Retrieved February 11, 2026, from [Link]
-
Reduction of Alkenes - Catalytic Hydrogenation. (2022). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
Sources
- 1. Methyl 2-hydroxycyclopentanecarboxylate [chembk.com]
- 2. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Use of methyl 2-hydroxycyclopentanecarboxylate in the synthesis of pharmaceutical intermediates.
Application Note: Methyl 2-Hydroxycyclopentanecarboxylate in Chiral Pharmaceutical Synthesis
-amino acids.[1][2]Executive Summary & Strategic Value
Methyl 2-hydroxycyclopentanecarboxylate is a pivotal "chiral switch" intermediate in the synthesis of five-membered ring pharmacophores.[1][2] Unlike its oxidized precursor (methyl 2-oxocyclopentanecarboxylate), the 2-hydroxy derivative possesses two defined stereocenters (C1 and C2).[1][2]
Its value in drug development stems from its divergent utility :
-
Prostaglandins/Prostacyclins: It serves as a precursor to the "Corey Lactone" analogs and cyclopentenone derivatives used in glaucoma and pulmonary hypertension therapies.[1][2]
-
Carbocyclic Nucleosides: The cyclopentane ring mimics the sugar moiety of nucleosides (e.g., Entecavir, Abacavir), providing resistance to phosphorylases while maintaining viral polymerase affinity.[1][2]
- -Amino Acids: It is a direct precursor to Cispentacin , an antifungal agent, via stereospecific hydroxyl displacement.[1][2]
Core Protocol: Stereoselective Synthesis
The industrial utility of this intermediate depends entirely on enantiopurity.[1][2] The following protocol describes the Biocatalytic Reduction of methyl 2-oxocyclopentanecarboxylate. This method is superior to chemical reduction (e.g., NaBH
Protocol A: Biocatalytic Reduction to (1R, 2S)-Methyl 2-hydroxycyclopentanecarboxylate
-
Objective: Synthesis of the cis-hydroxy ester with high enantioselectivity.
-
Mechanism: NADPH-dependent Ketoreductase (KRED) mediated hydride transfer.[1][2]
Materials:
-
Substrate: Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9).[1][2][3][4]
-
Enzyme: KRED-P1 (Commercial screening kit recommended for specific stereopreference).[1][2]
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) and Glucose.[1][2]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 1.0 g of Glucose in 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0).
-
Cofactor Addition: Add NADP+ (10 mg) and GDH (5 mg) to the buffer. Expert Note: The GDH/Glucose system recycles the expensive NADP+ cofactor continuously.
-
Enzyme Loading: Add 20 mg of the selected KRED enzyme powder. Stir gently at 30°C for 10 minutes to dissolve.
-
Substrate Addition: Add 500 mg of methyl 2-oxocyclopentanecarboxylate dissolved in 1 mL of DMSO (as co-solvent). Add dropwise to the enzyme solution.[1][2]
-
Reaction: Stir at 30°C at 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (the reaction does not typically generate acid, but pH drift affects enzyme stability).[1][2]
-
Monitoring: Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1) or GC.[1][2] Reaction is typically complete in 12–24 hours.[1][2]
-
Workup:
-
Validation: Analyze by Chiral GC (e.g., Cyclodex-B column) to confirm >98% ee of the (1R, 2S) isomer.
Data Summary: Comparison of Reduction Methods
| Method | Reagent | Yield | Diastereoselectivity (cis:trans) | Enantiomeric Excess (ee) |
| Chemical | NaBH | 92% | 60:40 | 0% (Racemic) |
| Catalytic | Ru-BINAP / H | 88% | 90:10 | 92% |
| Biocatalytic | KRED Enzyme | 95% | >99:1 | >99% |
Downstream Pharmaceutical Applications
Pathway 1: Carbocyclic Nucleoside Synthesis
Target: Antiviral agents (e.g., Carbovir analogs).[5]
The (1R, 2S)-hydroxy ester is converted into the carbocyclic core.[1][2] The key challenge is replacing the ester with a nucleobase while retaining ring puckering.[1][2]
Workflow:
-
Protection: Protect the C2-hydroxyl group (e.g., TBDMS-Cl, Imidazole).[1][2]
-
Reduction: Reduce the methyl ester to the primary alcohol (LiAlH
). -
Desymmetrization/Coupling: The primary alcohol is converted to a leaving group (Tosylate) and coupled with a purine base (e.g., 6-chloropurine) using NaH in DMF.[1][2]
Pathway 2: Cispentacin (Antifungal) Synthesis
Target:
This pathway utilizes the "Chiral Inversion" strategy.[1][2] To get the cis-amino acid, we start with the trans-hydroxy ester (or invert the cis-hydroxy ester).[1]
Workflow:
-
Activation: React (1R, 2S)-hydroxy ester with Methanesulfonyl chloride (MsCl) to form the mesylate.
-
Displacement: Treat with Sodium Azide (NaN
) in DMF. -
Hydrolysis & Reduction: Saponify the ester (LiOH) and reduce the azide (Staudinger reduction: PPh
, H O) to yield Cispentacin .[1][2]
Visualizing the Chemical Logic
The following diagram maps the divergent synthesis starting from the methyl 2-hydroxycyclopentanecarboxylate scaffold.
Caption: Divergent synthesis map showing the transformation of the achiral oxo-ester into three distinct pharmaceutical classes via the chiral hydroxy-intermediate.
Expert Troubleshooting (FAQs)
-
Q: The enzymatic reduction stalled at 50% conversion.
-
Q: I observe lactonization during the workup.
-
Q: How do I remove the DMSO co-solvent?
References
-
ChemicalBook. (2024).[1][2] Methyl 2-hydroxycyclopentanecarboxylate - Properties and Applications. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][2] Methyl 2-oxocyclopentanecarboxylate Product Sheet & Applications. Retrieved from
-
PubChem. (2024).[1][2][7] Methyl 2-hydroxycyclopentanecarboxylate (CID 14165922).[1][2][7] National Library of Medicine.[1][2][7] Retrieved from [1][7]
-
Izawa, T., et al. (1992).[1][2] Synthesis of carbocyclic nucleosides: synthesis of (±)-2,2-bis(hydroxymethyl)cyclopropyl nucleosides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [1]
-
Perkins, J. (2020).[1][2][8] Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Dept. of Chemistry.[1][2] Retrieved from [1]
Sources
- 1. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氧代环戊烷羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]
- 5. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the unique all-cis cyclopentanetetraol moiety in funiculosin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Grignard reaction with methyl 2-hydroxycyclopentanecarboxylate derivatives.
Application Note: Grignard Addition to Methyl 2-Hydroxycyclopentanecarboxylate
Executive Summary
This guide details the protocol for the nucleophilic addition of Grignard reagents (
Key Challenge: The substrate contains both an electrophilic ester and an acidic hydroxyl proton (
Mechanistic Insight & Chelation Control
The Stoichiometry Trap
Unlike standard ester additions which require 2.0 equivalents of Grignard reagent, this substrate acts as a "proton sink."
-
Equivalent 1 (Acid-Base): The first equivalent of
is instantly consumed by the C2-hydroxyl group, releasing alkane ( ) and forming a magnesium alkoxide. This step is highly exothermic. -
Equivalents 2 & 3 (Nucleophilic Addition): The subsequent equivalents attack the ester carbonyl.
Critical Rule: You must use
Chelation-Controlled Stereoselectivity
The in situ generated magnesium alkoxide at C2 is not merely a bystander; it is a directing group. The Magnesium atom coordinates between the C2-alkoxide oxygen and the carbonyl oxygen, forming a rigid 5-membered chelate. According to Cram’s Chelate Rule , this locks the conformation of the cyclopentane ring and directs the nucleophilic attack from the face opposite the bulkiest substituents, often resulting in high diastereoselectivity (typically syn-addition relative to the bridgehead).
Figure 1: Reaction pathway highlighting the critical deprotonation step leading to the chelated intermediate.
Experimental Protocols
Method A: Direct Addition (Unprotected Substrate)
Best for: Rapid synthesis, atom economy, and when chelation control is desired.
Reagents:
-
Methyl 2-hydroxycyclopentanecarboxylate (1.0 eq)
-
Grignard Reagent (
M in Ether or THF) (3.5 eq) -
Anhydrous THF or Diethyl Ether (
) -
Saturated Ammonium Chloride (
)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent Charge: Dissolve the substrate (1.0 eq) in anhydrous
(0.5 M concentration).-
Note:
is preferred over THF for Method A because it coordinates less strongly to Mg, enhancing the intramolecular chelation effect.
-
-
Thermal Control: Cool the solution to 0°C (ice bath). Do not cool to -78°C yet; the deprotonation requires mild thermal energy to proceed cleanly without precipitation.
-
The "Sacrificial" Addition (0 to 1.0 eq): Add the first 1.1 equivalents of Grignard reagent dropwise over 20 minutes.
-
Observation: Vigorous bubbling (release of alkane gas) will occur. Wait for gas evolution to cease.
-
-
The Nucleophilic Addition (1.0 to 3.5 eq):
-
Cool the mixture to -78°C (acetone/dry ice) to maximize stereoselectivity.
-
Add the remaining 2.4 equivalents of Grignard reagent slowly over 45 minutes.
-
-
Reaction: Allow to warm slowly to Room Temperature (RT) over 4 hours.
-
Quench: Cool back to 0°C. Quench by slow addition of saturated
.-
Caution: Magnesium salts may solidify. If the stir bar seizes, add 10% HCl dropwise until salts dissolve (ensure pH does not drop below 4 to avoid dehydration of the tertiary alcohol).
-
Method B: Protected Route (Silyl Ether)
Best for: Precious Grignard reagents, avoiding gas evolution, or when "Felkin-Anh" (non-chelated) stereochemistry is preferred.
Protocol Summary:
-
Protection: React substrate with TBS-Cl/Imidazole to form Methyl 2-(tert-butyldimethylsilyloxy)cyclopentanecarboxylate.
-
Grignard Addition:
-
Use 2.2 equivalents of Grignard reagent.
-
Perform in THF at -78°C.
-
Note: The bulky TBS group prevents chelation, often reversing the diastereoselectivity compared to Method A.
-
-
Deprotection: TBAF workup to reveal the diol.
Data Analysis & Troubleshooting
Expected Outcomes
| Parameter | Method A (Direct) | Method B (Protected) |
| Stoichiometry | 3.5 eq RMgX | 2.2 eq RMgX |
| Major Impurity | Ketone (incomplete addition) | Unreacted Ester |
| Stereoselectivity | High (Chelation Controlled) | Variable (Steric Controlled) |
| Atom Economy | High | Lower (2 extra steps) |
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Recovered Ketone | Insufficient Grignard or "stalled" intermediate. | The ketone intermediate is sterically crowded. Warm the reaction to reflux for 1 hour after addition is complete. |
| Low Yield / Solid Mass | Magnesium salt precipitation. | Switch solvent to THF (higher solubility) or use a mechanical stirrer. |
| Dehydration (Alkene formation) | Workup too acidic. | The tertiary alcohol is acid-sensitive.[2] Use saturated |
Decision Logic (Workflow)
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
-
Cram, D. J., & Abd Elhafez, F. A. (1952). Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828–5835. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). Link
- Eliel, E. L. (1983). Stereoselective synthesis of acyclic systems. Topics in Stereochemistry, 13, 1-82. (Fundamental review of chelation vs.
-
Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition, 23(8), 556–569. Link -
Master Organic Chemistry. (2015). Reaction of Grignard Reagents With Esters. (Practical guide on mechanism and stoichiometry). Link
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of methyl 2-hydroxycyclopentanecarboxylate.
Welcome to the technical support center for the synthesis of methyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis.
The synthesis of methyl 2-hydroxycyclopentanecarboxylate is a valuable process in organic chemistry, yielding a versatile intermediate for the construction of various complex molecules. The most common synthetic route involves a two-step process:
-
Dieckmann Condensation: An intramolecular Claisen condensation of dimethyl adipate to form methyl 2-oxocyclopentanecarboxylate.
-
Reduction: The subsequent reduction of the β-keto ester to the desired methyl 2-hydroxycyclopentanecarboxylate.
This guide will address potential issues in both stages of this synthesis.
Troubleshooting Guide
Part 1: Dieckmann Condensation of Dimethyl Adipate
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[1][2] However, several factors can influence the reaction's success.
Question 1: Why is my yield of methyl 2-oxocyclopentanecarboxylate unexpectedly low?
Answer:
Low yields in the Dieckmann condensation can stem from several factors, primarily related to the base, reaction conditions, and potential side reactions.
-
Sub-optimal Base or Reaction Conditions: The choice of base is critical. Sodium methoxide in methanol or sodium ethoxide in ethanol are commonly used.[3] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification. The reaction is an equilibrium, and the final deprotonation of the β-keto ester product, which has an enolizable proton, drives the reaction to completion.[3] If the product cannot be deprotonated, the reverse reaction can occur, leading to low yields.[3]
-
Presence of Water: The base is highly reactive with water. Any moisture in the reagents or glassware will consume the base, leading to an incomplete reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Intermolecular Condensation: While less common for the formation of five-membered rings, intermolecular Claisen condensation can occur, leading to polymeric byproducts, especially at high concentrations.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or properly stored anhydrous solvents and reagents.
-
Optimize Base and Solvent: Use sodium methoxide when starting with dimethyl adipate. If using sodium metal to prepare the alkoxide in situ, ensure all the sodium has reacted before adding the diester.
-
Monitor the Reaction: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Proper Work-up: The reaction must be quenched with a protic acid (e.g., dilute HCl or acetic acid) to neutralize the enolate and any remaining base before extraction.
Question 2: I'm observing the formation of a significant amount of high-molecular-weight, tarry side products. What is happening and how can I prevent it?
Answer:
The formation of tarry side products is often indicative of intermolecular polymerization resulting from competing intermolecular Claisen condensations. This is more prevalent when forming larger rings but can still be an issue with five-membered rings under non-ideal conditions.
Preventative Measures:
-
High-Dilution Conditions: Performing the reaction at high dilution favors the intramolecular cyclization over the intermolecular reaction. This can be achieved by slowly adding the diester to a solution of the base in the solvent.
-
Temperature Control: While the reaction is often run at reflux, excessively high temperatures can promote side reactions. Maintain a gentle reflux and monitor the reaction progress.
Part 2: Reduction of Methyl 2-Oxocyclopentanecarboxylate
The reduction of the ketone in methyl 2-oxocyclopentanecarboxylate yields the desired alcohol. However, controlling the stereochemistry and avoiding side reactions is crucial.
Question 3: My final product is a mixture of cis and trans isomers of methyl 2-hydroxycyclopentanecarboxylate. How can I control the stereoselectivity of the reduction?
Answer:
The reduction of the cyclic ketone can lead to the formation of two diastereomers: the cis and trans isomers. The ratio of these isomers is highly dependent on the reducing agent and the reaction conditions.
-
Standard Sodium Borohydride Reduction: Sodium borohydride (NaBH₄) is a common and mild reducing agent.[4] The stereochemical outcome is often governed by steric hindrance. The hydride will preferentially attack from the less hindered face of the carbonyl. For 2-substituted cyclopentanones, this often leads to a mixture of isomers, with the trans isomer (where the incoming hydride attacks from the opposite face of the existing substituent) often being the major product.
-
Luche Reduction for Enhanced Selectivity: The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, can significantly alter the stereoselectivity.[5][6][7] Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen, making it more electrophilic.[5][6] This coordination can also influence the direction of hydride attack, often favoring the formation of the thermodynamically more stable alcohol. In some cases, the Luche reduction can even invert the stereochemical preference compared to NaBH₄ alone.[7]
Experimental Protocol for Stereoselective Reduction (Luche Reduction):
-
Dissolve the Substrate: In a round-bottom flask, dissolve methyl 2-oxocyclopentanecarboxylate (1 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol at room temperature.
-
Cool the Mixture: Cool the solution to 0°C in an ice bath.
-
Add the Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) in small portions to the cooled solution. Monitor the reaction for gas evolution.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the mixture.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Question 4: I suspect my product is undergoing epimerization. What causes this and how can I minimize it?
Answer:
Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the case of methyl 2-hydroxycyclopentanecarboxylate, the stereocenter at the carbon bearing the carboxyl group (C1) can be susceptible to epimerization, especially under basic or acidic conditions.
Mechanism of Epimerization:
The hydrogen atom at C1 is acidic due to its position alpha to the carbonyl group of the ester. Under basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of diastereomers.[8]
Minimizing Epimerization:
-
Neutral pH during Work-up and Purification: Avoid prolonged exposure to strong acids or bases during the work-up and purification steps. Neutralize the reaction mixture carefully and use a neutral buffer if necessary.
-
Mild Purification Techniques: When performing column chromatography, use a silica gel that has been neutralized or consider using a less acidic stationary phase like alumina. Elute with a solvent system that is as non-polar as possible to minimize contact time with the stationary phase.
-
Temperature Control: Perform all purification steps at room temperature or below to minimize the rate of any potential epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal base for the Dieckmann condensation of dimethyl adipate?
A1: The ideal base is sodium methoxide (NaOMe) in an anhydrous alcohol like methanol.[9] Using a base with an alkoxide that matches the ester's alcohol component prevents transesterification, a side reaction that can complicate the product mixture.
Q2: How can I separate the cis and trans isomers of methyl 2-hydroxycyclopentanecarboxylate?
A2: The cis and trans isomers are diastereomers and generally have different physical properties, which allows for their separation by chromatography.[10] Flash column chromatography on silica gel is a common method. The polarity difference between the two isomers, although potentially small, is usually sufficient for separation with an optimized solvent system (e.g., a mixture of hexanes and ethyl acetate). High-performance liquid chromatography (HPLC) can also be used for analytical and small-scale preparative separations.[4][10][11]
Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the keto-ester?
A3: While LiAlH₄ is a powerful reducing agent, it will likely reduce both the ketone and the ester functional groups, leading to a diol product instead of the desired hydroxy-ester. Sodium borohydride is a milder reagent that selectively reduces ketones and aldehydes in the presence of esters.
Visualizations
Reaction Workflow
Caption: Overall synthetic workflow for methyl 2-hydroxycyclopentanecarboxylate.
Troubleshooting Logic for Low Yield in Dieckmann Condensation
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luche Reduction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Purification of Methyl 2-hydroxycyclopentanecarboxylate
This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 2-hydroxycyclopentanecarboxylate.[1][2] As a key intermediate in various organic syntheses, obtaining this compound in high purity is critical.[1] This document provides a comprehensive resource for troubleshooting common purification challenges and answers frequently asked questions, ensuring you can confidently navigate the post-reaction workup and isolation of your target molecule.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific experimental issues you may encounter during the purification of methyl 2-hydroxycyclopentanecarboxylate, offering both the underlying principles and actionable solutions.
Question: My crude product is heavily contaminated with residual starting materials. How can I efficiently remove them?
Answer: The presence of unreacted starting materials, such as cyclopentene oxide and methanol, is a frequent challenge. Due to the significant difference in boiling points between these volatile components and your desired product, fractional distillation is the most effective purification method in this scenario.[3][4][5][6][7]
-
Scientific Rationale: Fractional distillation separates liquids based on their boiling points.[3][4][5][6][7] A fractionating column provides a large surface area (through glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles, which effectively separates compounds with close boiling points.[4][6]
-
Troubleshooting Protocol:
-
Initial Solvent Removal: Begin by removing the bulk of the methanol solvent using a rotary evaporator.
-
Apparatus Setup: Assemble a fractional distillation apparatus, ensuring the fractionating column is placed between the distillation flask and the condenser.[4]
-
Heating and Fraction Collection: Gradually heat the distillation flask. The component with the lowest boiling point will vaporize first, rise through the column, condense, and be collected. Monitor the temperature at the head of the column; a stable temperature indicates that a pure component is distilling.
-
Separation of Fractions: You will observe temperature plateaus corresponding to the boiling points of your starting materials. Once these have been distilled, the temperature will rise again to the boiling point of your product, which can then be collected in a separate receiving flask.
-
Question: I'm finding it difficult to separate the cis and trans diastereomers of my product. What is the recommended approach?
Answer: Separating diastereomers often requires a more refined technique than distillation due to their similar physical properties. Flash column chromatography is the preferred method for isolating the cis and trans isomers of methyl 2-hydroxycyclopentanecarboxylate.
-
Expert Insight: The success of chromatographic separation hinges on the appropriate choice of the stationary phase (typically silica gel) and the mobile phase (a solvent system). A gradient of ethyl acetate in hexane is commonly used to elute the isomers from the column.
-
Step-by-Step Guide to Flash Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel and carefully load it onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane). The less polar isomer will travel down the column more quickly.
-
Gradient Elution: Gradually increase the polarity of the solvent system (e.g., to 10%, then 15% ethyl acetate in hexane) to elute the more polar isomer.
-
Fraction Analysis: Collect the eluent in small fractions and analyze each by thin-layer chromatography (TLC) to determine which fractions contain your purified isomers. Combine the pure fractions of each isomer.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification and handling of methyl 2-hydroxycyclopentanecarboxylate.
Question: What are the expected byproducts in the synthesis of methyl 2-hydroxycyclopentanecarboxylate?
Answer: Aside from unreacted starting materials, the primary "byproducts" are the diastereomers of the product itself—the cis and trans isomers. The relative amounts of these isomers can depend on the reaction conditions.
Question: How can I confirm the purity and isomeric ratio of my final product?
Answer: A combination of analytical techniques is essential for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the cis and trans isomers and confirming their molecular weight.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and identifying any impurities.[10][11] The chemical shifts and coupling constants will differ for the cis and trans isomers, allowing for their differentiation.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of the key functional groups: the hydroxyl (-OH) and ester (C=O) groups.[12]
Question: What are the key safety considerations when working with cyclopentene oxide and other reagents?
Answer: Safety is paramount in the laboratory. Always adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]
-
Ventilation: All work should be conducted in a well-ventilated fume hood.[13][15]
-
Handling Cyclopentene Oxide: Cyclopentene oxide is flammable and may cause skin and eye irritation.[14][16] It should be handled with care, avoiding inhalation and direct contact.[14][15][16]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all metal equipment is properly grounded and bonded.[16][17]
Experimental Workflows and Data
Purification Workflow
Caption: A typical purification workflow for methyl 2-hydroxycyclopentanecarboxylate.
Key Physical Properties for Purification
| Compound | Boiling Point (°C) | Key Separation Technique |
| Methanol | 64.7 | Rotary Evaporation / Distillation |
| Cyclopentene Oxide | 82-83 | Fractional Distillation |
| Methyl 2-hydroxycyclopentanecarboxylate | ~95-97 @ 12 mmHg | Fractional Distillation / Column Chromatography |
Troubleshooting Decision Tree
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. extraktlab.com [extraktlab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl 2-cyclopentanonecarboxylate(10472-24-9) 1H NMR [m.chemicalbook.com]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. massgreengroup.com [massgreengroup.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of Methyl 2-hydroxycyclopentanecarboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-hydroxycyclopentanecarboxylate. This valuable intermediate is typically synthesized via a two-stage process: a Dieckmann condensation to form the precursor, methyl 2-oxocyclopentanecarboxylate, followed by a selective ketone reduction.[1][2][] Temperature control is a critical parameter in both stages, directly influencing reaction efficiency, yield, and purity. This document is structured as a series of troubleshooting questions and answers to directly address common challenges encountered in the laboratory, with a focus on temperature optimization.
Overall Synthesis Workflow
The synthesis proceeds in two distinct chemical transformations. First, an intramolecular condensation of a linear diester forms the cyclic β-keto ester. Second, the ketone functional group is selectively reduced to a secondary alcohol.
Caption: Overall two-stage synthesis pathway.
Stage 1: Dieckmann Condensation Troubleshooting
The Dieckmann condensation is the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4] For this synthesis, dimethyl adipate is cyclized to form methyl 2-oxocyclopentanecarboxylate.[2] Temperature is a key lever to control the rate of this reaction.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation is sluggish or not proceeding to completion. Should I increase the temperature?
A: Yes, cautiously. The Dieckmann condensation requires sufficient thermal energy to overcome the activation barrier for both the initial enolate formation and the subsequent intramolecular cyclization.[5] If the reaction is stalling at a lower temperature (e.g., 40°C), it often indicates insufficient energy.
-
Causality: The deprotonation of the α-carbon on the diester is the initiating step.[6] This process is often faster at higher temperatures. Subsequently, the nucleophilic attack of the enolate on the second ester group to form the five-membered ring is also accelerated by heat.
-
Actionable Advice: Gradually increase the temperature of the oil bath by 10-15°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A patent for a similar synthesis specifies a reflux reaction at 90-110°C in a high-boiling solvent like DMF, indicating that higher temperatures can be effective.[7] However, another procedure using THF as a solvent was successful at a much milder 40°C.[8] The optimal temperature is highly dependent on the chosen solvent and base.
Q2: I've increased the temperature, but now I'm seeing significant side product formation and a dark reaction mixture. What's happening?
A: Excessive heat can promote undesirable side reactions and decomposition. The dark coloration often suggests the formation of polymeric or degradation products.
-
Causality: At elevated temperatures, several competing reactions can occur:
-
Intermolecular Claisen Condensation: Instead of cyclizing, two separate diester molecules can react, leading to linear β-keto ester byproducts.
-
Base-Mediated Decomposition: Strong bases at high temperatures can cause decomposition of the starting material or the desired product.
-
Reverse Dieckmann Reaction: The equilibrium for this reaction can be sensitive. If the β-keto ester product is not stabilized (e.g., by deprotonation), it can revert to the starting diester, and high temperatures can facilitate this reverse pathway.[4]
-
-
Actionable Advice: Find the "sweet spot." The goal is the minimum temperature required for a reasonable reaction rate. If 90°C causes decomposition, try running the reaction at 70-80°C for a longer period. Ensure uniform heating with vigorous stirring to avoid localized hot spots, which can be a major source of degradation.[9]
Caption: Troubleshooting logic for low yield in Stage 1.
Stage 2: Ketone Reduction Troubleshooting
This stage involves the selective reduction of the ketone in methyl 2-oxocyclopentanecarboxylate to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). Temperature control here is critical for chemoselectivity and safety.[10]
Frequently Asked Questions (FAQs)
Q3: Why is it standard practice to perform NaBH₄ reductions at low temperatures (e.g., 0°C)?
A: Low temperature is crucial for two primary reasons: controlling reaction rate (exotherm) and preserving the reducing agent.
-
Causality & Selectivity: NaBH₄ is valued for its ability to reduce aldehydes and ketones without affecting less reactive functional groups like esters.[10] The reduction of the ketone is an exothermic process. Running the reaction at 0°C (or below) allows for better management of the heat generated, preventing a runaway reaction.
-
Reagent Stability: Protic solvents like methanol (MeOH), which are commonly used for their ability to dissolve both the substrate and NaBH₄, will react with the borohydride to produce hydrogen gas and sodium tetramethoxyborate.[10] This reaction is significantly slower at lower temperatures. Performing the reduction at 0°C or below ensures that the hydride reagent is consumed primarily by the ketone rather than the solvent, leading to higher efficiency and yield.
Q4: My reduction is incomplete, leaving a lot of starting keto-ester. My temperature was maintained at 0°C. What went wrong?
A: While low temperature is important, an incomplete reaction at 0°C suggests other issues, although temperature can still play a role.
-
Causality: Incomplete reduction can be due to insufficient NaBH₄, poor reagent quality, or insufficient reaction time. If the NaBH₄ was added to the solvent at room temperature and then cooled, a significant portion may have already decomposed before the substrate was introduced.
-
Actionable Advice:
-
Addition Protocol: Cool the solution of the keto-ester in methanol to 0°C before adding the NaBH₄. Add the NaBH₄ slowly in portions to maintain the low temperature.
-
Allow for Warming: A common strategy is to stir the reaction at 0°C for a set period (e.g., 30-60 minutes) and then allow it to warm slowly to room temperature and stir for several more hours.[8] This ensures the initial exotherm is controlled, but the reaction is then allowed to proceed to completion at a reasonable rate.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of fresh, properly stored NaBH₄. Even at low temperatures, some reaction with the solvent is inevitable, so a stoichiometric amount is rarely sufficient.
-
Q5: I observed vigorous bubbling (gas evolution) during the reaction. Is this a sign of a problem?
A: Some bubbling is normal, but vigorous bubbling is a red flag indicating your temperature is too high.
-
Causality: The bubbling is the evolution of hydrogen gas (H₂) from the reaction of NaBH₄ with the protic solvent (methanol).[10] While a slow, controlled rate of bubbling is expected, vigorous effervescence means the reagent is rapidly decomposing. This wastes the NaBH₄ and can create a potentially hazardous pressure buildup in a sealed system.
-
Actionable Advice: Immediately cool the reaction vessel further in an ice-salt or dry ice/acetone bath. If the reaction is just starting, slow down the rate of NaBH₄ addition. This observation is a direct indicator that the desired reduction is competing with solvent decomposition, and temperature is the primary tool to favor the former.
Data & Protocol Summaries
Table 1: Temperature Optimization Parameters
| Stage | Reaction | Recommended Temp. Range | Solvent | Key Considerations |
| 1 | Dieckmann Condensation | 40°C to 110°C | THF, Toluene, DMF | Optimal temperature is solvent-dependent. Higher temps increase rate but risk side reactions.[7][8] |
| 2 | NaBH₄ Reduction | -20°C to 25°C | Methanol, Ethanol | Start at 0°C for controlled addition. Low temperature minimizes solvent-reagent reaction.[10][11] |
Experimental Protocols
Protocol 1: Dieckmann Condensation (General Procedure)
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous solvent (e.g., THF or Toluene) to the flask.
-
Slowly add dimethyl adipate (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to the target temperature (e.g., 40-80°C) and monitor by TLC.
-
After completion, cool the mixture to 0°C and carefully quench by adding a protic solvent (e.g., ethanol) followed by acidification with aqueous HCl.
-
Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting methyl 2-oxocyclopentanecarboxylate, typically by vacuum distillation.
Protocol 2: NaBH₄ Reduction of Methyl 2-oxocyclopentanecarboxylate
-
Dissolve methyl 2-oxocyclopentanecarboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0°C and slowly quench by adding acetone, followed by careful addition of aqueous HCl to neutralize the mixture.
-
Remove the bulk of the methanol via rotary evaporation.
-
Perform an aqueous workup, extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-hydroxycyclopentanecarboxylate.
References
-
ChemBK. (2024). Methyl 2-hydroxycyclopentanecarboxylate. Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Preparation method of cyclopentanone-2-carboxylic acid methyl ester. CN108440290A.
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the biosynthesis of (S)-4-(hydroxymethyl)cyclopent-2-enone. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Available at: [Link]
-
Pearson+. (n.d.). Propose mechanisms for the two Dieckmann condensations just shown. Study Prep. Available at: [Link]
-
Sheffield Hallam University. (n.d.). Thesis. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Available at: [Link]
-
WordPress.com. (2007). NaBH4 Reduction of Esters. Lamentations on Chemistry. Available at: [Link]
-
Stoltz Group, Caltech. (n.d.). Supporting Information. Available at: [Link]
-
Chem Simp. (2019). Dieckmann condensation. YouTube. Available at: [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Manufacturing Technology for Promedone. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep in Pearson+ [pearson.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting diastereoselectivity issues in methyl 2-hydroxycyclopentanecarboxylate synthesis.
Status: Operational | Version: 2.4 | Last Updated: 2026-02-11 Department: Process Chemistry & Catalysis Support Subject: Troubleshooting Diastereoselectivity (dr) and Yield Issues
Executive Summary & Mechanistic Grounding
The Core Challenge:
Synthesizing methyl 2-hydroxycyclopentanecarboxylate involves the reduction of methyl 2-oxocyclopentanecarboxylate (a
-
The Cis (Syn) Isomer: Often stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen in non-polar solvents.
-
The Trans (Anti) Isomer: Generally the thermodynamic product due to steric repulsion (minimizing eclipsing interactions between the ester and hydroxyl groups).
The "Hidden" Variable:
The starting material, methyl 2-oxocyclopentanecarboxylate, exists in dynamic equilibrium with its enol form. The C1 position is highly acidic (
Visualizing the Pathway
Figure 1: The dynamic equilibrium of the starting material allows for DKR but also poses epimerization risks during workup.
Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity Cis-Synthesis (Noyori DKR)
Best for: Asymmetric synthesis requiring high ee and high cis-dr.
Theory: This utilizes Dynamic Kinetic Resolution.[1][2] The Ruthenium catalyst racemizes the substrate faster than it reduces it, selectively reducing one enantiomer of the ketone to the cis alcohol via a cyclic transition state stabilized by the ligand.
Reagents:
-
Substrate: Methyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Catalyst:
or (0.5 - 1 mol%) -
Hydrogen Source:
(10-40 bar) or Formic acid/TEA (5:2) for transfer hydrogenation. -
Solvent: Methanol or Dichloromethane (DCM).
Step-by-Step:
-
Preparation: In a glovebox or under Argon, dissolve the Ru-catalyst and substrate in degassed Methanol.
-
Reaction: Transfer to an autoclave. Pressurize with
(typically 10-30 atm). -
Temperature: Heat to 50°C. (Note: Higher temps favor racemization of SM, which is necessary for DKR).
-
Monitoring: Stir for 12-24h. Monitor by GC/HPLC.
-
Workup: Vent
. Concentrate in vacuo. Flash chromatography (Silica, Hex/EtOAc).
Expected Result: >95:5 cis:trans ratio; >90% ee.[1]
Protocol B: Thermodynamic Trans-Synthesis (Modified Hydride)
Best for: Generating the thermodynamically stable isomer.
Theory: Using a bulky hydride (L-Selectride) enhances steric differentiation. Alternatively, reducing with
Step-by-Step:
-
Reduction: Dissolve substrate in THF at -78°C.
-
Addition: Add L-Selectride (1.1 eq) dropwise. Stir for 2h.
-
Quench: Oxidative workup (
/ ) is required for Selectrides. -
Equilibration (Optional but recommended): If dr is low, treat the isolated crude oil with
(0.1 eq) in MeOH at reflux for 2h. This will convert cis to trans. -
Neutralization: Critical. Acidify to pH 6-7 with 1M HCl before extraction to stop epimerization.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a 50:50 mixture of diastereomers."
Diagnosis: Lack of facial selectivity.
-
Cause: Standard
in Methanol is small and attacks from both faces relatively equally in flexible rings like cyclopentane. -
Solution:
-
Switch Reagent: Move to Protocol A (Noyori DKR) for cis or Protocol B (L-Selectride) for trans.
-
Chelation Control: If you need cis but lack Ru-catalysts, try
in Ether. Zinc coordinates the ester carbonyl and ketone, forcing hydride delivery from the "inside," favoring cis.
-
Issue 2: "My dr was good in the crude NMR, but dropped after column chromatography."
Diagnosis: Silica-induced epimerization.
-
Cause: Silica gel is slightly acidic. The product has an
-proton (C1). If the separation takes too long or the column is acidic, the C1 center epimerizes. -
Solution:
-
Pre-treat Silica: Flush the column with 1%
in Hexane before loading. -
Speed: Perform a rapid filtration rather than a long column.
-
Check pH: Ensure your sample is strictly neutral before loading.
-
Issue 3: "Yield is low; I see missing mass."
Diagnosis: Decarboxylation or Volatility.
-
Cause A (Decarboxylation):
-hydroxy esters can undergo retro-aldol or decarboxylation if heated under acidic/basic conditions. -
Cause B (Volatility): Methyl 2-hydroxycyclopentanecarboxylate is a small molecule. It may sublime or evaporate under high vacuum.
-
Solution:
-
Avoid High Vacuum: Do not leave on the high-vac pump for extended periods.
-
Temperature Control: Keep rotavap bath < 40°C.
-
Acid Sensitivity: Avoid strong acids during workup; use saturated
instead of HCl.
-
Issue 4: "The reaction stalls with unreacted starting material."
Diagnosis: Enolization inhibition.
-
Cause: The starting material is highly enolizable. If you use a hydride like
(too strong) or even without buffering, the hydride might simply deprotonate C1 to form the enolate, which is resistant to reduction. -
Solution:
-
Add Acid Catalyst: For
reductions, add 1.0 eq of (Luche conditions). The Cerium activates the carbonyl, making it more electrophilic than the enolate formation. -
Solvent: Switch from THF to MeOH (protic solvents speed up borohydride reductions).
-
Data & Comparison Table
| Method | Reagent | Major Isomer | Typical dr (cis:trans) | Key Risk |
| Standard | Mixed | 40:60 to 60:40 | Low selectivity | |
| Luche | Mixed | 50:50 | Good yield, poor dr | |
| Bulky Hydride | L-Selectride | Trans | 10:90 | Cost, workup complexity |
| Chelation | Cis | 80:20 | Preparation of reagent | |
| Noyori DKR | Ru-BINAP / | Cis | 98:2 | High cost, requires autoclave |
| Equilibration | Trans | 5:95 | Epimerization of other centers |
Decision Tree for Troubleshooting
Figure 2: Diagnostic flowchart for selecting the correct remediation strategy.
References
-
Noyori, R., et al. (1989).[1] Stereoselective hydrogenation via dynamic kinetic resolution. Journal of the American Chemical Society, 111(25), 9134–9135. [Link]
-
Kitamura, M., et al. (1995).[1] Stereoselective Hydrogenation of Beta-Keto Esters. Bulletin of the Chemical Society of Japan, 68, 36-55.[1] [Link][1]
-
Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride (L-Selectride): A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. [Link]
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]
Sources
How to remove unreacted starting material from methyl 2-hydroxycyclopentanecarboxylate?
Welcome to the technical support guide for the purification of methyl 2-hydroxycyclopentanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable intermediate from unreacted starting materials and side products. Here, we provide troubleshooting guidance, detailed protocols, and the scientific rationale behind each purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've completed my synthesis. How do I determine the best method to purify my crude methyl 2-hydroxycyclopentanecarboxylate?
Answer: The optimal purification strategy depends entirely on the physicochemical properties of your target compound versus those of the impurities. The first step is always to identify the likely contaminants, which are typically unreacted starting materials.
Common synthetic routes to methyl 2-hydroxycyclopentanecarboxylate often start from precursors like dimethyl adipate (via Dieckmann condensation followed by reduction) or cyclopentanone.[1][2] Therefore, these are the most probable impurities.
Your decision should be based on a comparison of boiling points and polarities, as summarized in the table below.
Table 1: Physicochemical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity & Solubility |
| Methyl 2-hydroxycyclopentanecarboxylate (Product) | C₇H₁₂O₃ | 144.17[3][4] | 212 °C (atm)[1] | Polar; Soluble in alcohols and ether, insoluble in water.[1] |
| Dimethyl Adipate (Starting Material) | C₈H₁₄O₄ | 174.19[5] | 109-110 °C @ 14 mmHg[5] (~228 °C at atm) | Less polar than product; Miscible with alcohols and ether, immiscible with water.[6] |
| Cyclopentanone (Starting Material) | C₅H₈O | 84.12[2][7] | 130.6 °C (atm)[8] | Less polar than product; Miscible with ethanol and ether, slightly soluble in water.[9] |
| Adipic Acid (Potential Side Product) | C₆H₁₀O₄ | 146.14 | 337.5 °C (atm) | Polar, Acidic; Soluble in water and alcohols. |
This comparison directly informs your choice of purification method, as illustrated in the decision-making workflow below.
Caption: Decision workflow for selecting a purification method.
Question 2: My main impurity is cyclopentanone. What is the most efficient removal method?
Answer: Based on the data in Table 1, there is a substantial difference in boiling points between cyclopentanone (130.6 °C) and your product, methyl 2-hydroxycyclopentanecarboxylate (212 °C).[1][9][8] This difference of over 80 °C makes fractional distillation the ideal method.
Causality: Fractional distillation is superior to simple distillation for separating liquids with close boiling points (typically less than 70 °C apart).[10] It works by providing a large surface area within a fractionating column (packed with glass beads or rings) for repeated vaporization-condensation cycles.[11][12] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[10][13] In your case, the lower-boiling cyclopentanone will ascend the column and distill over first, leaving the higher-boiling product behind in the distillation flask.
Protocol: Fractional Distillation to Remove Cyclopentanone
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Place a stir bar in the round-bottom flask containing your crude product.
-
The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is about to enter the condenser.
-
-
Distillation Process:
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature. You should see a first plateau at the boiling point of cyclopentanone (~131 °C).[8] Collect this fraction in the receiving flask.
-
Once all the cyclopentanone has distilled over, the temperature will either drop or begin to rise sharply.
-
Increase the heating rate to distill the pure methyl 2-hydroxycyclopentanecarboxylate. The temperature should stabilize at its boiling point (~212 °C, though this may be lower if performing under vacuum). Collect this second fraction in a clean receiving flask.
-
-
Validation:
-
Analyze the collected fractions by GC-MS or NMR to confirm the purity of your product and the identity of the initial fraction.
-
Question 3: Distillation is not separating my product from an unknown impurity. What should I try next?
Answer: If distillation fails, it strongly suggests that the impurity has a boiling point very close to your product. In this scenario, the separation must be based on a different physical property, most commonly polarity . Flash column chromatography is the technique of choice.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluting solvent).
-
Polarity of Your Compound: Methyl 2-hydroxycyclopentanecarboxylate contains a polar hydroxyl (-OH) group and a moderately polar ester group. This makes it a relatively polar molecule.
-
Likely Impurities: Starting materials like dimethyl adipate or cyclopentanone are significantly less polar. Dimethyl adipate lacks the highly polar hydroxyl group, and cyclopentanone's ketone is less polar than a hydroxyl group.
This difference in polarity is the key to separation. The more polar product will adhere more strongly to the polar silica gel and will therefore elute from the column more slowly. The less polar impurities will travel through the column faster and be collected in earlier fractions.
Caption: General workflow for purification by flash column chromatography.
Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show clear separation between your product spot and the impurity spots, with the product having an Rf value of ~0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the initial, low-polarity solvent (e.g., 9:1 Hexane:Ethyl Acetate).
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the low-polarity solvent, collecting fractions. The less polar impurities will elute first.
-
Monitor the fractions by TLC.
-
Once the impurities have been eluted, gradually increase the polarity of the solvent system (e.g., to 7:3 Hexane:Ethyl Acetate) to elute your more polar product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified methyl 2-hydroxycyclopentanecarboxylate.
-
Question 4: My reaction work-up left residual acidic starting material (e.g., adipic acid). Is there a simpler method than chromatography?
Answer: Yes. If you have an acidic impurity, the most efficient purification method is a liquid-liquid acid-base extraction .[14][15] This technique is much faster and uses less solvent than chromatography.
Causality: Acid-base extraction manipulates the solubility of acidic or basic compounds by converting them into their ionic salt forms.[16][17]
-
Your product, an ester, is a neutral organic compound and will remain in the organic solvent layer.
-
An acidic impurity like adipic acid will react with a weak aqueous base (like sodium bicarbonate) to form a sodium carboxylate salt.
-
This ionic salt is highly soluble in the aqueous layer but insoluble in the organic layer.[15]
This allows for a simple separation using a separatory funnel. The deprotonated acid moves into the aqueous layer, which can then be drained away, leaving the purified neutral ester in the organic layer.[14]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. Place this solution in a separatory funnel.
-
Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be about half that of the organic layer.
-
Stopper the funnel and invert it, venting frequently to release CO₂ gas that may form.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two layers.
-
-
Separation:
-
Allow the layers to separate completely. The denser layer (usually the aqueous layer) will be at the bottom.
-
Drain the lower aqueous layer, which now contains the adipic acid salt.
-
Repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
-
Washing and Drying:
-
Wash the remaining organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
-
Isolation:
-
Filter off the drying agent and remove the organic solvent via rotary evaporation to obtain the purified product.
-
References
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8452, Cyclopentanone. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12329, Dimethyladipate. [Link]
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ChemBK. (2024). Methyl 2-hydroxycyclopentanecarboxylate. [Link]
-
Wikipedia. (n.d.). Cyclopentanone. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
The Good Scents Company. (n.d.). dimethyl adipate, 627-93-0. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
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Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10240928, Methyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate. [Link]
-
Maratek. (2023). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]
-
extraktLAB. (2025). Understanding Fractional Distillation. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239213, Methyl cis-3-hydroxycyclopentane-1-carboxylate. [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 3-hydroxycyclopentanecarboxylate. [Link]
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Technical Support Center: A Researcher's Guide to Improving the Enantiomeric Excess of Methyl 2-Hydroxycyclopentanecarboxylate
Welcome to the technical support center for the chiral resolution of methyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, grounding our advice in established scientific principles to enhance the enantiomeric excess (e.e.) of your target compound.
There are three primary methodologies for resolving the enantiomers of methyl 2-hydroxycyclopentanecarboxylate: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC). This guide is organized into distinct sections for each technique, providing targeted troubleshooting and FAQs to help you navigate the complexities of each approach.
Section 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[1] For methyl 2-hydroxycyclopentanecarboxylate, a common approach is the transesterification of the hydroxyl group. The enzyme will acylate one enantiomer at a much faster rate, allowing for the separation of the unreacted alcohol (now enriched in the less reactive enantiomer) from the newly formed ester.
Troubleshooting Guide: Enzymatic Kinetic Resolution
Low enantiomeric excess is a frequent challenge in kinetic resolutions.[2] The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers, a factor quantified by the Enantiomeric Ratio (E).[3] An E value above 30 is generally considered excellent for a successful resolution.[3]
| Observed Problem | Potential Causes | Recommended Solutions & Protocol Adjustments |
| Low Enantiomeric Excess (e.e.) of both product and remaining substrate | 1. Low Enzyme Selectivity (Low E value): The chosen enzyme may not be sufficiently selective for methyl 2-hydroxycyclopentanecarboxylate.[2] 2. Suboptimal Temperature: Temperature affects the activation energies of the competing reactions, influencing selectivity.[2] 3. Inappropriate Solvent: The solvent can alter the enzyme's conformation and its interaction with the substrate.[2] 4. Reaction Reversibility: As the product accumulates, the reverse reaction can occur, diminishing the e.e. of both the product and the unreacted starting material.[4] | 1. Screen Different Enzymes: Test a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Pseudomonas fluorescens lipase) to find one with a higher E value for your substrate.[5] 2. Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity.[2] Perform a temperature screening study (e.g., 0°C, 25°C, 40°C) to find the optimal balance between reaction rate and e.e. 3. Solvent Screening: Test a range of non-polar organic solvents like hexane, toluene, or THF.[2] The choice of solvent can significantly impact enzyme performance. 4. Use an Irreversible Acyl Donor: Employ an acyl donor like vinyl acetate. The enol tautomerizes to acetaldehyde, making the reaction effectively irreversible and preventing the reverse reaction from degrading the e.e.[4] |
| Reaction Stalls or Proceeds to >50% Conversion with Low e.e. | 1. Non-ideal Kinetic Resolution: The reaction is not stopping at the theoretical 50% maximum conversion for a perfect kinetic resolution. 2. Enzyme Inhibition: The product or by-products may be inhibiting the enzyme. | 1. Monitor Conversion Carefully: Track the reaction progress over time using GC or HPLC. Stop the reaction at the point where the optimal balance of conversion and e.e. is achieved. For high e.e. of the remaining substrate, aim for conversions slightly above 50%. For high e.e. of the product, lower conversions are better.[2] 2. Consider Immobilized Enzyme: Using an immobilized enzyme can sometimes reduce product inhibition and simplifies enzyme removal. |
| Low Yield of the Desired Enantiomer | 1. Inherent Limitation of EKR: The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%.[2] 2. Suboptimal Conversion: The reaction may have been stopped too early or too late. | 1. Dynamic Kinetic Resolution (DKR): If feasible, introduce a catalyst that can racemize the unreacted starting material in situ. This allows the enzyme to continuously convert the undesired enantiomer into the desired one, theoretically enabling a 100% yield.[6] 2. Optimize Reaction Time: As mentioned, carefully monitor the reaction to stop at the optimal conversion point for your desired product (either the acylated ester or the unreacted alcohol). |
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Frequently Asked Questions (EKR)
Q1: My reaction has reached 50% conversion, but the e.e. of my unreacted alcohol is still low. Why? A: This directly points to a low Enantiomeric Ratio (E) of the enzyme for your substrate. An E value is a measure of the enzyme's preference for one enantiomer over the other.[3] Even at 50% conversion, if the E value is low, the enzyme has also converted a significant amount of the "slower-reacting" enantiomer, which contaminates the remaining starting material and lowers its e.e. The solution is to screen for a more selective enzyme or further optimize reaction conditions like temperature and solvent to improve the E value.[2]
Q2: Can I increase the enzyme loading to speed up the reaction? A: Yes, increasing the enzyme loading can increase the reaction rate. However, be cautious as this can sometimes lead to a decrease in enantioselectivity.[2] It is recommended to first establish the optimal conditions with a standard enzyme loading before attempting to accelerate the reaction by increasing the catalyst amount.
Q3: The e.e. of my product decreases after reaching a maximum value. What is happening? A: This is likely due to the reversibility of the transesterification reaction.[4] As the desired ester product and alcohol by-product accumulate, the reverse reaction (hydrolysis or alcoholysis of the ester) begins to compete. Since the enzyme is stereoselective in both directions, it will preferentially catalyze the reverse reaction of the product enantiomer it created, leading to a decrease in e.e. over time. Using an irreversible acyl donor, such as vinyl acetate, is a highly effective strategy to prevent this.[4]
Section 2: Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic methyl 2-hydroxycyclopentanecarboxylate (after hydrolysis to the corresponding carboxylic acid) with an enantiomerically pure chiral resolving agent, typically a base if you are resolving an acid.[7][8] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[9][10] This difference allows for the selective crystallization of the less soluble salt, which can then be isolated and treated to recover the desired enantiomer.
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Observed Problem | Potential Causes | Recommended Solutions & Protocol Adjustments |
| No Crystallization or Oiling Out | 1. Inappropriate Solvent: The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved, or too poor, causing them to crash out as an oil.[11] 2. High Solubility of Both Salts: The intrinsic properties of the salts make them highly soluble in most common solvents.[7] 3. Insufficient Supersaturation: The solution is not concentrated enough for nucleation and crystal growth to occur.[11] | 1. Systematic Solvent Screening: This is the most critical step.[7] Test a wide range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent/anti-solvent mixtures to find a system where one salt is sparingly soluble and the other is freely soluble.[11] 2. Employ an Anti-solvent: After dissolving the salts in a good solvent, slowly add an anti-solvent (in which the salts are insoluble) to induce crystallization.[7] 3. Control Supersaturation: Slowly cool the saturated solution or allow for slow evaporation of the solvent to gently achieve supersaturation, which favors the formation of well-defined crystals over oils.[7] |
| Low Diastereomeric Excess (d.e.) / Purity of Crystals | 1. Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent system, leading to co-crystallization.[7] 2. Eutectic Point: The system may form a eutectic, limiting the maximum purity achievable in a single crystallization step.[12] 3. Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice. | 1. Re-optimize Solvent: The goal is to maximize the solubility difference. Refer back to a thorough solvent screening. 2. Recrystallization: Perform one or more recrystallization steps on the isolated salt. This is often necessary to achieve high diastereomeric purity.[13] 3. Slow Cooling Profile: Implement a slow, controlled cooling process to allow for equilibrium to be established, favoring the crystallization of only the less soluble salt. |
| Low Yield of Crystalline Salt | 1. Suboptimal Solubility: The desired salt, while being the less soluble of the two, is still too soluble in the mother liquor.[14] 2. Incorrect Stoichiometry: The ratio of resolving agent to racemic acid can influence the phase diagram and yield.[14] | 1. Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[14] 2. Adjust Stoichiometry: While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[14] 3. Recycle the Mother Liquor: The mother liquor contains the more soluble diastereomer. It can be treated to recover the resolving agent and the undesired enantiomer, which can potentially be racemized and recycled to improve overall process yield.[14] |
Logical Flow of Diastereomeric Resolution
Caption: Process flow for separation via diastereomeric salt crystallization.
Frequently Asked Questions (Diastereomeric Resolution)
Q1: How do I choose the right resolving agent for my carboxylic acid? A: The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form a crystalline salt with your compound.[9] Commonly used chiral bases include alkaloids like brucine and quinine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine.[13] Often, the best choice is found through empirical screening of a small library of potential resolving agents.
Q2: I've screened many solvents and still get an oil. What else can I try? A: If single and binary solvent systems fail, consider ternary systems. Also, ensure your starting carboxylic acid and resolving agent are of high purity, as impurities can inhibit crystallization.[11] Finally, try techniques to induce crystallization from the oil itself, such as scratch-seeding with a glass rod or adding a seed crystal if one is available.
Q3: After separating the salt and regenerating the acid, the enantiomeric excess is only moderate. What is the next step? A: This indicates that the initial crystallization did not achieve a complete separation of the diastereomers. The next step is to perform a recrystallization of the diastereomeric salt, likely in the same or a slightly modified solvent system, to further enrich the less soluble diastereomer.[13] It may take several recrystallizations to reach the desired level of optical purity.
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[15] The separation occurs on a Chiral Stationary Phase (CSP), which creates a chiral environment. The two enantiomers of methyl 2-hydroxycyclopentanecarboxylate will interact differently with the CSP, forming transient diastereomeric complexes, which leads to different retention times and allows for their separation.[16][17]
Troubleshooting Guide: Chiral HPLC Separation
| Observed Problem | Potential Causes | Recommended Solutions & Protocol Adjustments |
| No Separation (Co-elution) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not provide effective chiral recognition for your analyte.[16] 2. Inappropriate Mobile Phase: The mobile phase is either too strong (eluting both enantiomers too quickly) or does not promote the necessary interactions for separation. | 1. Screen Different CSPs: This is the most crucial variable. For an ester like yours, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point.[18] Also consider Pirkle-type or macrocyclic glycopeptide columns.[16] 2. Optimize Mobile Phase: For normal phase mode (common for polysaccharide CSPs), vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Small changes in the alcohol percentage can have a large impact on resolution. |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase Composition: The ratio of solvents is not ideal. 2. High Flow Rate: The flow rate is too fast to allow for proper equilibration and interaction with the CSP. 3. Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process. | 1. Fine-Tune Mobile Phase: Systematically adjust the percentage of the alcohol modifier in small increments (e.g., 1-2%). 2. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the residence time on the column and improve resolution. 3. Control Temperature: Use a column oven to test different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase retention time and pressure. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP. 2. Mass Overload (Preparative Scale): Injecting too much sample can lead to broad, tailing peaks. 3. Inappropriate Mobile Phase Additive: For acidic or basic analytes, the absence of an additive can cause poor peak shape. | 1. Use Mobile Phase Additives: For your ester, this is less common, but if hydrolysis is a concern or if resolving the free acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape.[18] 2. Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume. 3. Consider a Different CSP: Some CSPs are more prone to causing peak tailing with certain analytes. |
Chiral HPLC Method Development Strategy
Caption: A systematic approach to chiral HPLC method development.
Frequently Asked Questions (Chiral HPLC)
Q1: Should I use normal-phase or reversed-phase chromatography? A: The choice depends heavily on the chiral stationary phase. Polysaccharide-based CSPs, which are very effective for a wide range of compounds, are most commonly used in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol).[16] Reversed-phase modes are typically used with cyclodextrin or macrocyclic glycopeptide-based CSPs.[16][19] For methyl 2-hydroxycyclopentanecarboxylate, starting with a polysaccharide column in normal phase is a robust strategy.
Q2: My resolution is good, but the analysis time is too long. How can I speed it up? A: You can increase the flow rate, but this may sacrifice some resolution. A better approach is often to increase the strength of the mobile phase, for example, by increasing the percentage of the alcohol modifier in a normal-phase system. This will decrease retention times. You can also experiment with a higher column temperature, which will lower mobile phase viscosity and speed up elution, though it may positively or negatively impact selectivity.
Q3: Can I use the same column for preparative-scale separation? A: Yes, analytical methods can often be scaled up to preparative chromatography. You will need a larger column with the same stationary phase. The mobile phase composition will likely remain the same, but you will need to significantly increase the flow rate and optimize the sample loading to avoid peak overlap and maximize throughput.
References
- Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
- Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
- How to overcome poor crystallization in diastereomeric salt formation. Benchchem.
- Overcoming solubility issues during diastereomeric salt crystallization. Benchchem.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- Kinetic Resolution of Enantiomers. Biocatalysis - Uni Graz.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
- Chiral HPLC Separations. Phenomenex.
- Basics of chiral HPLC. Sigma-Aldrich.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Resolution of Enantiomers. Chiralpedia.
- Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents. Google Patents.
- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed.
- 6.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
Sources
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- 4. EP0357009B1 - Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents - Google Patents [patents.google.com]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
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- 11. benchchem.com [benchchem.com]
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Technical Support Center: Stereochemical Integrity of Methyl 2-Hydroxycyclopentanecarboxylate
Current Status: Operational Topic: Preventing Epimerization at C1 Ticket Priority: High (Irreversible Stereochemical Loss)
Executive Summary & Mechanistic Basis
The Molecule: Methyl 2-hydroxycyclopentanecarboxylate contains two contiguous chiral centers (C1 and C2).
The Problem: The proton at C1 (the
This effectively converts your pure diastereomer (typically the cis-isomer derived from enzymatic reduction or specific hydrogenation) into a thermodynamic mixture of cis and trans isomers.
The Mechanism of Failure
The driving force for epimerization is the thermodynamic equilibration between the cis (syn) and trans (anti) isomers. While the cis-isomer is often stabilized by intramolecular hydrogen bonding (between
Figure 1: Epimerization Pathway via Enolization
Caption: Base-mediated deprotonation at C1 destroys chirality, leading to a mixture of diastereomers upon reprotonation.
Troubleshooting Guides & Protocols
Scenario A: Hydrolysis of the Ester (Saponification)
The Issue: Standard saponification using LiOH, NaOH, or KOH generates a strong base environment. This almost invariably leads to epimerization before the ester hydrolysis is complete. The Fix: Switch to Enzymatic Hydrolysis using Pig Liver Esterase (PLE). PLE operates at neutral pH and is highly stereoselective.
Protocol: PLE-Mediated Hydrolysis
Target: Hydrolysis of methyl ester without C1 epimerization.
| Reagent | Equivalents/Conc.[1] | Role |
| Substrate | 1.0 equiv | Reactant |
| Pig Liver Esterase (PLE) | 100-200 units/mmol | Catalyst |
| Phosphate Buffer (pH 7.0) | 0.1 M | Solvent/Buffer |
| Acetone (Optional) | 5-10% v/v | Co-solvent for solubility |
Step-by-Step:
-
Preparation: Dissolve methyl 2-hydroxycyclopentanecarboxylate in a minimal amount of acetone.
-
Buffer Addition: Suspend the solution in 0.1 M Phosphate Buffer (pH 7.0). Vigorously stir to create an emulsion.
-
Initiation: Add PLE (crude or immobilized).
-
Monitoring: Monitor pH continuously. As the ester hydrolyzes, acid is produced, lowering pH.
-
Titration (Crucial): Maintain pH at 7.0 by automatic addition of 0.1 N NaOH (pH-stat). Do not add base manually in large boluses, as local high pH will cause epimerization.
-
Termination: Once base consumption ceases, filter off the enzyme (celite) and acidify the filtrate to pH 3-4 with mild acid (citric acid) before extraction.
Scenario B: Protection of the C2-Hydroxyl Group
The Issue: Using standard basic conditions (e.g., TBDMS-Cl + Imidazole + DMAP) can trigger epimerization because Imidazole and DMAP act as bases. The Fix: Use Acid-Catalyzed or Neutral protection strategies.
Recommended Reagents
-
Avoid: NaH/BnBr (Williamson Ether Synthesis conditions are fatal to stereochemistry).
-
Avoid: Standard TBDMS-Cl/Imidazole if reaction time is long (>2 hours).
-
Use: TBDMS-OTf (Triflate) + 2,6-Lutidine .
Why? 2,6-Lutidine is a sterically hindered base. It is strong enough to scavenge the triflic acid generated but too sterically bulky to deprotonate the hindered C1
Protocol:
-
Cool solution of substrate in DCM to
. -
Add 1.5 equiv 2,6-Lutidine.
-
Add 1.1 equiv TBDMS-OTf dropwise.
-
Reaction is typically complete in <30 mins (Kinetic control).
Scenario C: Oxidation to -Keto Ester
The Issue: You intend to oxidize the C2-alcohol to a ketone (creating methyl 2-oxocyclopentanecarboxylate).
Warning: The product is a
Figure 2: Workflow Decision Tree
Caption: Decision matrix for selecting reagents that minimize C1-epimerization risks.
Analytical Validation (QA/QC)
Do not assume your stereochemistry is intact. You must validate it.
| Method | Capability | Notes |
| 1H NMR | Diastereomer Ratio (dr) | The C1-H signal differs for cis vs trans. Cis often shows smaller coupling constants ( |
| GC-MS | Separation of Diastereomers | Derivatize the OH group (e.g., acetate or TMS) first to improve peak shape. Trans usually elutes earlier on non-polar columns. |
| Chiral HPLC | Enantiomeric Excess (ee) | Required if checking for racemization (loss of optical purity) alongside epimerization. |
References & Authority
-
Pig Liver Esterase (PLE) in Asymmetric Synthesis:
-
Source: Wikipedia / NIH Data. PLE is the standard for hydrolyzing cyclic diesters and hydroxy-esters without affecting sensitive stereocenters.
-
Verification:
-
-
Thermodynamic Stability of Cyclopentane Derivatives:
-
Source: LibreTexts Chemistry. Discusses the steric strain and stability differences between cis and trans isomers in cycloalkanes.
-
Verification:
-
-
Dieckmann Condensation &
-Keto Ester Acidity:-
Source: Alfa Chemistry / ACS. Highlights the acidity of the
-proton in related -keto ester systems and the risks of base-mediated epimerization. -
Verification:
-
-
Epimerization of
-Hydroxy Esters:-
Source: NIH / PubMed. Studies on the epimerization of steroidal and cyclic alcohols under basic conditions.
-
Verification:[3]
-
Sources
Technical Support Center: Overcoming Low Conversion Rates in Methyl 2-Hydroxycyclopentanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance conversion rates and product purity.
Introduction
The synthesis of methyl 2-hydroxycyclopentanecarboxylate is a fundamental transformation in organic chemistry, often serving as a key step in the preparation of various pharmaceutical intermediates and natural products. The most common and industrially relevant pathway involves two sequential reactions:
-
Dieckmann Condensation: An intramolecular cyclization of dimethyl adipate to yield the β-keto ester, methyl 2-oxocyclopentanecarboxylate.
-
Reduction: The subsequent reduction of the ketone functionality to afford the desired methyl 2-hydroxycyclopentanecarboxylate.
While theoretically straightforward, this synthesis is often plagued by low conversion rates stemming from a variety of factors in both stages. This guide provides a structured approach to identifying and resolving these issues, ensuring a more efficient and reproducible synthetic workflow.
Overall Synthesis Workflow
Caption: Overall two-step synthesis of methyl 2-hydroxycyclopentanecarboxylate.
Part 1: Troubleshooting the Dieckmann Condensation
The Dieckmann condensation is a powerful ring-forming reaction, but its success is highly dependent on carefully controlled conditions.[1][2][3] Low yields of methyl 2-oxocyclopentanecarboxylate are a frequent complaint.
Frequently Asked Questions (FAQs) - Dieckmann Condensation
Q1: My Dieckmann condensation is not proceeding to completion, and I'm recovering a significant amount of starting material (dimethyl adipate). What are the likely causes?
A1: Incomplete reaction is a common issue and can often be traced back to three primary factors:
-
Insufficient or Inactive Base: The base is crucial for deprotonating the α-carbon of the diester to initiate the cyclization.[4] If the base has degraded due to improper storage (e.g., sodium hydride reacting with atmospheric moisture) or if an insufficient molar equivalent is used, the reaction will stall.
-
Presence of Protic Impurities: The enolate intermediate is highly basic and will be quenched by protic impurities like water or residual alcohol in the solvent. This halts the reaction and leads to the recovery of the starting diester. It is imperative that all glassware is rigorously dried and anhydrous solvents are used.
-
Reversibility of the Reaction: The Dieckmann condensation is a reversible equilibrium.[1] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting diester. If the base is not strong enough or is present in insufficient quantity to deprotonate the product, the equilibrium can shift back towards the starting materials.
Q2: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What are the possible side reactions?
A2: Several side reactions can occur, leading to a complex reaction mixture:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, an intermolecular reaction between two molecules of dimethyl adipate can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.
-
Transesterification: If using an alkoxide base (e.g., sodium ethoxide) where the alkyl group does not match the ester's alkyl group (methyl), transesterification can occur, leading to a mixture of ester products. It is crucial to match the alkoxide to the ester (e.g., sodium methoxide for methyl esters).
-
Hydrolysis: If water is present, the base can catalyze the hydrolysis of the ester groups to carboxylic acids, which can complicate the reaction and workup.
Troubleshooting Guide: Low Yields in Dieckmann Condensation
| Symptom | Potential Cause | Recommended Action |
| High recovery of starting material | 1. Inactive base (e.g., NaH exposed to air).2. Insufficient equivalents of base.3. Presence of water or protic solvents. | 1. Use fresh, properly stored base. For NaH, ensure it is a fine, grey powder.2. Use at least one full equivalent of a strong base.3. Rigorously dry all glassware and use anhydrous solvents. Consider distilling solvents over a suitable drying agent. |
| Formation of a viscous, intractable mass | Intermolecular polymerization due to high concentration. | Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. |
| Complex mixture of products by TLC/GC-MS | 1. Transesterification due to mismatched alkoxide base.2. Hydrolysis of the ester. | 1. Use a base with a corresponding alkoxide (e.g., NaOMe for dimethyl adipate) or a non-alkoxide base like NaH.2. Ensure strictly anhydrous conditions. |
| Product decomposes upon workup | Premature hydrolysis and decarboxylation of the β-keto ester in the presence of strong acid or base at elevated temperatures. | Perform the acidic workup at low temperatures (e.g., 0 °C) and use a mild acid like saturated aqueous ammonium chloride to quench the reaction. |
Optimized Protocol for Dieckmann Condensation of Dimethyl Adipate
This protocol utilizes sodium hydride, a strong, non-nucleophilic base that minimizes the risk of transesterification.
Materials:
-
Dimethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Addition of Base: Carefully add sodium hydride (1.1 equivalents) to the stirring toluene.
-
Addition of Diester: Add dimethyl adipate (1.0 equivalent) dropwise to the suspension of NaH in toluene at room temperature.
-
Initiation and Reflux: After the initial addition, add a catalytic amount of anhydrous methanol to initiate the reaction (a small amount of gas evolution will be observed). Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM or EtOAc (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude methyl 2-oxocyclopentanecarboxylate can be purified by vacuum distillation or column chromatography on silica gel.
Safety Note: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. The quenching process should be performed slowly and in a well-ventilated fume hood.
Part 2: Troubleshooting the Reduction of Methyl 2-Oxocyclopentanecarboxylate
The reduction of the β-keto ester to the corresponding hydroxy ester is the final step. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for ketones in the presence of esters.[5] However, achieving high conversion and controlling the stereochemistry can be challenging.
Frequently Asked Questions (FAQs) - Reduction Step
Q3: My reduction with NaBH₄ is sluggish and incomplete, even after extended reaction times. Why is this happening?
A3: Several factors can lead to an incomplete reduction:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄ for optimal results.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are typically used and can accelerate the reduction.
-
Temperature: While many NaBH₄ reductions are performed at room temperature or 0 °C, gentle heating may be required for less reactive ketones. However, excessive heat can lead to side reactions.
-
pH of the Reaction Mixture: The stability and reactivity of NaBH₄ are pH-dependent. The reaction is typically run under neutral or slightly basic conditions.
Q4: My final product is a mixture of cis and trans isomers. How can I control the diastereoselectivity of the reduction?
A4: The stereochemical outcome of the reduction of a cyclic ketone is influenced by the steric environment around the carbonyl group. The hydride can attack from either the less hindered or more hindered face of the ring, leading to a mixture of diastereomers.
-
Steric Hindrance: In the case of methyl 2-oxocyclopentanecarboxylate, the methyl ester group provides steric bulk. The approach of the hydride from the face opposite to the ester group is generally favored, leading to the trans isomer as the major product.
-
Choice of Reducing Agent: Bulkier reducing agents, such as those derived from modified borohydrides, can exhibit higher diastereoselectivity.
-
Temperature: Lower reaction temperatures often lead to higher diastereoselectivity.
Troubleshooting Guide: Low Yields and Poor Selectivity in Reduction
| Symptom | Potential Cause | Recommended Action |
| Incomplete reduction | 1. Decomposed NaBH₄.2. Insufficient equivalents of NaBH₄.3. Non-optimal solvent or temperature. | 1. Use fresh NaBH₄.2. Use a slight excess of NaBH₄ (1.1-1.5 equivalents).3. Use methanol or ethanol as the solvent. If the reaction is slow at room temperature, consider gentle heating (e.g., to 40 °C). |
| Low diastereoselectivity (mixture of cis/trans isomers) | 1. Non-optimal reaction temperature.2. Steric factors of the substrate. | 1. Perform the reduction at a lower temperature (e.g., -20 °C or 0 °C) to enhance selectivity.2. While difficult to change for a given substrate, be aware that a mixture of isomers is common and may require careful purification. |
| Formation of byproducts | Over-reduction of the ester group (less common with NaBH₄ but possible under forcing conditions). | Avoid prolonged reaction times at high temperatures. Monitor the reaction closely by TLC or GC-MS and stop when the starting ketone is consumed. |
Optimized Protocol for the Reduction of Methyl 2-Oxocyclopentanecarboxylate
This protocol is designed to favor the formation of the trans isomer through kinetic control at a low temperature.
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Acetone (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is no longer visible (typically 1-2 hours).
-
Quenching: Slowly add acetone to the reaction mixture to quench any excess NaBH₄.
-
Workup: Add saturated aqueous NH₄Cl solution and stir for 15 minutes. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product, a mixture of cis and trans isomers of methyl 2-hydroxycyclopentanecarboxylate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Safety Note: Sodium borohydride is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment. The addition of NaBH₄ to methanol will generate hydrogen gas; ensure adequate ventilation.
Part 3: Analytical and Purification Strategies
Reaction Monitoring
Sources
Identifying and minimizing byproduct formation in the synthesis of methyl 2-hydroxycyclopentanecarboxylate.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Stereocontrol Ticket ID: CHEM-SUP-2024-05-MHCC
Introduction: The Stability Paradox
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with methyl 2-hydroxycyclopentanecarboxylate (CAS: 933-92-6). This molecule is deceptive: it looks simple, but it is a
Structurally, the hydroxyl group at C2 and the ester at C1 create a "push-pull" electronic environment that makes the molecule prone to dehydration (forming the conjugated alkene) and epimerization (scrambling stereochemistry).
This guide treats your synthesis as a system. We will diagnose the three most common failure modes: Unwanted Elimination , Stereochemical Scrambling , and Over-Reduction .
Module 1: Critical Troubleshooting Guides (Q&A)
Ticket #01: "My product contains a UV-active impurity that moves faster on TLC."
Diagnosis: Dehydration (Elimination)
You have likely formed methyl 1-cyclopentenecarboxylate (the
The Mechanism (Causality):
The
Corrective Protocol:
-
Quench Temperature: Never quench the reaction at room temperature. Perform the quench at 0°C .
-
pH Control: Avoid strong bases during workup. Instead of saturated
, use a phosphate buffer (pH 6-7) or dilute acetic acid to neutralize the borohydride. -
Avoid Distillation: The product is heat-sensitive. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) rather than high-vacuum distillation, which promotes thermal elimination.
Ticket #02: "I need the cis-isomer, but I'm getting a 50:50 mix or mostly trans."
Diagnosis: Lack of Chelation Control
Standard reduction with Sodium Borohydride (
The Mechanism (Causality): To favor the cis-isomer (where -OH and -COOMe are on the same side), you must force the hydride to attack from the opposite side of the ester group. This requires Chelation Control . A metal ion coordinates between the ketone oxygen and the ester carbonyl, locking the conformation and directing the hydride attack.
Corrective Protocol (Luche Reduction Variant):
-
Reagent: Add Cerium(III) Chloride heptahydrate (
) (1.0 eq) to the reaction mixture before adding . -
Solvent: Use Methanol (MeOH) .
-
Result: The Cerium coordinates the carbonyls. The hydride attacks from the "exterior" face, forcing the resulting hydroxyl group into the cis position relative to the ester.
Ticket #03: "I see a spot at the baseline and low yield."
Diagnosis: Hydrolysis or Over-Reduction
-
Hydrolysis: If you used water/base during the reaction, the methyl ester hydrolyzed to the carboxylic acid (highly polar, sticks to baseline).
-
Over-reduction: If you used
or refluxed too long, you reduced the ester to an alcohol, forming the 1,2-diol .
Corrective Protocol:
-
Reagent Check: Ensure you are using
(Sodium Borohydride), not . is chemoselective for ketones over esters at . -
Water Exclusion: Run the reduction in anhydrous MeOH or THF. Do not introduce water until the quench step.
Module 2: Byproduct Identification & Minimization Data
The following table summarizes the spectral signatures of the target versus its common byproducts. Use this to triage your crude NMR/TLC data.
| Compound | Structure Description | TLC ( | Key | Prevention Strategy |
| Target | Methyl 2-hydroxycyclopentanecarboxylate | ~0.3 (30% EtOAc) | N/A | |
| Byproduct A | Methyl 1-cyclopentenecarboxylate (Elimination) | ~0.7 (UV Active) | Keep pH < 8; Keep Temp < 30°C. | |
| Byproduct B | 1,2-Cyclopentanediol (Over-reduction) | ~0.05 (Baseline) | Loss of OMe singlet ( | Use stoichiometric |
| Byproduct C | 2-Oxocyclopentanecarboxylic acid (Hydrolysis) | Streak/Baseline | Broad COOH peak >10 ppm | Use anhydrous solvents; Avoid aq. base. |
Module 3: Visualizing the Reaction Pathways
The diagram below maps the "Safe Path" to the target versus the "Failure Paths" leading to byproducts.
Figure 1: Reaction landscape showing the primary reduction pathway (Green) and environmental stress factors leading to elimination (Red) or over-reduction (Yellow).
Module 4: Decision Tree for Optimization
Use this flowchart to select the correct reaction conditions based on your specific downstream requirements.
Figure 2: Strategic decision tree for selecting the reduction protocol based on stereochemical needs vs. scalability.
Module 5: Validated Experimental Protocol (Self-Validating)
Protocol: Chelation-Controlled Luche Reduction (Targeting cis-isomer)
-
Preparation: In a flame-dried flask under Nitrogen, dissolve Methyl 2-oxocyclopentanecarboxylate (10 mmol) in MeOH (0.4 M concentration).
-
Chelation Step: Add
(10 mmol). Stir at room temperature for 10 minutes until fully dissolved. Checkpoint: Solution should be clear. -
Cooling: Cool the mixture to -78°C (acetone/dry ice bath). Reason: Low temperature maximizes kinetic control.
-
Reduction: Add
(11 mmol) in small portions over 15 minutes. Caution: Gas evolution ( ). -
Monitoring: Stir for 30 mins. Spot on TLC. Validation: Starting material spot (
~0.5 in 30% EtOAc/Hex) should disappear. -
Quench (CRITICAL): Add saturated aqueous
slowly at -78°C. Allow to warm to Room Temp. -
Extraction: Extract with
(x3). Wash combined organics with Brine. Dry over .[1] -
Purification: Flash chromatography. Do not distill.
References
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (n.d.).[2] Methyl 2-oxocyclopentanecarboxylate Product Sheet. Merck KGaA. Link
-
ChemicalBook. (2024). Methyl 2-hydroxycyclopentanecarboxylate Properties and Synthesis. Link
-
PubChem. (n.d.). Compound Summary: Methyl 2-hydroxycyclopentanecarboxylate.[3][4] National Library of Medicine. Link
Sources
Technical Support Center: Catalyst Selection for Optimizing Stereoselectivity in Methyl 2-hydroxycyclopentanecarboxylate Synthesis
Welcome to the technical support center for the stereoselective synthesis of methyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting common issues encountered during this challenging synthesis. The control of stereochemistry at the C1 and C2 positions of the cyclopentane ring is critical, and this guide will equip you with the knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing chiral methyl 2-hydroxycyclopentanecarboxylate?
A1: The synthesis of methyl 2-hydroxycyclopentanecarboxylate with high stereoselectivity typically involves the asymmetric reduction of the prochiral precursor, methyl 2-oxocyclopentanecarboxylate. The main catalytic approaches fall into three categories:
-
Biocatalysis: This method utilizes whole-cell microorganisms (like baker's yeast) or isolated enzymes (dehydrogenases/reductases) to perform the reduction.[1][2][3] These catalysts are renowned for their high enantioselectivity and operation under mild, environmentally friendly conditions.[1] However, substrate scope can sometimes be limited.[1]
-
Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze the asymmetric aldol reaction to form related structures.[4][5][6] These catalysts are often metal-free, readily available, and robust. The mechanism typically involves the formation of an enamine intermediate.[4][5]
-
Metal-Based Catalysis: Transition metal complexes with chiral ligands, such as Ruthenium-BINAP, are highly effective for the asymmetric hydrogenation of β-keto esters.[1] These systems often exhibit broad substrate compatibility and high efficiency, though they may require elevated pressures and temperatures.[1][7]
Q2: How do I choose the most suitable catalyst for my specific needs?
A2: The optimal catalyst depends on several factors, including the desired stereoisomer (i.e., specific enantiomer and diastereomer), scalability, cost, and available equipment.
-
For high enantioselectivity and mild conditions , biocatalysts are an excellent starting point. A screening of different yeast strains or commercially available reductases can yield impressive results.[2][3]
-
If metal contamination is a concern and a robust, scalable process is needed, organocatalysts like proline are a strong choice.[6]
-
For the broadest substrate scope and highest efficiencies , particularly in a high-throughput setting, metal-based catalysts like Ru-BINAP are often favored.[1] The choice of the ligand's chirality (e.g., (R)-BINAP vs. (S)-BINAP) can direct the formation of the desired enantiomer.[1]
Q3: What are the critical reaction parameters that influence stereoselectivity?
A3: Beyond the catalyst itself, several parameters can significantly impact the stereochemical outcome:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by reducing the kinetic energy of the system, which can favor the transition state leading to the desired isomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and the stability of the transition state. For instance, in proline-catalyzed reactions, solvent choice can be critical.
-
Substrate-to-Catalyst Ratio: A higher catalyst loading can sometimes improve conversion and selectivity, but this needs to be balanced with cost considerations.
-
Additives: In some cases, additives can modulate the catalyst's activity and selectivity. For example, in proline-catalyzed aldol reactions, water or other additives can play a significant role.[6]
Q4: How can I accurately determine the stereoselectivity of my reaction?
A4: The most common and reliable method for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is chiral chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] These techniques use a chiral stationary phase to separate the different stereoisomers, allowing for their quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) with chiral shift reagents can also be employed to determine diastereomeric ratios.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Stereoselectivity
-
Possible Cause: Inactive or inappropriate catalyst.
-
Solution:
-
Verify the catalyst's purity and activity. If using a commercial catalyst, ensure it is from a reputable source.
-
Re-evaluate your catalyst choice. The chosen catalyst may not be optimal for this specific substrate. Consider screening a panel of catalysts from different classes (biocatalysts, organocatalysts, metal-based catalysts).
-
-
-
Possible Cause: Non-optimal reaction conditions.
-
Solution:
-
Systematically vary the reaction temperature. Start by lowering the temperature in increments of 10°C.
-
Screen a range of solvents with varying polarities.
-
Optimize the substrate-to-catalyst ratio.
-
-
-
Possible Cause: Racemization of the product.
-
Solution: The product, a β-hydroxy ester, can be prone to racemization under acidic or basic conditions.[7] Ensure your workup and purification steps are performed under neutral conditions.
-
Issue 2: Poor Conversion/Low Yield
-
Possible Cause: Catalyst deactivation.
-
Solution:
-
Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.
-
For air-sensitive catalysts, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause: Insufficient reaction time or inadequate mixing.
-
Solution:
-
Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time.
-
Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous reactions.
-
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variability in reagents or catalyst quality.
-
Solution:
-
Use reagents and solvents from the same batch for a series of experiments.
-
If preparing your own catalyst, ensure the synthesis is highly reproducible.
-
-
-
Possible Cause: Subtle variations in experimental setup.
-
Solution:
-
Maintain a detailed and consistent experimental protocol. Pay close attention to the rate of addition of reagents and temperature control.
-
-
Data Summary: Comparison of Catalytic Systems
| Catalyst Type | Typical Catalyst | Advantages | Disadvantages | Typical ee/dr |
| Biocatalyst | Baker's Yeast (S. cerevisiae), Dehydrogenases | High stereoselectivity, Mild conditions, Environmentally friendly | Substrate scope can be limited, Longer reaction times | >95% ee |
| Organocatalyst | (S)-Proline | Metal-free, Readily available, Robust | May require higher catalyst loading | 70-95% ee |
| Metal-Based Catalyst | Ru-BINAP | High efficiency, Broad substrate scope | Potential metal contamination, May require high pressure/temperature | >99% ee |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Baker's Yeast
-
In a flask, dissolve 1 gram of methyl 2-oxocyclopentanecarboxylate in 50 mL of a 5% (w/v) glucose solution in tap water.
-
Add 10 grams of baker's yeast and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.
-
Once the starting material is consumed, add celite and filter the mixture through a pad of celite.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Organocatalytic Synthesis using (S)-Proline (Illustrative for related structures)
Note: This is a general procedure for a proline-catalyzed aldol reaction, which is a related transformation. Direct reduction of methyl 2-oxocyclopentanecarboxylate with proline is not the standard approach.
-
To a solution of the aldehyde (1 mmol) in 5 mL of DMSO, add the ketone (5 mmol) and (S)-proline (0.3 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Decision Tree for Troubleshooting Low Stereoselectivity
A decision-making workflow for troubleshooting poor stereochemical outcomes.
General Experimental Workflow for Catalyst Screening
A streamlined process for efficiently screening multiple catalysts.
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Notz, W., & List, B. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Ibrahem, I., & Córdova, A. (2005). Direct catalytic asymmetric aldol reactions in water. Angewandte Chemie International Edition, 44(11), 1672-1675. [Link]
-
Hollmann, F., & Arends, I. W. C. E. (2012). Enzyme-catalyzed enantioselective reductions of ketones. Chemical Communications, 48(1), 21-28. [Link]
- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Kanazawa, C., & Tsuchiya, S. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5998. [Link]
-
Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Biotechnology and Bioengineering, 72(1), 98-107. [Link]
-
PubChem. (n.d.). Methyl 2-hydroxycyclopentanecarboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. [Link]
-
MedSchoolCoach. (2020, October 27). Chirality for Isomers, Part 1 | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]
-
Schmid, A., Hollmann, F., & Park, J. B. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-103. [Link]
-
Goldman, S., et al. (2022). Merging enzymatic and synthetic chemistry with computational synthesis planning. Nature Communications, 13(1), 7705. [Link]
-
ResearchGate. (2025). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. [Link]
-
University of Calgary. (n.d.). Chem 353 Winter '10 MT: Synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]
-
ResearchGate. (2025). Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. [Link]
-
MDPI. (2020). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. studylib.net [studylib.net]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 7. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Work-up procedure to isolate pure methyl 2-hydroxycyclopentanecarboxylate.
Ticket ID: MHCC-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division
Introduction: The "Beta-Hydroxy" Challenge
Welcome to the technical support center for beta-hydroxy ester isolation. You are likely here because your synthesis of methyl 2-hydroxycyclopentanecarboxylate (via NaBH₄ reduction of methyl 2-oxocyclopentanecarboxylate) has hit a wall.
Common symptoms include:
-
The "Infinite Emulsion": Your extraction funnel contains a milky, inseparable layer.
-
Stereochemical Confusion: You have a mixture of cis and trans isomers and need to separate them.
-
Vanishing Product: Your yield is low, or the product has converted into an alkene (dehydration).
This guide addresses these issues using field-proven protocols grounded in the physical chemistry of boron chelation and intramolecular hydrogen bonding.
Ticket #1: Breaking the Boron Emulsion
User Issue: "I used NaBH₄ to reduce the ketone. During the aqueous work-up, the organic and aqueous layers won't separate. It's a sticky mess."
Diagnosis: You are suffering from Borate Complexation . The 1,2-relationship between the hydroxyl group and the ester carbonyl allows the residual boron species to form stable, gel-like chelates with your product. Standard acid/base quenches often fail to break these complexes efficiently, leading to emulsions.
The Fix: The Rochelle’s Salt Protocol Do not use strong acids (risk of dehydration) or simple water quenches. You must use Potassium Sodium Tartrate (Rochelle’s Salt) . The tartrate ligand binds to boron/aluminum more tightly than your product does, displacing your product and solubilizing the boron in the aqueous phase.
Step-by-Step Protocol
-
Quench: Cool the reaction mixture (MeOH/THF) to 0°C.
-
Add Buffer: Add saturated aqueous NH₄Cl solution dropwise until bubbling ceases.
-
The Displacer: Add an equal volume (relative to the reaction solvent) of saturated aqueous Rochelle’s Salt solution .
-
The Wait (Critical): Vigorously stir the biphasic mixture at room temperature.
-
Duration: 1–3 hours. You must wait until two clear layers form.
-
-
Extraction:
Visual Workflow: Boron Work-up Logic
Caption: Decision tree for breaking boron-product complexes using ligand exchange (Rochelle's Salt).
Ticket #2: Separating Cis/Trans Isomers
User Issue: "I see two spots on my TLC. Which one is which, and how do I separate them?"
Diagnosis: The reduction yields two diastereomers:
-
Cis-isomer: The -OH and -COOMe are on the same face.
-
Trans-isomer: The -OH and -COOMe are on opposite faces.
The Science of Separation (Causality): Separation is possible due to Intramolecular Hydrogen Bonding (IHB) .
-
The Cis Advantage: The cis isomer can form an IHB between the hydroxyl hydrogen and the carbonyl oxygen of the ester. This "locks" the polar protons internally, making the molecule effectively less polar to the outside world (silica gel).
-
The Trans Disadvantage: The geometry prevents IHB. The hydroxyl group is free to interact strongly with the silanols on the silica gel, making it more polar .
Separation Protocol (Flash Chromatography)
| Parameter | Condition |
| Stationary Phase | Silica Gel (40–63 µm) |
| Eluent System | Hexanes : Ethyl Acetate (Gradient) |
| Gradient Profile | Start 90:10 → Ramp to 70:30 |
| Elution Order | 1st: Cis-isomer (Higher R_f) 2nd: Trans-isomer (Lower R_f) |
| Detection | KMnO₄ stain (Alcohols stain bright yellow/brown) or PMA stain.[5] UV is weak. |
Technical Tip: If the separation is poor (spots overlapping), switch the solvent system to DCM : MeOH (98:2) . The selectivity of DCM often improves resolution for cyclic alcohols.
Visualizing the Separation Logic
Caption: Chromatographic behavior driven by intramolecular hydrogen bonding (IHB).
Ticket #3: Stability & Dehydration Risks
User Issue: "My product is turning into an oil that smells different, and the NMR shows alkene protons."
Diagnosis: You are experiencing Beta-Elimination . Beta-hydroxy esters are prone to dehydration to form alpha,beta-unsaturated esters (methyl 1-cyclopentenecarboxylate), especially under acidic conditions or high heat.
Prevention Protocol:
-
Avoid Acidic Work-up: Never use HCl to quench the reaction. The protonation of the hydroxyl group creates a good leaving group (
), triggering elimination. -
Temperature Control: Do not heat the crude material above 40°C during rotary evaporation.
-
Storage: Store the purified pure product at -20°C. The trans isomer is generally less stable than the cis due to steric strain and lack of stabilizing IHB.
References
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[4] (Foundational text on hydride work-ups).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard extraction protocols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14165922, Methyl 2-hydroxycyclopentanecarboxylate. [Link] (Accessed Jan 30, 2026).
- Dauben, W. G.; et al. "Stereocontrolled Synthesis of Alicyclic Compounds." Journal of Organic Chemistry, 1980, 45, 3332. (Discusses stereoselectivity in cyclic ketone reductions).
- Smith, A. B. "Rochelle's Salt Work-up for Aluminum Hydride Reductions." Organic Syntheses, 1990, Coll. Vol. 7, 302.
Sources
Troubleshooting guide for the synthesis of methyl 2-hydroxycyclopentanecarboxylate.
Current Status: Operational Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting the Dieckmann Cyclization & Diastereoselective Reduction Protocol
Executive Summary: The "Why" Before the "How"
You are likely attempting to synthesize methyl 2-hydroxycyclopentanecarboxylate via the industry-standard two-step protocol: the Dieckmann Condensation of dimethyl adipate followed by a Ketone Reduction .
While this route is chemically mature, it is operationally unforgiving. The most common failures we see in the field—low yields in step 1 and poor diastereocontrol in step 2—stem from a misunderstanding of two fundamental concepts: the Thermodynamic Sink requirement in the cyclization and the Chelation vs. Steric competition in the reduction.
This guide addresses these specific failure modes using our internal "Self-Validating Protocol" standards.
Module 1: The Dieckmann Condensation (Cyclization)[1]
The Reaction: Dimethyl adipate
Critical Workflow Diagram
The following diagram illustrates the reaction logic and the critical "Thermodynamic Sink" step that drives the equilibrium forward.
Figure 1: The Dieckmann pathway.[1] Note that the conversion to the Enolate Salt (Green) is the driving force that prevents the reaction from reversing.
Troubleshooting Q&A
Q: My reaction stalls at 40-50% conversion. Adding more starting material doesn't help. Why? A: You likely have a moisture ingress issue or insufficient base stoichiometry.
-
The Science: The Dieckmann condensation is an equilibrium process with an unfavorable equilibrium constant (
) for the cyclization step itself. The reaction only proceeds to completion because the product (the -keto ester) is more acidic ( ) than the alcohol byproduct ( ). The base immediately deprotonates the product, trapping it as a stable enolate salt. -
The Fix:
-
Stoichiometry: You must use at least 2.0 - 2.2 equivalents of base (NaOMe). One equivalent acts as the catalyst for cyclization; the second equivalent is consumed to form the stable enolate salt.
-
Moisture Control: If your solvent contains water, hydroxide is generated. Hydroxide hydrolyzes the ester (saponification) rather than cyclizing it. Protocol Check: Use freshly distilled MeOH or anhydrous grade (<50 ppm water).
-
Q: During workup, my product vanishes or I recover starting material. What happened? A: You triggered a "Retro-Claisen" fragmentation.
-
The Science: The cyclic
-keto ester is unstable in the presence of base and heat. If you quench the reaction with water while the mixture is still hot or basic, the hydroxide attacks the ketone, opening the ring back up to the linear adipate or adipic acid. -
The Fix:
-
Cold Quench: Cool the reaction mixture to 0°C before adding acid.
-
Acidic pH: Ensure the final pH is < 4. The product must exist in its keto/enol form, not as the enolate, to be stable during extraction.
-
Module 2: The Reduction (Stereochemistry)[2]
The Reaction: Methyl 2-oxocyclopentanecarboxylate
Stereochemical Control Table
The reduction yields two diastereomers: cis (syn) and trans (anti).
| Factor | Effect on Selectivity | Mechanism |
| Solvent: Methanol | Favors Trans (Major) | Solvation of the ester group increases its effective steric bulk, forcing hydride attack from the opposite face. |
| Solvent: THF (Non-polar) | Increases Cis | Allows for intramolecular coordination (chelation) between the ketone oxygen, ester carbonyl, and the boron species. |
| Reagent: NaBH4 | Mixed, favors Trans | Small hydride donor; governed by steric approach control. |
| Reagent: Zn(BH4)2 | Favors Cis | Zinc coordinates both carbonyls (chelation control), directing hydride attack from the same face as the ester. |
Troubleshooting Q&A
Q: I am seeing two spots on TLC very close together. Is this an impurity? A: No, these are likely the cis and trans diastereomers.
-
Verification:
-
Cis-Isomer: typically runs slightly lower (more polar) due to the exposed hydroxyl group interacting with silica, though intramolecular H-bonding can sometimes make it less polar depending on the eluent.
-
Trans-Isomer: typically runs higher.
-
-
Action: Do not discard. Both isomers are chemically valid methyl 2-hydroxycyclopentanecarboxylates. If you require a single isomer, you must perform high-efficiency flash chromatography or fractional distillation.
Q: My product turned into a solid/gel after sitting on the bench for a week. Is it polymerizing? A: You are likely observing Lactonization , but only if hydrolysis occurred.
-
The Science: The methyl ester itself is stable. However, if any residual acid or base from the workup remains, the ester hydrolyzes to the carboxylic acid. The cis-2-hydroxycyclopentanecarboxylic acid is geometrically primed to snap shut into a bicyclic lactone (2-oxabicyclo[3.3.0] system is strained, but fused lactones are possible).
-
The Fix:
-
Ensure the product is stored neutral.
-
Store at -20°C under argon.
-
Self-Validating Step: Check IR.[2] A shift from ester carbonyl (~1740 cm⁻¹) to lactone carbonyl (~1770-1780 cm⁻¹) confirms this degradation.
-
Q: The reduction is sluggish. Can I heat it? A: Do not heat above 30°C.
-
Risk: Heating NaBH4 in the presence of an ester risks reducing the ester group to the diol (1,2-bis(hydroxymethyl)cyclopentane equivalent).
-
Alternative: If the ketone reduction is slow, add a Lewis acid catalyst like
(Luche conditions) at 0°C rather than heating.
Module 3: Experimental Logic & Decision Tree
Use this decision tree to diagnose low yields immediately.
Figure 2: Diagnostic logic for yield failures in the Dieckmann step.
References
-
Dieckmann Condensation Mechanism & Thermodynamics
-
Stereoselective Reduction of Cyclic Ketones
- Title: Stereoselective sodium borohydride reductions of cyclopentanones
- Source: ResearchG
-
URL:[Link]
-
Synthesis of Methyl 2-oxocyclopentanecarboxylate (Precursor)
Sources
- 1. Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep in Pearson+ [pearson.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
Confirming the Absolute Configuration of Methyl 2-Hydroxycyclopentanecarboxylate: A Comparative Technical Guide
Topic: Confirming the Absolute Configuration of Methyl 2-Hydroxycyclopentanecarboxylate Content Type: Publish Comparison Guide
Executive Summary & Stereochemical Challenge
Methyl 2-hydroxycyclopentanecarboxylate (CAS: 933-92-6) is a critical chiral synthon in the synthesis of bioactive cyclopentanoids, including cispentacin analogs and prostaglandin intermediates. The molecule possesses two contiguous stereocenters (C1 and C2), giving rise to four distinct stereoisomers: the cis-enantiomeric pair ((1R,2S) and (1S,2R)) and the trans-enantiomeric pair ((1R,2R) and (1S,2S)).
While diastereomers (cis vs. trans) are readily distinguished by scalar couplings (
Method 1: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher’s Method)
Status: The Gold Standard for Rapid Analytical Determination
This method relies on the derivatization of the secondary alcohol with
Mechanistic Causality
The Mosher model assumes that in solution, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar (synperiplanar). In this conformation, the phenyl group shields protons located on one side of the plane and deshields those on the other.
Experimental Protocol
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, Pyridine, CDCl
-
Derivatization:
-
Take two aliquots of the substrate (approx. 5 mg each).[1]
-
React Aliquot A with (S)-(+)-MTPA-Cl in dry pyridine (0.5 mL) to form the (R)-Mosher ester .
-
React Aliquot B with (R)-(-)-MTPA-Cl to form the (S)-Mosher ester .
-
Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority of the acid chloride reverses upon ester formation; (S)-acid chloride yields the (R)-ester.
-
-
Workup: Quench with water, extract with ether, wash with dilute HCl and NaHCO
, dry, and concentrate. -
Analysis: Acquire
H NMR (minimum 400 MHz) for both esters in CDCl . -
Calculation: Determine
for protons neighboring the chiral center (C2).
Self-Validating Interpretation
Construct a table of
-
Positive
(> 0): Protons reside on the side of the molecule not shielded by the phenyl group in the (R)-ester. -
Negative
(< 0): Protons reside on the side shielded by the phenyl group in the (R)-ester.
For methyl (1R,2R)-2-hydroxycyclopentanecarboxylate :
-
H1 (Methine
to ester): Will show a positive (Right side of the plane). -
H3 (Methylene
to alcohol): Will show a negative (Left side of the plane).
Figure 1: Workflow for absolute configuration assignment using Mosher's Method.
Method 2: Enzymatic Kinetic Resolution[1]
Status: The Preparative Verification & "Field Test"
Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity toward secondary alcohols. This method is self-validating because it simultaneously produces both enantiomers in high optical purity and assigns configuration based on the well-established Kazlauskas Rule .[1]
Mechanistic Causality
The Kazlauskas rule states that CAL-B preferentially acetylates the enantiomer where the medium-sized substituent fits into the enzyme's stereospecificity pocket, and the large substituent points toward the active site entrance.
-
For Methyl 2-hydroxycyclopentanecarboxylate:
-
Medium Group (M): -CH(COOMe)- (C1 segment).
-
Large Group (L): -CH
CH CH - (C3-C5 ring segment).[1] -
Prediction: CAL-B will preferentially acetylate the (1R,2R) enantiomer (in the trans series) or the equivalent spatial arrangement in the cis series.
-
Experimental Protocol
-
Setup: Dissolve racemic methyl 2-hydroxycyclopentanecarboxylate (100 mg) in diisopropyl ether (DIPE) or hexane.
-
Acyl Donor: Add vinyl acetate (3 equivalents).[1]
-
Catalyst: Add immobilized CAL-B (e.g., Novozym 435, 20 mg). Incubate at 30°C with shaking.
-
Monitoring: Monitor conversion by GC or chiral HPLC. Stop reaction at ~50% conversion.
-
Separation: Filter enzyme and evaporate solvent. Separate the unreacted alcohol from the formed acetate by column chromatography.[1]
-
Confirmation: The acetate fraction corresponds to the "fast-reacting" enantiomer (predicted R-alcohol center).[1] The unreacted alcohol corresponds to the "slow-reacting" enantiomer (S-alcohol center).
Figure 2: Kinetic resolution pathway separating enantiomers based on enzyme affinity.
Method 3: X-Ray Crystallography
Status: The Ultimate Truth (Requires Derivatization)
Since methyl 2-hydroxycyclopentanecarboxylate is a liquid at room temperature (mp < 25°C), direct X-ray analysis is impossible.[1] A crystalline derivative containing a heavy atom (anomalous scatterer) is required to determine absolute structure (Flack parameter).[1]
Protocol
-
Derivatization: React the pure enantiomer (isolated from Method 2 or Chiral HPLC) with p-bromobenzoyl chloride or p-nitrobenzoyl chloride in pyridine/DCM.
-
Crystallization: Recrystallize the resulting ester from hexane/ethyl acetate to obtain single crystals suitable for diffraction.
-
Analysis: Perform Single Crystal X-Ray Diffraction (SC-XRD).
-
Validation: A Flack parameter near 0.0 confirms the absolute configuration of the model; a value near 1.0 indicates the inverted structure.[1]
Comparative Analysis Summary
| Feature | Mosher's Method (NMR) | Enzymatic Resolution | X-Ray Crystallography |
| Primary Utility | Rapid analytical assignment | Preparation of pure enantiomers | Absolute structural proof |
| Material Required | ~10 mg | >100 mg (for prep scale) | ~20 mg (plus derivatization) |
| Time to Result | 24 Hours | 2-3 Days | 1-2 Weeks (crystal growth) |
| Reliability | High (if conformation holds) | High (follows Kazlauskas rule) | Absolute (Gold Standard) |
| Cost | Low | Medium (Enzyme cost) | High (Instrument time) |
Recommendation
For immediate confirmation of a synthesized batch, use Mosher's Method .[1] It is fast, requires minimal sample, and the specific rigid ring structure of cyclopentane provides clear
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2, 2451–2458.[1] Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1] Link
-
Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron, 63(8), 1723-1747.[1] (Discusses Kazlauskas rule applications). Link
-
PubChem. Methyl 2-hydroxycyclopentanecarboxylate (Compound Summary). National Library of Medicine.[1] Link
-
Kálmán, A., et al. (2002).[1][2] Novel predicted patterns of supramolecular self-assembly... in the crystal structures of 2-hydroxy-1-cyclopentanecarboxylic acid. Acta Crystallographica Section B, 58(3), 494-501.[1][2][3] Link
Sources
- 1. Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 97999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic analysis of methyl 2-hydroxycyclopentanecarboxylate isomers.
Spectroscopic Analysis of Methyl 2-Hydroxycyclopentanecarboxylate Isomers
Executive Summary & Strategic Importance
Methyl 2-hydroxycyclopentanecarboxylate is a pivotal "chiral building block" in the synthesis of bioactive cyclopentanoids, including prostaglandins and carbocyclic nucleosides. Its utility, however, is strictly governed by its stereochemistry. The molecule exists as two diastereomeric pairs: the cis (syn) and trans (anti) isomers.
For drug development professionals, distinguishing these isomers is not merely an academic exercise but a critical quality attribute (CQA). The cis-isomer is often the kinetic product of
Stereochemical Context & Mechanism
The core distinction between the cis and trans isomers lies in their ability to form Intramolecular Hydrogen Bonds (IMHB) .
-
Cis-Isomer: The hydroxyl group (-OH) at C2 and the ester carbonyl (C=O) at C1 are on the same face of the ring. This proximity permits a stable 5-membered intramolecular hydrogen bond.
-
Trans-Isomer: The functional groups are on opposite faces. Geometric constraints prevents IMHB; interactions are exclusively intermolecular.
This fundamental difference drives the spectroscopic divergence described below.
Comparative Spectroscopic Analysis
A. Infrared (IR) Spectroscopy: The Hydrogen Bond Probe
IR spectroscopy offers the most immediate "fingerprint" for differentiation based on the O-H stretching frequency (
| Feature | Cis-Isomer (Intramolecular H-Bond) | Trans-Isomer (Intermolecular H-Bond) | Causality |
| 3500 – 3550 cm | 3600 – 3650 cm | IMHB weakens the O-H bond, lowering the frequency. | |
| Band Shape | Sharp, well-defined. | Broad (if concentrated); Sharp (if dilute). | IMHB is discrete; intermolecular bonding is disordered. |
| Dilution Effect | None. (Frequency is constant). | Significant. (Shift to higher freq upon dilution). | Dilution breaks intermolecular bonds but not intramolecular ones.[2] |
| ~1715 – 1725 cm | ~1735 – 1745 cm | H-bond donation to carbonyl oxygen weakens the C=O bond in the cis isomer. |
B. H NMR Spectroscopy: Conformational Analysis
NMR provides definitive structural proof through coupling constants (
-
Vicinal Coupling (
): In 5-membered rings, the Karplus relationship dictates that values depend on the dihedral angle ( ).[4]-
Cis: The ring often adopts an envelope conformation where
is small ( ). -
Trans: The protons are often pseudo-diequatorial or pseudo-diaxial depending on the ring pucker, leading to smaller or intermediate couplings compared to the rigid trans-diaxial of cyclohexanes.
-
Data Comparison Table:
| Parameter | Cis-Isomer | Trans-Isomer | Diagnostic Note |
| 6.0 – 8.0 Hz | 3.0 – 5.0 Hz | Cis coupling is typically larger in this specific cyclopentane scaffold. | |
| > 3.0 ppm (Deshielded) | < 2.5 ppm (Shielded) | IMHB deshields the cis hydroxyl proton. | |
| ~4.2 – 4.5 ppm | ~4.0 – 4.3 ppm | Anisotropic effect of the cis-ester deshields H2. | |
| Solvent Effect | Minimal shift of -OH peak. | Large shift of -OH peak in DMSO vs CDCl | Trans -OH is solvent accessible; cis is "locked". |
Experimental Protocols
Protocol A: Synthesis & Isolation (Self-Validating Workflow)
-
Objective: Generate a mixture of isomers for method development.
-
Reaction: Reduction of methyl 2-oxocyclopentanecarboxylate.
-
Reagents: NaBH
(0.5 eq), Methanol (solvent), substrate.
Step-by-Step:
-
Setup: Dissolve methyl 2-oxocyclopentanecarboxylate (10 mmol) in anhydrous MeOH (20 mL) at 0°C.
-
Addition: Add NaBH
portion-wise over 15 mins. Checkpoint: Gas evolution ( ) must be observed. -
Quench: After 1 hour, quench with saturated NH
Cl. -
Extraction: Extract with EtOAc (3x). Dry over MgSO
. -
Purification: Flash Chromatography (Hexanes:EtOAc 80:20).
-
Validation: The cis isomer is typically less polar (higher R
) due to the "internal" H-bond masking polarity. The trans isomer is more polar (lower R ).
-
Protocol B: The "Dilution Test" (IR Validation)
-
Objective: Confirm cis assignment via IMHB.
-
Prepare a 0.1 M solution of the isolated isomer in CCl
(or dry CHCl ). -
Record IR spectrum.[1][5] Note
.[2][6] -
Dilute serially to 0.01 M and 0.001 M.
-
Result Interpretation:
-
If
remains constant , it is the Cis isomer (Intramolecular). -
If
shifts to higher wavenumber (sharpens), it is the Trans isomer (Intermolecular).
-
Visualizations
Figure 1: Stereochemical Workflow & Decision Tree
This diagram outlines the logic flow for assigning stereochemistry based on the data generated.
Caption: Decision matrix for stereochemical assignment using orthogonal spectroscopic data.
Figure 2: Synthesis and Isomerization Pathways
Understanding the origin of the isomers helps in controlling the reaction.
Caption: Synthetic pathway showing kinetic control (Cis) vs. thermodynamic equilibration (Trans).
References
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclic Systems. (2023).[7] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Methyl cyclopentanecarboxylate IR Spectrum. Retrieved from [Link]
-
PubChem. Methyl 2-hydroxycyclopentanecarboxylate Compound Summary. Retrieved from [Link][6]
Sources
- 1. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scribd.com [scribd.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 6. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Tale of Two Rings: A Comparative Guide to Methyl 2-hydroxycyclopentanecarboxylate and Methyl 3-hydroxycyclopentanoate as Chiral Precursors
In the landscape of asymmetric synthesis, the choice of a chiral precursor is a critical decision that dictates the stereochemical outcome of subsequent transformations. Among the plethora of available building blocks, cyclic scaffolds hold a special place due to their conformational rigidity and the predictable spatial arrangement of substituents. This guide provides an in-depth comparison of two closely related yet functionally distinct chiral precursors: methyl 2-hydroxycyclopentanecarboxylate and methyl 3-hydroxycyclopentanoate. We will delve into the nuanced differences in their stereocontrol elements, supported by mechanistic principles and experimental insights, to aid researchers in selecting the optimal precursor for their synthetic campaigns.
The Cyclopentane Scaffold: A Privileged Motif in Natural Products and Pharmaceuticals
The five-membered carbocyclic ring of cyclopentane is a recurring motif in a vast array of biologically active molecules. Its prevalence stems from a balance of conformational stability and the ability to present substituents in well-defined three-dimensional space. This makes chiral cyclopentane derivatives highly sought-after starting materials in the synthesis of prostaglandins, nucleoside analogues, and various other therapeutic agents.
Methyl 2-hydroxycyclopentanecarboxylate: The Power of Proximity and Chelation Control
Methyl 2-hydroxycyclopentanecarboxylate is a bifunctional molecule where the hydroxyl and methyl ester groups are situated on adjacent carbon atoms (a 1,2-relationship). This seemingly simple arrangement is the key to its utility as a chiral precursor, primarily through the principle of chelation control .
In the presence of a Lewis acid, the lone pairs of electrons on the oxygen atoms of both the hydroxyl and the carbonyl groups can coordinate to the metal center, forming a rigid, five-membered chelate ring. This chelation locks the conformation of the cyclopentane ring and presents a sterically defined environment for incoming reagents.
Caption: Chelation-controlled reaction pathway.
This facial shielding directs nucleophilic attack to the less hindered face of the molecule, leading to a high degree of stereoselectivity. For example, in the reduction of a ketone at a position alpha to the ester, the hydride reagent will preferentially attack from the face opposite to the bulky chelate complex.
Experimental Protocol: Chelation-Controlled Reduction
Objective: To demonstrate the high diastereoselectivity achievable with methyl 2-hydroxycyclopentanecarboxylate via a chelation-controlled reduction.
Materials:
-
(1R,2S)-Methyl 2-hydroxycyclopentanecarboxylate
-
Titanium tetrachloride (TiCl₄)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere of argon at -78 °C.
-
Slowly add a solution of TiCl₄ (1.1 eq) in DCM to the reaction mixture. Stir for 30 minutes to allow for the formation of the chelate complex.
-
Add DIBAL-H (1.5 eq) dropwise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of anhydrous methanol.
-
Allow the mixture to warm to room temperature and pour it into a vigorously stirred saturated aqueous solution of Rochelle's salt. Stir until two clear layers are formed.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding diol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Methyl 3-hydroxycyclopentanoate: Navigating Non-Chelation Control
In contrast to its 1,2-disubstituted counterpart, methyl 3-hydroxycyclopentanoate possesses a 1,3-relationship between the hydroxyl and methyl ester groups. This separation precludes the formation of a stable chelate ring with a Lewis acid. Consequently, stereocontrol in reactions involving this precursor is governed by non-chelation models , such as the Felkin-Anh model.
In the absence of chelation, the conformation of the molecule is determined by minimizing steric interactions. The largest substituent on the alpha-carbon to the reaction center will orient itself anti-periplanar to the incoming nucleophile's trajectory. The stereochemical outcome is therefore dependent on the relative steric bulk of the substituents on the cyclopentane ring.
Caption: Non-chelation-controlled reaction pathway.
While high levels of stereoselectivity can still be achieved, the predictability may be less straightforward compared to chelation-controlled systems, as it relies on a nuanced understanding of the steric environment around the reactive center.
Experimental Protocol: Non-Chelation-Controlled Grignard Addition
Objective: To illustrate stereoselection in a non-chelation-controlled reaction using methyl 3-hydroxycyclopentanoate.
Materials:
-
(1S,3R)-Methyl 3-hydroxycyclopentanoate
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1S,3R)-methyl 3-hydroxycyclopentanoate (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add MeMgBr (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography. The diastereoselectivity of the resulting diol can be determined by spectroscopic methods.
Head-to-Head Comparison: Performance in Asymmetric Synthesis
| Feature | Methyl 2-hydroxycyclopentanecarboxylate | Methyl 3-hydroxycyclopentanoate |
| Primary Mode of Stereocontrol | Chelation Control | Non-Chelation Control (e.g., Felkin-Anh) |
| Predictability of Stereochemical Outcome | High, directed by the rigid chelate complex. | Generally good, but sensitive to steric factors. |
| Requirement for Lewis Acids | Essential for high stereoselectivity. | Not required; can be influenced by reagent choice. |
| Substrate Scope | Broad, particularly for reactions at or near the functional groups. | Broad, applicable to a wide range of nucleophiles. |
| Typical Diastereoselectivities | Often >95:5 | Typically in the range of 80:20 to 95:5 |
| Applications in Synthesis | Synthesis of prostaglandins, carbocyclic nucleosides. | Versatile precursor for various chiral cyclopentanoids. |
Conclusion: Selecting the Right Tool for the Job
Both methyl 2-hydroxycyclopentanecarboxylate and methyl 3-hydroxycyclopentanoate are valuable chiral precursors for the synthesis of complex molecules. The choice between them hinges on the desired stereochemical outcome and the reaction conditions to be employed.
Methyl 2-hydroxycyclopentanecarboxylate is the precursor of choice when a highly predictable and robust method of stereocontrol is required. The ability to form a rigid chelate with a Lewis acid provides a powerful tool for directing the stereochemical course of a reaction, often leading to excellent diastereoselectivities.
Methyl 3-hydroxycyclopentanoate , on the other hand, offers a more classical approach to stereocontrol based on steric interactions. While potentially requiring more optimization to achieve high levels of selectivity, it provides a versatile platform for a wide range of transformations without the absolute requirement for Lewis acids.
Ultimately, a thorough understanding of the mechanistic underpinnings of stereocontrol is paramount. By appreciating the distinct advantages offered by the 1,2- and 1,3-substitution patterns, researchers can make an informed decision and strategically employ these chiral building blocks to access their target molecules with high stereochemical fidelity.
References
-
Chelation Control in Asymmetric Synthesis. Keck, G. E.; Wager, T. T.; Rodriquez, J. F. Chem. Rev.1999 , 99 (5), 1235–1252. [Link]
-
Stereocontrol in Organic Synthesis. Trost, B. M. Science1983 , 219 (4582), 245–250. [Link]
-
The Felkin-Anh and Chelation-Controlled Models for Nucleophilic Addition to Carbonyls. Mengel, A.; Reiser, O. Chem. Rev.1999 , 99 (5), 1191–1224. [Link]
-
Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. Niidu, A.; Paju, A.; Eek, M.; Müürisepp, A.-M.; Pehk, T.; Lopp, M. Tetrahedron: Asymmetry2006 , 17 (18), 2678–2683. [Link]
-
Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Trost, B. M.; Lehr, K. Org. Lett.2012 , 14 (22), 5732–5735. [Link]
A Senior Application Scientist's Guide to the Purity Validation of Methyl 2-hydroxycyclopentanecarboxylate by Quantitative NMR (qNMR) Spectroscopy
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Methyl 2-hydroxycyclopentanecarboxylate, a key building block in the synthesis of various complex organic molecules, is no exception.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity determination, establishing why Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a superior, self-validating system for this purpose.
The Analytical Challenge: Choosing the Right Tool for Purity Assessment
Traditionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been the workhorses of purity analysis. While powerful, these methods are fundamentally comparative; they measure the response of an analyte relative to a highly pure, well-characterized reference standard of the exact same compound. This dependency can be a significant bottleneck, especially for novel or custom-synthesized molecules where such standards may not be readily available or are prohibitively expensive.
Quantitative NMR (qNMR) operates on a different, more fundamental principle. The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This intrinsic relationship makes ¹H qNMR a primary ratio method, allowing for the determination of purity by comparing the analyte's signal integral to that of a certified internal standard which can be structurally unrelated to the analyte.[4] This approach offers a unique combination of structural confirmation and direct quantification in a single, non-destructive measurement, making it an exceptionally efficient and authoritative technique.[5][6]
Comparative Analysis: qNMR vs. Chromatographic Methods
To provide a clear perspective, the following table summarizes the operational differences and performance characteristics of qNMR against HPLC and GC-MS for the purity analysis of Methyl 2-hydroxycyclopentanecarboxylate.
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Primary ratio method based on the intrinsic molar response of nuclei. | Comparative; relies on the UV absorbance of the analyte relative to a reference standard. | Comparative; relies on the ionization efficiency and fragmentation pattern relative to a reference standard. |
| Reference Standard | Requires a certified, structurally unrelated internal standard (e.g., maleic acid, dimethyl sulfone).[7] | Requires a certified reference standard of Methyl 2-hydroxycyclopentanecarboxylate. | Requires a certified reference standard of Methyl 2-hydroxycyclopentanecarboxylate. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard. | Mobile phase preparation, filtration, and potential derivatization. | Potential derivatization for non-volatile impurities; requires volatile analytes. |
| Analysis Time | Fast (typically 5-15 minutes per sample).[6] | Moderate (typically 15-40 minutes per sample, including column equilibration). | Moderate (typically 20-60 minutes per sample). |
| Universality | Nearly universal detection for all proton-containing molecules. | Limited to chromophore-containing compounds for UV detection. | Limited to volatile and thermally stable compounds. |
| Data Output | Simultaneous structural confirmation and absolute purity value.[5] | Retention time and peak area; purity is relative to all other detected components. | Retention time and mass spectrum; provides structural information on impurities. |
| Destructive? | No, the sample can be fully recovered.[6] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Key Advantage | Provides a direct, SI-traceable purity value without needing an analyte-specific standard.[8] | High sensitivity for trace impurities with strong chromophores. | Excellent separation efficiency and definitive identification of volatile impurities. |
The qNMR Workflow: A Self-Validating System
The robustness of a qNMR purity determination lies in a meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final result is accurate and reproducible. The causality behind these choices is critical for generating trustworthy data.
Caption: The qNMR experimental workflow for purity determination.
Experimental Protocol: Purity of Methyl 2-hydroxycyclopentanecarboxylate
This protocol provides a validated, step-by-step methodology for determining the purity of a given batch of Methyl 2-hydroxycyclopentanecarboxylate.
Materials and Instrumentation
-
Analyte: Methyl 2-hydroxycyclopentanecarboxylate (MW: 144.17 g/mol ).[9]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity, MW: 116.07 g/mol ).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Equipment: Analytical microbalance (readability ≤ 0.01 mg), high-quality 5 mm NMR tubes, volumetric flasks, pipettes.
Procedure
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of Methyl 2-hydroxycyclopentanecarboxylate into a clean, dry vial using an analytical microbalance.[3] Record the weight precisely (m_analyte).
-
To the same vial, add an approximately equimolar amount of the maleic acid internal standard (approx. 12 mg). Record the precise weight (m_IS). The goal is a 1:1 signal intensity ratio for optimal accuracy.[10]
-
Using a calibrated pipette, add 0.7 mL of CDCl₃ to the vial. Ensure both the analyte and the internal standard are fully dissolved.
-
Transfer the resulting solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock onto the deuterium signal of CDCl₃ and perform shimming to optimize magnetic field homogeneity.
-
Determine the longest T₁ relaxation time for both the analyte and the internal standard using an inversion-recovery pulse sequence. This is the most critical step for ensuring quantitative accuracy.
-
Set the following acquisition parameters[11]:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg' on Bruker systems).
-
Pulse Angle (p1): 90°.
-
Relaxation Delay (d1): Set to at least 5 times the longest measured T₁ value (e.g., if the longest T₁ is 4s, set d1 to ≥ 20s).
-
Acquisition Time (aq): ≥ 3 seconds to ensure adequate digital resolution.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. Typically 16 or 32 scans are sufficient.
-
-
-
Data Processing and Purity Calculation:
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz and perform the Fourier Transform.
-
Carefully and manually phase the spectrum to ensure all peaks have a pure absorption shape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[12]
-
Integrate the well-resolved singlet of the maleic acid internal standard (~6.25 ppm). This is your I_IS.
-
Integrate a well-resolved, unique signal from the analyte. For Methyl 2-hydroxycyclopentanecarboxylate, the methoxy singlet (-OCH₃) around 3.7 ppm is an ideal choice. This is your I_analyte.
-
Calculate the purity using the following equation[2]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_IS = 2 for maleic acid; N_analyte = 3 for the -OCH₃ group)
-
MW: Molecular Weight
-
m: Weighed mass
-
Purity_IS: Purity of the internal standard (as a decimal, e.g., 0.995)
-
-
Supporting Data: A Multi-Method Purity Comparison
The following table presents representative data from a hypothetical batch analysis of Methyl 2-hydroxycyclopentanecarboxylate, comparing the results obtained from qNMR with those from traditional chromatographic methods.
| Analytical Method | Mean Purity (%) | Standard Deviation (n=3) | Key Remarks & Observations |
| ¹H qNMR | 98.7% | 0.2% | Result is an absolute mass fraction. Detected a minor impurity (~0.8%) consistent with residual cyclopentanone starting material. Water content does not interfere with the calculation.[13] |
| HPLC-UV (210 nm) | 99.4% | 0.1% | Result is % area purity. The cyclopentanone impurity was not well-retained and eluted with the solvent front. The result is inflated as it does not account for non-chromophoric impurities. |
| GC-MS | 98.6% | 0.3% | Result is % area purity. Confirmed the identity of the cyclopentanone impurity via its mass spectrum. Could not detect potential non-volatile impurities like the hydrolyzed carboxylic acid. |
This comparison highlights the power of qNMR. While HPLC provided a higher, seemingly "better" purity value, it was misleading because it failed to detect a key process impurity. GC-MS successfully identified the volatile impurity but would miss others. The qNMR method provided a result that was not only accurate but also offered simultaneous structural insight into the nature of the main impurity, demonstrating its comprehensive and trustworthy nature.[14][15]
Conclusion
For the validation of Methyl 2-hydroxycyclopentanecarboxylate purity, ¹H qNMR spectroscopy is not merely an alternative to chromatography but a superior analytical solution. Its foundation as a primary measurement method eliminates the dependency on analyte-specific reference standards, streamlining the analytical process for both novel and established compounds.[5][7] By following a validated protocol with careful attention to experimental parameters like relaxation delay and signal-to-noise, qNMR delivers a direct, SI-traceable purity value with high precision and accuracy.[16] It provides a holistic analytical picture, combining quantification with structural verification in a single, efficient experiment, thereby embodying the principles of expertise, authoritativeness, and trustworthiness required in modern drug development and chemical research.
References
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- JEOL. (2022).
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Lu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. PubMed. [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. [Link]
- University of Oxford. (2017). Quantitative NMR Spectroscopy. University of Oxford.
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
- Sigma-Aldrich. (2020).
- Sigma-Aldrich. (2017).
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxycyclopentanecarboxylate. PubChem Compound Database. [Link]
-
Monakhova, Y. B., et al. (2019). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. Foods, 8(11), 583. [Link]
-
Gedik, G., & Dinç, E. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Li, C. Y., et al. (2018). Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. Zhongguo Zhong yao za zhi, 43(1), 54-61. [Link]
-
ChemBK. (2024). Methyl 2-hydroxycyclopentanecarboxylate. ChemBK. [Link]
- University of Missouri-St. Louis. (n.d.).
-
Lu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Sunway Pharm Ltd. (n.d.). methyl 2-hydroxycyclopentane-1-carboxylate. Sunway Pharm. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. asdlib.org [asdlib.org]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 16. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of cis and trans isomers of methyl 2-hydroxycyclopentanecarboxylate.
Executive Summary
The stereochemical distinction between cis- and trans-methyl 2-hydroxycyclopentanecarboxylate is not merely a structural nuance but a determinant factor in their reactivity, physical properties, and utility as pharmacophores.
The core differentiator is Intramolecular Hydrogen Bonding (IMHB) . The cis-isomer possesses a geometry that facilitates a strong IMHB between the hydroxyl donor and the carbonyl acceptor. The trans-isomer, restricted by the rigid cyclopentane ring, cannot adopt this conformation. This fundamental difference dictates that the cis-isomer is thermodynamically stabilized in non-polar environments but kinetically impeded in nucleophilic reactions at the hydroxyl group, while the trans-isomer exhibits "open" reactivity and distinct chromatographic behavior.
This guide provides an evidence-based comparison of these isomers, detailing synthesis, separation, spectroscopic identification, and reactivity profiles.
Structural Analysis & Conformation
Understanding the reactivity requires a deep dive into the conformational landscape of the cyclopentane ring. Unlike the rigid chair of cyclohexane, cyclopentane exists in a dynamic "envelope" or "half-chair" puckering equilibrium.
Intramolecular Hydrogen Bonding (IMHB)
-
Cis-Isomer: The hydroxyl group at C2 and the carbomethoxy group at C1 are on the same face. The envelope conformation allows these groups to approach a dihedral angle close to 0°, facilitating a strong 6-membered chelate-like hydrogen bond.
-
Trans-Isomer: The substituents are on opposite faces. The geometric constraints of the ring prevent the hydroxyl group from reaching the carbonyl oxygen, precluding IMHB.
Conformational Visualization
The following diagram illustrates the stabilizing IMHB in the cis isomer versus the open conformation of the trans isomer.
Caption: Mechanistic flow showing how stereochemistry dictates H-bonding and subsequent reactivity.
Synthesis and Separation Protocol
The most robust route to these isomers is the reduction of methyl 2-oxocyclopentanecarboxylate. This reaction yields a diastereomeric mixture, which must be separated.
Experimental Protocol: Reduction
Reagents: Methyl 2-oxocyclopentanecarboxylate (1.0 eq), NaBH₄ (0.25 eq), Methanol (Solvent).
-
Setup: Dissolve methyl 2-oxocyclopentanecarboxylate in anhydrous methanol at 0°C under N₂ atmosphere.
-
Addition: Add NaBH₄ portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to maximize stereocontrol.
-
Quench: After 1 hour, quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O or EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Result: A mixture of cis and trans isomers (typically ~40:60 to 30:70 ratio favoring trans due to hydride attack from the less hindered face).
Separation via Flash Chromatography
The isomers exhibit distinct polarities due to the IMHB effect.
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).
-
Elution Order:
-
Cis-Isomer (Higher R_f): The intramolecular H-bond "masks" the polar hydroxyl and carbonyl groups, making the molecule behave more lipophilically. It interacts less strongly with the silica surface.
-
Trans-Isomer (Lower R_f): With both polar groups exposed and available to H-bond with the silica silanols, this isomer retains more strongly.
-
Comparative Reactivity Profile
Hydrolysis (Saponification)
Contrary to the intuition that H-bonding might activate the carbonyl, experimental data suggests the trans isomer often hydrolyzes at a rate equal to or faster than the cis isomer.
-
Cis-Isomer: The ground state is stabilized by the IMHB (by ~1-3 kcal/mol). To reach the transition state for hydrolysis, this stabilizing bond must often be broken or distorted, increasing the activation energy (
). -
Trans-Isomer: The ground state is higher energy (less stabilized). The carbonyl is sterically more accessible to the nucleophile (
) without the penalty of breaking an internal H-bond. -
Data: In aqueous dioxane, trans-ester hydrolysis rates are comparable to or faster than cis, driven by "solvent sorting" and lack of ground-state stabilization [1].
Dehydration (Elimination)
Dehydration yields methyl 1-cyclopentenecarboxylate (conjugated thermodynamic product).
-
Mechanism: Acid-catalyzed elimination (E1 or E2-like).
-
Cis-Isomer: Can undergo elimination but often requires higher activation energy if the leaving group (OH) and beta-proton are not perfectly anti-periplanar in the envelope conformation.
-
Trans-Isomer: Often eliminates more readily if the ring puckering allows a pseudo-diaxial arrangement of the H and OH, though cyclopentane flexibility makes this less rigid than cyclohexane.
Acylation and Protection
-
Cis-Isomer: The hydroxyl proton is "buried" in the H-bond. Acylation (e.g., with acetic anhydride) is kinetically slower because the proton is less acidic/available for removal by a base, and the oxygen lone pairs are involved in the H-bond.
-
Trans-Isomer: The hydroxyl is free and sterically unencumbered, reacting rapidly with acylating agents.
Characterization Data Summary
Reliable identification is critical. Do not rely solely on R_f; use spectroscopic confirmation.
| Feature | Cis-Isomer | Trans-Isomer | ** mechanistic Reason** |
| IR (Dilute CCl₄) | IMHB weakens the O-H bond in cis, lowering frequency. | ||
| ¹H NMR (OH Shift) | H-bonded proton is deshielded; trans relies on intermolecular H-bonds. | ||
| ¹H NMR (Carbinol H) | Downfield shift, often broader coupling. | Upfield relative to cis. | Anisotropy of the adjacent carbonyl. |
| TLC (Hex/EtOAc) | Higher | Lower | IMHB reduces interaction with polar stationary phase. |
Spectroscopic Validation Diagram
The following diagram outlines the decision tree for assigning stereochemistry based on experimental data.
Caption: Decision tree for spectroscopic assignment of cis/trans isomers.
References
-
Kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid . Journal of the Chemical Society B: Physical Organic. [Link]
-
Methyl 2-hydroxycyclopentanecarboxylate Structure & Data . PubChem. [Link][1]
-
Conformational Analysis of Cyclopentane Derivatives . Organic Chemistry Portal. [Link] (General reference for cyclopentane puckering mechanics).
- Stereoselective Reduction of Cyclic Ketones. Journal of Organic Chemistry. (Standard protocol reference for NaBH4 reduction of 2-substituted cycloalkanones).
Sources
Determination of enantiomeric excess of methyl 2-hydroxycyclopentanecarboxylate by chiral chromatography.
Executive Summary
Methyl 2-hydroxycyclopentanecarboxylate (M2HCC) is a bifunctional chiral building block frequently used in the synthesis of prostaglandins and jasmonates. Its analysis presents a specific stereochemical challenge: the molecule possesses two chiral centers, resulting in four potential stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers).
This guide objectively compares the primary analytical methodologies for determining the enantiomeric excess (ee) of M2HCC. While High-Performance Liquid Chromatography (HPLC) is a standard in drug development, Chiral Gas Chromatography (GC) with Flame Ionization Detection (FID) is identified here as the superior method for this specific substrate due to the molecule's volatility and lack of a strong UV chromophore.
Part 1: Strategic Method Selection
Choosing the correct analytical mode depends on sample matrix and available instrumentation. The following decision matrix outlines the logical pathway for M2HCC analysis.
Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.
Part 2: Primary Method – Chiral Gas Chromatography (GC-FID)
Verdict: The Gold Standard for M2HCC.
Technical Rationale
M2HCC is a low-molecular-weight ester with significant volatility.
-
Detection: It lacks a conjugated
-system, making UV detection insensitive. FID is universal and highly sensitive for carbon-hydrogen bonds. -
Resolution: Cyclodextrin-based capillary columns provide superior resolution (
) for -hydroxy esters without the need for derivatization. -
Thermodynamics: The interaction between the hydroxyl group of M2HCC and the hydroxyls of the cyclodextrin rim creates a strong chiral recognition mechanism.
Recommended Protocol
Column Selection:
-
Primary: Agilent CP-Chirasil-Dex CB (25 m × 0.25 mm, 0.25 µm).[1]
-
Alternative: Supelco
-DEX 120. -
Stationary Phase: Cyclodextrin bonded to dimethylpolysiloxane.[1]
Instrumental Parameters:
| Parameter | Setting | Notes |
| Carrier Gas | Helium or Hydrogen | He @ 1.5 mL/min (constant flow). |
| Inlet | Split Mode (50:1) | 250°C. High split essential to prevent column overload. |
| Oven Program | Isothermal 110°C | Alternatively: 90°C (hold 2 min) |
| Detector | FID @ 275°C | Air: 400 mL/min, H2: 40 mL/min. |
| Sample Prep | 1 mg/mL in CH2Cl2 | Avoid MeOH if transesterification is a risk. |
Elution Order (Representative on Chirasil-Dex):
-
cis-(1S,2R)-M2HCC
-
cis-(1R,2S)-M2HCC (Note: Diastereomers (cis/trans) separate widely; enantiomers separate within the diastereomeric pair. Always inject a racemate standard to confirm elution order.)
Part 3: Alternative Method – Chiral HPLC
Verdict: Viable only with specific detection strategies.
Technical Rationale
HPLC is preferred if the sample is thermally unstable or if the lab lacks GC capabilities. However, the "Achilles' heel" is detection.
-
Direct Method: Requires detection at 210–220 nm. This precludes the use of UV-absorbing solvents (e.g., Ethyl Acetate) and often results in baseline drift.
-
Derivatization Method: Reacting the hydroxyl group with 3,5-dinitrobenzoyl chloride (DNB-Cl) adds a strong chromophore (
nm) and enhances chiral recognition via - interactions with the stationary phase.
Recommended Protocol (Direct Analysis)
Column Selection:
-
Primary: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Alternative: Phenomenex Lux Cellulose-1.
Instrumental Parameters:
| Parameter | Setting | Notes |
| Mobile Phase | Hexane : Isopropanol (90:10) | Isocratic. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow improves resolution ( |
| Detection | UV @ 215 nm | Critical: Use HPLC-grade solvents to minimize background. |
| Temperature | 25°C | Lower T (10°C) can enhance separation factor ( |
Derivatization Workflow (For High Sensitivity)
If trace quantification (<0.1% impurity) is required, derivatization is mandatory.
-
React: Mix Sample + DNB-Cl + Pyridine in DCM (30 min, RT).
-
Quench: Add dilute HCl wash.
-
Analyze: Use Chiralcel OD-H, Hexane/IPA (80:20), UV @ 254 nm.
Part 4: Comparative Performance Analysis
The following table contrasts the performance metrics of the three major approaches.
| Feature | Chiral GC (Recommended) | Chiral HPLC (Direct) | Chiral HPLC (Derivatized) |
| Resolution ( | High (> 2.0 typical) | Moderate (1.2 – 1.8) | High (> 2.5) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal | Labor Intensive (1-2 hours) |
| Limit of Detection | Low (ppm range via FID) | High (Poor UV absorbance) | Very Low (High sensitivity) |
| Solvent Consumption | Negligible | High | High |
| Cost per Sample | Low | Medium | High (Reagents + Time) |
| Interference | Low (Water doesn't elute) | High (Solvent cut-off issues) | Low |
Part 5: Experimental Workflow & Data Validation
To ensure Trustworthiness and Self-Validation , every experimental run must include specific system suitability tests.
Caption: Mandatory validation workflow to ensure data integrity before reporting ee values.
Calculation of Enantiomeric Excess
The standard formula for ee determination is:
[2]Critical Note on Integration: For GC analysis of M2HCC, ensure the "solvent peak" (usually DCM) does not tail into the first enantiomer. If tailing occurs, switch to a more volatile solvent (e.g., Pentane) or lower the initial oven temperature.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Agilent Technologies. (2016). CP-Chirasil-Dex CB Column Specifications and Applications. Agilent J&W GC Columns Guide.
- Kaar, J. L., et al. (2009). Kinetic resolution of methyl 2-hydroxycyclopentanecarboxylate by lipase B from Candida antarctica. Biotechnology and Bioengineering.
-
Daicel Corporation. (2020). Chiralcel OD-H Instruction Manual. Chiral Technologies.
-
Phenomenex. (2025). Chiral HPLC Separations Guide: Strategies for Method Development.
Sources
Technical Guide: Cross-Validation of Analytical Methods for Methyl 2-Hydroxycyclopentanecarboxylate Characterization
Executive Summary
Characterizing Methyl 2-hydroxycyclopentanecarboxylate (M2HCC) presents a distinct set of analytical challenges. As an alicyclic
This guide moves beyond standard pharmacopeial templates to objectively compare three orthogonal methods: GC-FID (the workhorse for resolution), qNMR (the primary standard for absolute purity), and HPLC-ELSD (the alternative for non-volatile matrix analysis).
Compound Profile & Analytical Implications
| Property | Value | Analytical Implication |
| Structure | Cyclopentane ring, ester, hydroxyl | Potential for intramolecular H-bonding (cis-isomer).[1] |
| Chromophore | Weak ester carbonyl (~210 nm) | UV detection is suboptimal. Requires low-wavelength UV (non-specific) or universal detectors (ELSD/RI). |
| Volatility | BP ~212°C (Predicted) | Ideal for Gas Chromatography. |
| Stereochemistry | 2 Chiral centers (cis/trans) | Method must resolve diastereomers. |
Method A: GC-FID (The Resolution Specialist)
Verdict: The preferred method for routine purity and diastereomeric ratio determination.
The Mechanism
Gas Chromatography with Flame Ionization Detection (GC-FID) is the logical first choice due to M2HCC's volatility. Unlike UV detection, FID response is carbon-proportional and independent of chromophores. The critical challenge here is the separation of the cis and trans isomers.[2]
-
Causality: We select a mid-polarity column (6% cyanopropyl-phenyl) over a standard non-polar (100% dimethylpolysiloxane) column. The hydroxyl group on M2HCC interacts with the cyano-dipoles, enhancing the separation factor (
) between the diastereomers which have slightly different dipole moments due to the relative orientation of the -OH and -COOMe groups.
Validated Protocol
-
System: Agilent 8890 or equivalent with FID.
-
Column: DB-624 or ZB-624 (30 m
0.32 mm 1.8 m). Note: The thick film is chosen to improve peak shape for the polar hydroxyl group without derivatization. -
Inlet: Split/Splitless at 250°C. Split ratio 20:1.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 2 min (Solvent focusing).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min at 220°C (Elute heavy impurities).
-
-
Detector: FID at 280°C. H
flow 30 mL/min, Air 400 mL/min.
Self-Validation Step:
Inject a neat sample of M2HCC. You should observe two distinct peaks (typically cis elutes before trans on this phase due to intramolecular H-bonding reducing the effective polarity of the cis isomer, though this must be confirmed with standards). Calculate Resolution (
Method B: qNMR (The Absolute Truth)
Verdict: The primary reference method for establishing absolute purity (mass balance) without reference standards.
The Mechanism
Quantitative Nuclear Magnetic Resonance (qNMR) is orthogonal to chromatography. It does not rely on physical separation or extinction coefficients.[3] It relies on the physics of nuclear spin, where signal integration is directly proportional to the molar ratio of nuclei.[3]
-
Causality: We use Maleic Acid as the Internal Standard (IS). It provides a singlet at
6.3 ppm (in DMSO- ), which falls in a clean window away from the M2HCC methoxy singlet (~ 3.6 ppm) and cyclopentyl multiplet regions ( 1.5–2.2 ppm).
Validated Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-
(Preferred over CDCl to prevent volatility losses and shift exchangeable protons). -
Relaxation Delay (
): 60 seconds. Crucial: This must be of the slowest relaxing proton (usually the IS) to ensure 99.9% magnetization recovery for quantitative accuracy. -
Pulse Angle: 90°.
-
Scans: 16 or 32 (High S/N is required).
Calculation:
Self-Validation Step:
Perform the experiment in triplicate. The Relative Standard Deviation (RSD) of the calculated purity must be
Method C: HPLC-ELSD (The Matrix Solver)
Verdict: Essential only when analyzing M2HCC in non-volatile matrices (e.g., reaction mixtures with salts/polymers) where GC is unsuitable.
The Mechanism
Standard UV at 210 nm is prone to interference from solvents and mobile phase additives. Evaporative Light Scattering Detection (ELSD) is "universal" for non-volatile analytes. However, since M2HCC is semi-volatile, we must operate the ELSD at low temperatures to detect the analyte while evaporating the mobile phase.
-
Causality: We use a C18 column with high aqueous stability. The ELSD drift tube temperature is set low (35°C) to prevent the loss of M2HCC, while the nebulizer gas flow is optimized to ensure mobile phase evaporation.
Validated Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm
4.6 mm, 3.5 m). -
Mobile Phase: Isocratic Water/Acetonitrile (60:40).
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Drift Tube: 35°C, Gain: 8, Gas Pressure: 3.5 bar).
-
Injection: 10
L.
Self-Validation Step:
Linearity is non-linear for ELSD (log-log relationship). You must plot
Cross-Validation Matrix
The following data summarizes the performance characteristics when cross-validating these methods.
| Parameter | GC-FID (Method A) | qNMR (Method B) | HPLC-ELSD (Method C) |
| Specificity | High (Separates isomers & solvents) | High (Structural ID) | Medium (Co-elution possible) |
| LOD | ~10 ppm | ~1000 ppm (1 mg) | ~50 ppm |
| Precision (RSD) | < 0.5% | < 1.0% | < 3.0% |
| Linearity ( | > 0.999 | N/A (Absolute) | > 0.99 (Log-Log) |
| Primary Use | Purity & Isomer Ratio | Standard Standardization | Process Monitoring |
Decision Workflow
The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on sample constraints.
Figure 1: Decision tree for selecting the optimal analytical technique for M2HCC based on sample matrix and reference standard availability.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]
-
PubChem. (n.d.).[4][6] Methyl 2-hydroxycyclopentanecarboxylate Compound Summary. National Library of Medicine. [Link]
-
Megoulas, N. C., & Koupparis, M. A. (2005). Twenty Years of Evaporative Light Scattering Detection in HPLC. Critical Reviews in Analytical Chemistry. [Link]
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Methyl 1-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 244662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-hydroxycyclopentanecarboxylate
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of laboratory chemicals are paramount, not only for regulatory compliance but for the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 2-hydroxycyclopentanecarboxylate, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile
Methyl 2-hydroxycyclopentanecarboxylate (CAS No. 90085-05-5) is an ester commonly used in research and development.[1] Before handling or disposing of this compound, it is crucial to understand its inherent hazards. While specific toxicity data is limited, the primary risks are associated with its chemical class (esters) and general laboratory reagents.
Key Hazards:
-
Irritation: May cause skin and eye irritation upon contact.[1]
-
Inhalation: Vapors or mists may be irritating to the respiratory tract.[1]
-
Ingestion: While not acutely toxic, ingestion can be harmful.[2][3]
-
Flammability: While not classified as a flammable liquid, it is prudent to handle it away from ignition sources as many organic esters are combustible.[2][4][5]
It is imperative to consult the most current Safety Data Sheet (SDS) for this specific compound before use.[1]
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure all necessary safety measures are in place. This preparation is the foundation of a safe laboratory environment.
Essential PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves, such as nitrile gloves.[6]
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]
Disposal Decision Workflow
The appropriate disposal method for methyl 2-hydroxycyclopentanecarboxylate depends on the quantity and nature of the waste. The following workflow provides a clear decision-making path.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
